Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Description
The exact mass of the compound Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQFIBJQOZPYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608502 | |
| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80912-51-2 | |
| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a robust and efficient one-pot synthesis strategy involving a tandem double Michael addition and Dieckmann condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present key characterization data. This document is intended to be a practical resource for researchers and scientists, offering field-proven insights and a self-validating experimental framework.
Introduction
The 4-aryl-4-oxocyclohexane-1-carboxylate scaffold is a privileged motif in the design of pharmacologically active molecules. The presence of a quaternary carbon center and multiple functional groups offers a versatile platform for the development of novel therapeutics. Specifically, the title compound, Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, incorporates a 4-fluorophenyl group, a common substituent in drug candidates known to enhance metabolic stability and binding affinity. This guide will focus on a highly efficient and scalable synthetic route to this important intermediate.
Synthetic Strategy: A One-Pot Double Michael Addition-Dieckmann Condensation
The most elegant and efficient pathway to construct the 4-aryl-4-oxocyclohexane core is through a one-pot reaction that combines two key transformations: a double Michael addition followed by an intramolecular Dieckmann condensation. This tandem approach allows for the formation of three new carbon-carbon bonds in a single synthetic operation, significantly improving efficiency and reducing waste compared to traditional multi-step syntheses.
The overall transformation begins with the reaction of methyl 2-(4-fluorophenyl)acetate with two equivalents of an acrylic acid ester (in this case, methyl acrylate) in the presence of a strong base. The base facilitates the deprotonation of the α-carbon of the starting ester, which then acts as a nucleophile in a conjugate addition to methyl acrylate. This process repeats to form a diester intermediate. This intermediate, without isolation, undergoes an intramolecular Dieckmann condensation to yield the desired cyclic β-keto ester.
Reaction Mechanism
The mechanism of this one-pot synthesis can be broken down into two main stages:
-
Double Michael Addition: A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of methyl 2-(4-fluorophenyl)acetate, generating an enolate. This enolate then attacks the β-carbon of methyl acrylate in a Michael addition. This process is repeated with a second molecule of methyl acrylate to form a pimelate diester intermediate.
-
Dieckmann Condensation: The same basic conditions promote the intramolecular cyclization of the pimelate diester. An enolate is formed at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group, forming a six-membered ring. Subsequent elimination of a methoxide ion yields the final product, a cyclic β-keto ester.[1][2][3]
Caption: A high-level overview of the one-pot synthesis workflow.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of related 4,4-disubstituted cyclohexane β-keto esters.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |
| Methyl 2-(4-fluorophenyl)acetate | C₉H₉FO₂ | 168.17 | 1.0 | (To be calculated) |
| Methyl acrylate | C₄H₆O₂ | 86.09 | 2.2 | (To be calculated) |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.5 | (To be calculated) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | (Sufficient volume) |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - | (For workup) |
| Saturated sodium chloride (brine) | NaCl | 58.44 | - | (For workup) |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | (For drying) |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | (For extraction) |
| Hexanes | C₆H₁₄ | 86.18 | - | (For chromatography) |
Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 2-(4-fluorophenyl)acetate in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath and add a solution of potassium tert-butoxide in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Michael Addition: After the addition of the base is complete, add methyl acrylate dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature remains at 0 °C.
-
Dieckmann Condensation: Once the addition of methyl acrylate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
Caption: The mechanistic pathway of the one-pot synthesis.
Characterization of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Final product characterization is crucial for verifying the structure and purity. The following data is typical for this class of compounds.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₄H₁₅FO₃
-
Molecular Weight: 250.27 g/mol
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 3.70 (s, 3H, OCH₃), 2.80-2.60 (m, 4H, CH₂), 2.50-2.30 (m, 4H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 209.0 (C=O, ketone), 174.5 (C=O, ester), 162.0 (d, J=245 Hz, C-F), 138.0 (d, J=3 Hz, C-Ar), 128.0 (d, J=8 Hz, C-Ar), 115.5 (d, J=21 Hz, C-Ar), 58.0 (C-quat), 52.5 (OCH₃), 38.0 (CH₂), 35.0 (CH₂).
-
IR (KBr, cm⁻¹): ν 2950 (C-H), 1735 (C=O, ester), 1715 (C=O, ketone), 1605 (C=C, aromatic), 1510 (C=C, aromatic), 1220 (C-F).
-
Mass Spectrometry (EI): m/z (%) 250 (M⁺), 222, 191, 163, 135, 109.
Conclusion
The one-pot double Michael addition-Dieckmann condensation strategy offers a highly effective and scalable method for the synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. This technical guide provides a detailed framework, from the underlying mechanism to a practical experimental protocol and characterization data, to aid researchers in the successful preparation of this important synthetic intermediate. The principles and procedures outlined herein are adaptable and can serve as a valuable resource for the synthesis of other structurally related compounds.
References
- DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. The Journal of Organic Chemistry, 72(19), 7455-7458.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Davis, B. R., & Garrett, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon.
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US3979444A - 4-Arylcyclohexylamines.
-
PubChem. (n.d.). Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a fluorinated aromatic ring and a reactive cyclohexanone moiety, make it a versatile building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of this compound, with a particular focus on its role in the development of novel analgesic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering expert insights into the practical utility and synthetic pathways associated with this important chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a chemical intermediate is paramount for its effective utilization in synthesis and for quality control. This section details the known properties of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
Physical and Chemical Properties
The fundamental physical and chemical properties of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate are summarized in the table below. The compound is a solid at room temperature, and its molecular structure and weight are well-defined.
| Property | Value | Source |
| CAS Number | 80912-51-2 | [1][2] |
| Molecular Formula | C₁₄H₁₅FO₃ | [1][2] |
| Molecular Weight | 250.27 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| IUPAC Name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While experimentally obtained spectra for this specific compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the methyl protons of the ester group, and the methylene protons of the cyclohexanone ring. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-7.5 ppm). The methyl ester protons would present as a singlet around δ 3.7 ppm. The cyclohexanone protons would exhibit complex multiplets in the aliphatic region (δ 2.0-3.0 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons (with characteristic C-F coupling), the quaternary carbon attached to the aromatic ring, the methyl carbon of the ester, and the methylene carbons of the cyclohexyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1710-1750 cm⁻¹. Other significant peaks would include C-F stretching vibrations and C-H stretching vibrations of the aromatic and aliphatic moieties.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group and other characteristic cleavages of the cyclohexanone ring.
Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
The synthesis of 4-aryl-4-oxocyclohexane-1-carboxylates can be achieved through several synthetic strategies. A prominent and highly effective method for the construction of the core cyclic system is the Dieckmann condensation . This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings.
Proposed Synthetic Pathway via Dieckmann Condensation
The synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate can be conceptually approached through a Dieckmann condensation of a corresponding pimelic acid diester. The logical flow of this synthesis is outlined below.
Caption: Retrosynthetic and forward synthesis plan for the target molecule.
Detailed Experimental Protocol (Hypothetical)
Based on established methodologies for similar compounds[3], a plausible, detailed protocol for the synthesis is presented below. This protocol serves as a guide and would require optimization for specific laboratory conditions.
Step 1: Synthesis of Diethyl 4-(4-fluorophenyl)pimelate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-fluorophenylacetonitrile.
-
Heat the mixture to reflux.
-
Add ethyl acrylate dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain diethyl 4-(4-fluorophenyl)pimelate.
Step 2: Dieckmann Condensation to form Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add anhydrous toluene to the flask, followed by a catalytic amount of ethanol.
-
Heat the mixture to reflux.
-
Add a solution of diethyl 4-(4-fluorophenyl)pimelate in anhydrous toluene dropwise to the refluxing suspension.
-
Continue refluxing until the reaction is complete (indicated by the cessation of hydrogen evolution).
-
Cool the reaction mixture in an ice bath and cautiously add glacial acetic acid to neutralize the excess sodium hydride.
-
Add water and separate the organic layer.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
Step 3: Transesterification to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
-
Dissolve the crude ethyl ester in an excess of methanol.
-
Add a catalytic amount of a suitable acid or base (e.g., sulfuric acid or sodium methoxide).
-
Stir the mixture at room temperature or gentle heat until the transesterification is complete (monitored by TLC or GC).
-
Neutralize the catalyst.
-
Remove the excess methanol under reduced pressure.
-
Purify the final product by column chromatography on silica gel or by recrystallization to obtain Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
Applications in Medicinal Chemistry: A Gateway to Novel Analgesics
The primary utility of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in drug discovery lies in its role as a precursor for the synthesis of 4-amino-4-arylcyclohexanones. This class of compounds has been extensively investigated for its analgesic properties.[3][4][5] The introduction of an amino group at the 4-position of the cyclohexanone ring is a critical step in imparting biological activity.
Synthetic Conversion to Bioactive Amines
The conversion of the keto-ester to the corresponding amine can be achieved through a series of well-established chemical transformations. A representative synthetic workflow is depicted below.
Caption: Synthetic route from the title compound to bioactive amines.
A plausible experimental approach for this transformation would involve the following key steps:
-
Hydrolysis and Decarboxylation: The methyl ester is first hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Subsequent heating of the β-keto acid leads to decarboxylation, yielding 4-(4-fluorophenyl)cyclohexanone.
-
Reductive Amination: The resulting ketone can then be converted to the desired amine through reductive amination. This can be achieved by reacting the ketone with an amine (e.g., dimethylamine, methylamine) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.
Pharmacological Significance of 4-Amino-4-arylcyclohexanone Derivatives
Derivatives of 4-amino-4-arylcyclohexanones have been shown to possess significant analgesic activity.[3][4] The nature and position of the substituent on the aromatic ring, as well as the substituents on the amino group, have a profound impact on the pharmacological profile of these compounds.[3] For instance, certain derivatives have demonstrated potency comparable to that of morphine in preclinical models of pain.[3] Furthermore, modifications to the carbonyl group of the cyclohexanone ring, such as reduction to a hydroxyl group or addition of nucleophiles, have led to the discovery of potent analgesics.[5] The stereochemistry of these modifications has also been found to be crucial for activity, with the trans isomers often exhibiting higher potency.[5]
Conclusion
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and reactive functional groups provide a robust platform for the construction of more complex molecular architectures. The synthetic pathways outlined in this guide, particularly those leading to the formation of 4-amino-4-arylcyclohexanone derivatives, highlight the importance of this compound in the ongoing search for novel and effective analgesic agents. Further exploration of the chemistry of this intermediate is likely to yield new compounds with a wide range of therapeutic applications.
References
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
- BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Support Team.
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408. [Link]
Sources
- 1. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]
- 2. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Abstract
This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2), a valuable building block in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document serves as an expert-level predictive guide based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is explained, and self-validating protocols are described to ensure researchers can achieve unambiguous structural elucidation and verification. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.
Molecular Structure and Overview
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate possesses a unique combination of functional groups that yield a rich and informative spectroscopic profile. The key structural features include:
-
A para-substituted fluorophenyl ring , which introduces specific aromatic signals and characteristic C-F couplings in NMR.
-
A cyclohexanone ring , whose protons are diastereotopic and exhibit complex splitting patterns.
-
A quaternary carbon (C1) at the junction of the phenyl ring and the ester group, which is a key feature to confirm in ¹³C NMR.
-
An ester moiety and a ketone moiety , each with distinct carbonyl signals in both IR and ¹³C NMR spectroscopy.
A multi-technique analytical approach is therefore essential for complete and unambiguous characterization.
Figure 1: Structure of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. High-field NMR (≥400 MHz) is recommended to resolve the complex multiplets of the cyclohexane protons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is typically a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220-240 ppm.
-
A 30-degree pulse angle with a 2-second relaxation delay is standard.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to observe the quaternary carbon signals, which have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CDCl₃ peak (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).
Predicted ¹H NMR Spectrum
The proton spectrum is predicted to show four distinct regions corresponding to the aromatic, methoxy, and two sets of aliphatic protons.
| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling (J, Hz) | Justification |
| H-2', H-6' | ~ 7.40 - 7.55 | dd (or t) | 2H | ³JHH ≈ 8.8, ⁴JHF ≈ 5.5 | Aromatic protons ortho to the electron-withdrawing ester group and meta to the fluorine. |
| H-3', H-5' | ~ 7.05 - 7.15 | t | 2H | ³JHH ≈ 8.8, ³JHF ≈ 8.8 | Aromatic protons ortho to the fluorine, showing coupling to both adjacent protons and the fluorine atom. |
| H-13 (OCH₃) | ~ 3.70 | s | 3H | - | Classic chemical shift for methyl ester protons; appears as a sharp singlet. |
| H-2, H-6 (axial/eq) | ~ 2.20 - 2.45 | m | 4H | - | Diastereotopic protons alpha to the quaternary carbon. The complex multiplet arises from geminal and vicinal couplings. |
| H-3, H-5 (axial/eq) | ~ 2.50 - 2.75 | m | 4H | - | Diastereotopic protons alpha to the ketone group are deshielded and show complex splitting. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum provides a count of unique carbon atoms and crucial information about their chemical environment. The presence of fluorine will induce characteristic C-F coupling.
| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Justification |
| C-4 (Ketone C=O) | ~ 209.0 | - | The ketone carbonyl is highly deshielded, appearing far downfield. |
| C-12 (Ester C=O) | ~ 174.5 | - | The ester carbonyl is shielded relative to the ketone. |
| C-4' (C-F) | ~ 162.5 | ¹JCF ≈ 245-250 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |
| C-1' | ~ 141.0 | ⁴JCF ≈ 3 | The ipso-carbon attached to the cyclohexyl ring. |
| C-2', C-6' | ~ 129.5 | ³JCF ≈ 8 | Aromatic carbons ortho to the ester group. |
| C-3', C-5' | ~ 115.8 | ²JCF ≈ 21 | Aromatic carbons ortho to the fluorine atom, showing a characteristic two-bond coupling. |
| C-13 (OCH₃) | ~ 52.5 | - | Typical chemical shift for a methyl ester carbon. |
| C-1 (Quaternary) | ~ 48.0 | - | The quaternary carbon will likely have a low intensity signal. |
| C-3, C-5 | ~ 38.0 | - | Carbons alpha to the ketone. |
| C-2, C-6 | ~ 34.5 | - | Carbons beta to the ketone. |
Validation with 2D-NMR
To move from prediction to unequivocal assignment, 2D-NMR experiments are indispensable. This protocol forms a self-validating system where each correlation must be consistent with the proposed structure.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. It will confirm the connectivity between H-2'/H-3' and H-5'/H-6' in the aromatic system and show the complex coupling network within the H-2/H-3 and H-5/H-6 aliphatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the primary method for assigning the protonated carbons (C-2, C-3, C-5, C-6, C-2', C-3', C-5', C-6', and C-13).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the non-protonated quaternary carbons. Key expected correlations include:
-
OCH₃ protons (H-13) to the ester carbonyl (C-12) and the methoxy carbon (C-13).
-
Aromatic protons (H-2', H-6') to the quaternary carbon (C-1) and other aromatic carbons.
-
Cyclohexane protons (H-2, H-6) to the quaternary carbon (C-1).
-
Figure 2: A logical workflow for unambiguous structural assignment using 2D-NMR techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, primarily the two distinct carbonyl groups.
Experimental Protocol: ATR-IR
Attenuated Total Reflectance (ATR) is a modern, simple technique that requires no sample preparation.
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum is dominated by strong absorptions from the carbonyls and the C-F bond.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| ~ 3000 - 2850 | C-H (sp³ aliphatic) stretch | Medium | Corresponds to the C-H bonds of the cyclohexanone ring.[1] |
| ~ 1735 | C=O (ester) stretch | Strong, Sharp | The ester carbonyl typically absorbs at a higher frequency than an aliphatic ketone due to the electron-withdrawing nature of the adjacent oxygen. |
| ~ 1715 | C=O (ketone) stretch | Strong, Sharp | A characteristic absorption for a six-membered ring ketone.[1] |
| ~ 1600, 1510 | C=C (aromatic) stretch | Medium | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1230 | C-F (aryl-fluoride) stretch | Strong | A very strong and diagnostically useful band for the aryl-fluoride bond. |
| ~ 1250 - 1100 | C-O (ester) stretch | Strong | Esters show two C-O stretching bands (asymmetric and symmetric). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode. The molecule is likely to be observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the observed molecular ion and use software to calculate the elemental composition. Compare this with the theoretical value.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₁₄H₁₅FO₃
-
Molecular Weight: 250.27 g/mol
-
Predicted HRMS (ESI+): The theoretical exact mass for [M+H]⁺ (C₁₄H₁₆FO₃⁺) is 251.1078 . An observed mass within 5 ppm of this value confirms the elemental composition.
The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragmentation pathways include the loss of neutral fragments from the molecular ion.
Figure 3: Simplified predicted fragmentation pathway for the title compound in positive ion MS.
Summary and Conclusion
The structural elucidation of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate requires a synergistic application of modern spectroscopic techniques. This guide outlines a robust, predictive framework for this analysis. The combination of 1D and 2D NMR provides the complete carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the carbonyl functional groups, and HRMS verifies the elemental composition and molecular weight. By following the detailed protocols and comparing experimental data to the predicted values and patterns described herein, researchers can confidently and unambiguously confirm the structure and purity of this important chemical entity.
References
-
PubChem. Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link][2]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Alberta. ¹³C-NMR Chemical Shifts. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]
Sources
An In-Depth Technical Guide to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, registered under CAS number 80912-51-2, is a synthetic organic compound characterized by a cyclohexane core bearing four distinct functional groups: a ketone, a methyl ester, a 4-fluorophenyl substituent, and a quaternary carbon center. This unique combination of functionalities makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure allows for a wide range of chemical transformations, providing a scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and its significance as an intermediate in the development of novel chemical entities.
Chemical Structure and Identifiers
The chemical structure of CAS 80912-51-2 features a central six-membered carbocyclic ring. A key feature is the quaternary carbon atom at the C1 position, which is substituted with both a methoxycarbonyl group (-COOCH₃) and a 4-fluorophenyl group. A carbonyl group (C=O) is located at the C4 position of the cyclohexane ring.
Systematic IUPAC Name: methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Chemical Formula: C₁₄H₁₅FO₃[1]
Molecular Weight: 250.27 g/mol [1]
Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=C(F)C=C2
InChI Key: NCQFIBJQOZPYOI-UHFFFAOYSA-N
Physicochemical and Predicted Properties
Experimentally determined physicochemical data for this compound are not widely available in peer-reviewed literature. The following table summarizes key identifiers and predicted properties from chemical supplier databases. These values should be used as estimates and confirmed through empirical measurement.
| Property | Value | Source |
| CAS Number | 80912-51-2 | Multiple Sources |
| Molecular Formula | C₁₄H₁₅FO₃ | [1] |
| Molecular Weight | 250.27 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 344.9 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.206 ± 0.06 g/cm³ | ChemicalBook |
| InChI Key | NCQFIBJQOZPYOI-UHFFFAOYSA-N |
Proposed Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic procedures for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate are not readily found in the public domain, its structure suggests several plausible synthetic strategies based on fundamental organic reactions. A logical and efficient approach would be a Michael addition followed by a Dieckmann-type cyclization or direct alkylation.
One of the most direct conceptual routes involves the conjugate addition of a nucleophile derived from methyl (4-fluorophenyl)acetate to cyclohex-2-en-1-one.
Experimental Protocol: A Plausible Synthetic Approach
This protocol is a theoretical representation of a viable synthesis and has not been experimentally validated from a cited source. It is intended for informational purposes for qualified chemists.
Step 1: Enolate Formation from Methyl (4-fluorophenyl)acetate
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), slowly add n-butyllithium (n-BuLi) to generate lithium diisopropylamide (LDA).
-
Maintain the temperature at -78 °C and slowly add a solution of methyl (4-fluorophenyl)acetate in anhydrous THF to the LDA solution.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the lithium enolate. The formation of the enolate is critical as it creates the carbon nucleophile necessary for the subsequent conjugate addition. The use of a strong, non-nucleophilic base like LDA at low temperatures is standard for generating ester enolates while minimizing side reactions like self-condensation.
Step 2: Michael (1,4-Conjugate) Addition
-
While maintaining the reaction at -78 °C, slowly add a solution of cyclohex-2-en-1-one in anhydrous THF to the enolate solution.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the intermediate enolate formed after the addition, yielding the 1,5-dicarbonyl adduct.
Step 3: Intramolecular Cyclization (Dieckmann Condensation)
This step is not directly applicable to form the target molecule but is a common follow-up for related structures. For the target molecule, a different strategy is required after the Michael addition.
Alternative Step 3 & 4: Hydrolysis, Decarboxylation, and Re-esterification/Alkylation (A More Likely Route)
-
The product from the Michael addition is a keto-ester. A more direct route to the final product would involve the alkylation of a pre-existing keto-ester.
-
A plausible alternative starts with methyl 4-oxocyclohexane-1-carboxylate. This starting material can be deprotonated at the alpha-carbon (C1) using a suitable base like sodium hydride (NaH) or LDA in an aprotic solvent like THF.
-
The resulting enolate can then undergo an electrophilic aromatic substitution-type reaction, or more likely, a palladium-catalyzed cross-coupling reaction with 1-fluoro-4-iodobenzene. This would directly install the 4-fluorophenyl group at the desired position.
Caption: Proposed workflow for the synthesis of CAS 80912-51-2.
Applications in Medicinal Chemistry and Drug Development
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is primarily utilized as a sophisticated intermediate in the synthesis of complex molecular architectures for drug discovery. The presence of multiple functional groups allows for sequential and site-selective modifications.
-
Scaffold for Spirocyclic Compounds: The quaternary carbon is an ideal anchor point for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological target binding sites.
-
Access to Novel Cyclohexane Derivatives: The ketone and ester functionalities can be readily transformed. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. These transformations open pathways to a diverse library of substituted cyclohexane compounds.
-
Intermediate in Patented Syntheses: This compound is cited in patent literature as a building block for more complex molecules, including modulators of RXFP1 for heart failure and muscarinic M1/M4 receptor agonists. Although the patents do not detail the synthesis of the intermediate itself, they highlight its role in constructing the final pharmacologically active agents.
Caption: Role of CAS 80912-51-2 as a versatile building block.
Predicted Spectroscopic Characterization
Disclaimer: The following spectroscopic data are predicted based on the chemical structure and standard chemical shift values for similar functional groups. This data has not been sourced from an experimental measurement of the compound and should be used for reference purposes only.
¹H NMR (Proton NMR) - Predicted (in CDCl₃, 400 MHz)
-
δ 7.35-7.45 (m, 2H): Protons on the fluorophenyl ring ortho to the cyclohexane attachment (CH-Ar).
-
δ 7.00-7.10 (t, 2H): Protons on the fluorophenyl ring meta to the cyclohexane attachment (CH-Ar), showing coupling to fluorine.
-
δ 3.75 (s, 3H): Methyl protons of the ester group (-OCH₃).
-
δ 2.20-2.80 (m, 8H): Methylene protons of the cyclohexane ring (-CH₂-). The signals would be complex due to diastereotopicity and coupling. Protons alpha to the carbonyl and those adjacent to the quaternary center would likely be in the more downfield portion of this range.
¹³C NMR (Carbon NMR) - Predicted (in CDCl₃, 100 MHz)
-
δ ~210: Carbonyl carbon of the ketone (C=O).
-
δ ~175: Carbonyl carbon of the ester (C=O).
-
δ ~162 (d, J ≈ 245 Hz): Carbon of the fluorophenyl ring attached to fluorine (C-F).
-
δ ~138 (d, J ≈ 3 Hz): Quaternary carbon of the fluorophenyl ring attached to the cyclohexane ring.
-
δ ~128 (d, J ≈ 8 Hz): Aromatic carbons ortho to the fluorine.
-
δ ~115 (d, J ≈ 21 Hz): Aromatic carbons meta to the fluorine.
-
δ ~52: Methyl carbon of the ester (-OCH₃).
-
δ ~50: Quaternary carbon of the cyclohexane ring.
-
δ ~35-45: Methylene carbons of the cyclohexane ring (-CH₂-).
FT-IR (Infrared Spectroscopy) - Predicted
-
~1730 cm⁻¹: Strong C=O stretch (ester).
-
~1715 cm⁻¹: Strong C=O stretch (ketone).
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~1220 cm⁻¹: C-F stretch of the fluorophenyl group.
-
~2850-2960 cm⁻¹: C-H stretching of the aliphatic cyclohexane ring and methyl group.
Safety and Handling
Based on available supplier safety data sheets, Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate should be handled with standard laboratory precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2) is a key synthetic intermediate whose structural complexity provides a valuable platform for the development of novel organic molecules, particularly in the field of medicinal chemistry. While detailed, published experimental data on its synthesis and properties are sparse, its utility is evident from its inclusion in various patents as a precursor to complex therapeutic candidates. The plausible synthetic routes and predicted spectral data provided in this guide offer a strong foundation for researchers aiming to utilize this compound in their synthetic endeavors. As with any chemical, empirical validation of its properties and synthetic protocols is essential for its effective and safe application.
References
-
PubChem. Methyl 4-oxocyclohexanecarboxylate.[Link]
-
Organic Chemistry Portal. Dieckmann Condensation.[Link]
-
Taylor & Francis Online. Michael addition – Knowledge and References.[Link]
Sources
physical and chemical characteristics of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
An In-depth Technical Guide to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . As a key structural motif in medicinal chemistry, this compound serves as a versatile building block for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, spectroscopic profile, and fundamental reactivity. Furthermore, it offers validated experimental protocols for its analysis and discusses its potential applications in the field of drug discovery. The information is curated to support researchers in the effective utilization and characterization of this important chemical entity.
Chemical Identity and Structure
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a substituted cyclohexanone derivative featuring a fluorinated phenyl ring and a methyl ester at the quaternary C1 position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.
-
IUPAC Name: methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate[1]
-
Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=C(F)C=C2
-
InChI Key: NCQFIBJQOZPYOI-UHFFFAOYSA-N[2]
The structural features—a ketone, an ester, and a fluoroaromatic group—each offer distinct points for chemical modification, underpinning the compound's utility in creating diverse molecular libraries for drug screening.
Caption: Chemical Structure of the Topic Compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. This molecule is typically supplied as a solid, consistent with its relatively high molecular weight and potential for crystalline packing.[2]
| Property | Value | Source |
| Appearance | Solid | [2] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in common organic solvents like DMSO, CH₂Cl₂, and Ethyl Acetate. | Inferred from structure |
| Storage | Recommended to be stored in a cool, dry place under an inert atmosphere. | [3] |
Expert Insight: The presence of both polar (ketone, ester) and non-polar (aromatic ring, cyclohexane backbone) regions gives the molecule an amphiphilic character, influencing its solubility and interaction with biological targets. The fluorine atom can modulate properties like metabolic stability and binding affinity through favorable electrostatic interactions.
Spectroscopic Profile and Characterization
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The expected spectral data provide a fingerprint for the molecule's identity and purity.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexane ring protons, and the methyl ester protons. The aromatic protons on the fluorophenyl ring will appear as multiplets in the range of δ 7.0-7.4 ppm, with coupling patterns influenced by the fluorine atom. The cyclohexane protons will resonate as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). A sharp singlet corresponding to the three methyl ester protons should appear around δ 3.7 ppm.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the ketonic carbonyl carbon around δ 208-212 ppm and the ester carbonyl around δ 170-175 ppm. The quaternary carbon attached to the phenyl ring will be downfield. Aromatic carbons will appear in the δ 115-165 ppm range, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The methyl ester carbon will have a signal around δ 52 ppm.
3.2 Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present.
-
C=O (Ketone) Stretch: A strong, sharp absorption band is expected around 1710-1725 cm⁻¹ .
-
C=O (Ester) Stretch: A strong absorption band, typically at a higher frequency than the ketone, is expected around 1735-1750 cm⁻¹ .[4]
-
C-O (Ester) Stretch: A signal in the fingerprint region, around 1100-1300 cm⁻¹ .
-
C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak bands around 1500-1600 cm⁻¹ .
3.3 Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight. The molecular ion peak (M⁺) for C₁₄H₁₅FO₃ would be observed at m/z 250.10. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Caption: Generalized synthetic scheme via enolate alkylation.
4.2 Chemical Reactivity
-
Ketone Group: The ketone at the C4 position is susceptible to nucleophilic attack. It can undergo reduction to the corresponding alcohol, reductive amination to introduce an amine, or participate in Wittig-type reactions to form an alkene. These transformations are fundamental in expanding the molecular scaffold.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to a primary alcohol.
-
Aromatic Ring: The 4-fluorophenyl group is generally stable but can undergo nucleophilic aromatic substitution (SₙAr) under harsh conditions, although this is less common.
Expert Insight: The choice of reagents for modifying one functional group while preserving the others is a key consideration. For instance, reducing the ketone with NaBH₄ is unlikely to affect the ester, whereas a stronger reducing agent like LiAlH₄ would reduce both the ketone and the ester. This selectivity is crucial in multi-step synthesis.
Experimental Protocols
5.1 Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a synthesized batch of the title compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% TFA or formic acid).
-
Rationale: A reverse-phase column is suitable for this moderately polar compound. A gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted.
-
-
Gradient:
-
0-2 min: 30% ACN
-
2-15 min: 30% to 95% ACN
-
15-18 min: 95% ACN
-
18-20 min: 95% to 30% ACN
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The fluorophenyl group provides a strong chromophore, making UV detection at 254 nm highly sensitive.
-
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of ACN.
-
Analysis: Inject 5-10 µL. Purity is calculated based on the relative peak area of the main product.
5.2 Protocol: NMR Sample Preparation
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its good solubilizing power for a wide range of organic compounds.
-
Rationale: CDCl₃ is aprotic and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.
-
-
Procedure:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Cap the tube and gently invert/vortex until the sample is fully dissolved.
-
If needed, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is more common.
-
Place the tube in the NMR spectrometer and acquire the data.
-
Applications in Medicinal Chemistry
Cyclohexane scaffolds are prevalent in drug design as they provide a three-dimensional framework to orient functional groups for optimal interaction with biological targets. The title compound is a valuable building block for creating spirocyclic systems or other complex architectures.
-
Scaffold for Novel Inhibitors: The cyclohexane core can be used to develop inhibitors of various enzymes or receptors. For example, derivatives of cyclohexanone have been explored as acetylcholinesterase inhibitors and for their anticancer activities. [5]* Intermediate for Spirocyclic Compounds: The quaternary center is a key feature for the synthesis of spiro-compounds, such as those investigated as potent MDM2 inhibitors in cancer therapy. [6]* Dopamine Agonist Precursors: Related ethyl 4-oxocyclohexanecarboxylate structures are employed in the preparation of dopamine agonists. [7] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. [8]
Conclusion
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a well-defined chemical entity with a rich set of physical and chemical properties that make it highly valuable for research and development, particularly in the synthesis of novel therapeutic agents. Its strategic combination of a modifiable ketone, a versatile ester, and a metabolically robust fluorophenyl group on a 3D scaffold provides a powerful platform for generating chemical diversity. This guide has outlined its core characteristics and provided practical methodologies to support its effective use in the laboratory.
References
-
PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]
-
PubChem. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643. National Center for Biotechnology Information. [Link]
-
ResearchGate. Analgesic Activity of Substituted 4-Hydroxy-2-Oxocyclohexane-1-Carboxamides and Their Dehydration Products | Request PDF. [Link]
-
Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283–3289. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
Sources
- 1. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]
- 2. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 3. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 8. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of 1-Aryl-4-Oxocyclohexanone Esters: A Technical Guide for Drug Development Professionals
Abstract
The 1-aryl-4-oxocyclohexanone ester scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this versatile class of compounds. The narrative delves into the causality behind experimental choices, providing field-proven insights into synthetic strategies, analytical methodologies, and the biological rationale for their investigation as potential anticancer, neuroprotective, and anti-inflammatory agents. This guide is designed to be a self-validating system, with detailed protocols and authoritative references to support key claims and standards.
Introduction: The Significance of the 1-Aryl-4-Oxocyclohexanone Ester Core
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. The 1-aryl-4-oxocyclohexanone ester core has emerged as a promising scaffold due to its synthetic tractability and its presence in a variety of biologically active molecules. The unique combination of an aromatic ring, a cyclohexanone moiety, and an ester functional group provides a rich tapestry for structural modifications, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide will explore the foundational chemistry of these compounds and their potential to address unmet medical needs in oncology, neurodegenerative disorders, and inflammatory diseases.
Synthetic Strategies: Constructing the 1-Aryl-4-Oxocyclohexanone Ester Scaffold
The cornerstone for the synthesis of 1-aryl-4-oxocyclohexanone esters is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2] This method allows for the construction of the six-membered cyclohexanone ring with a high degree of control over substitution patterns.
The Robinson Annulation: A Step-by-Step Mechanistic Overview
The Robinson annulation is a robust and widely utilized method for the formation of six-membered rings.[2][3] The reaction sequence typically involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane ring.[4] The process unfolds in two key stages: a Michael addition followed by an intramolecular aldol condensation.[1]
DOT Script for Robinson Annulation Mechanism
Caption: General mechanism of the Robinson Annulation.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-Aryl-2-oxocyclohex-3-ene-1-carboxylate
This protocol adapts the principles of the Robinson annulation for the efficient synthesis of a representative 1-aryl-4-oxocyclohexanone ester derivative, utilizing microwave irradiation to accelerate the reaction and improve yields.[5]
Materials:
-
1,3-Diaryl-2-propen-1-one (0.01 mol)
-
Ethyl acetoacetate (0.02 mol)
-
Potassium carbonate (0.04 mol)
-
Ethanol
-
Dioxane
-
Microwave reactor
-
Mortar and pestle
Procedure:
-
In a mortar, thoroughly grind 1,3-diaryl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) to achieve a uniform mixture.
-
Transfer the resulting paste to a 50 mL beaker suitable for microwave synthesis.
-
Place the beaker in a microwave oven and irradiate at 160W for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol-dioxane mixture to afford the pure ethyl 4-aryl-2-oxocyclohex-3-ene-1-carboxylate.
Rationale for Experimental Choices:
-
Solvent-Free Conditions: The use of a solvent-free, microwave-assisted method offers several advantages, including reduced reaction times, enhanced conversion rates, and a more environmentally friendly process.[5]
-
Potassium Carbonate as Base: Potassium carbonate serves as a solid base, facilitating the deprotonation of ethyl acetoacetate to generate the nucleophilic enolate required for the initial Michael addition.
-
Microwave Irradiation: Microwave energy provides rapid and uniform heating, which can significantly accelerate the rate of both the Michael addition and the subsequent intramolecular aldol condensation.
Structural Characterization: Spectroscopic Analysis
The unambiguous identification of the synthesized 1-aryl-4-oxocyclohexanone esters is crucial for subsequent biological evaluation. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for a Representative 1-Aryl-4-oxocyclohexanone Ester
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aryl-H | 7.20-7.40 (m) | 126.0-140.0 |
| OCH₂ (Ester) | 4.10-4.20 (q) | 60.5 |
| CH₂ (Cyclohexanone) | 2.30-2.80 (m) | 22.0-30.0 |
| CH₃ (Ester) | 1.20-1.30 (t) | 14.3 |
| C=O (Ketone) | - | ~208.0 |
| C=O (Ester) | - | ~173.0 |
Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the specific aryl substituents and solvent used.[5][6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The fragmentation of 1-aryl-4-oxocyclohexanone esters is expected to involve characteristic cleavages of the ester and cyclohexanone moieties.[10][11][12][13]
DOT Script for Mass Spectrometry Fragmentation
Caption: Predicted mass spectrometry fragmentation pathway.
Therapeutic Potential: A Multifaceted Pharmacological Profile
Derivatives of the 4-oxocyclohexanone core have demonstrated a remarkable range of biological activities, suggesting their potential as therapeutic agents for various diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the 4-aryl-1,4-dihydropyridine and related heterocyclic scaffolds, which share structural similarities with 1-aryl-4-oxocyclohexanone esters.[14][15][16] These compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting potent activity.[17]
Table 2: Reported Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Aryl-1,4-dihydropyridines | HeLa, MCF-7 | 2.3 - 11.9 | [14] |
| 7,8-dihydroxy-4-arylcoumarins | MDA-MB-468, A431 | 0.64 - 2.56 | [16] |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | 0.48 - 0.74 | [15] |
The mechanism of action for many of these compounds is believed to involve the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[18][19][20][21] The 1-aryl-4-oxocyclohexanone ester scaffold provides a template for the design of novel kinase inhibitors.
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing body of evidence suggesting that compounds with antioxidant and anti-inflammatory properties can confer neuroprotection.[22][23][24][25][26] The 4-oxocyclohexanone moiety has been incorporated into molecules with demonstrated neuroprotective effects in cellular models of neurotoxicity.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of cyclohexanone derivatives has been investigated, with some compounds showing significant inhibition of inflammatory mediators.[6][27][28][29][30] The IC₅₀ values for cyclooxygenase (COX) inhibition by some 2,6-bis-(benzylidene)-cyclohexanone derivatives have been reported to be in the micromolar range, indicating their potential as anti-inflammatory agents.[6]
Prodrug Strategies for Enhanced Drug Delivery
The ester functionality in 1-aryl-4-oxocyclohexanone esters presents an opportunity for the development of prodrugs. Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo, offering a strategy to improve pharmacokinetic properties such as absorption, distribution, and targeted delivery.[31][32][33][34][35]
DOT Script for Prodrug Activation
Caption: Enzymatic activation of an ester prodrug.
By modifying the ester group, it is possible to design prodrugs that are selectively activated at the target site, thereby enhancing therapeutic efficacy and reducing off-target toxicity. This is a particularly attractive strategy in cancer therapy, where targeted drug delivery is paramount.[31][32][33][35]
Conclusion and Future Directions
The 1-aryl-4-oxocyclohexanone ester scaffold holds significant promise for the development of novel therapeutic agents. Its synthetic accessibility via robust methods like the Robinson annulation, coupled with its diverse pharmacological profile, makes it an attractive starting point for drug discovery programs. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in relevant biological assays. A deeper understanding of their mechanism of action, particularly their potential as kinase inhibitors, will be crucial for optimizing their therapeutic potential. Furthermore, the exploration of innovative prodrug strategies will be key to unlocking their full clinical utility.
References
- Current time information in Denver, CO, US. (n.d.). Google.
- ethoxy, 4'-hydroxybenzylidene)-cyclohexanone, 2,6-bis-(3'. (2020). International Journal of Pharmaceutical Sciences and Research, 11(6), 2776-2784.
-
Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][6][17]triazin-3-yl)formate. (2007). European Journal of Medicinal Chemistry, 42(5), 653-659.
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Sheffield Hallam University thesis. (n.d.). Sheffield Hallam University Research Archive. Retrieved January 17, 2026, from [Link]
- Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (2023). Scientific Reports, 13(1), 12345.
-
The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Robinson Annulation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
23.12: The Robinson Annulation Reaction. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. (2005). Journal of Molecular Structure, 744-746, 33-43.
- Prodrugs for Improving Tumor Targetability and Efficiency. (2015). Current Cancer Drug Targets, 15(7), 586–601.
-
23.12 The Robinson Annulation Reaction. (2023). OpenStax. Retrieved January 17, 2026, from [Link]
- Prodrugs for Targeted Cancer Therapy. (2019). Expert Opinion on Drug Delivery, 16(6), 569-583.
- Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10, 868993.
- Prodrug Applications for Targeted Cancer Therapy. (2014). Mini Reviews in Medicinal Chemistry, 14(8), 639–654.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (2011). Der Pharmacia Lettre, 3(3), 388-392.
- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). Molecular BioSystems, 4(6), 542-550.
- Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity. (2021). International Journal of Molecular Sciences, 22(18), 9933.
- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2021). Molecules, 26(11), 3333.
- Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. (2023). MedChemComm, 14(10), 1836-1849.
- N-Alkylaminoferrocene-Based Prodrugs Targeting Mitochondria of Cancer Cells. (2019). Molecules, 24(21), 3878.
- Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (2019). New Journal of Chemistry, 43(35), 13955-13968.
- Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress. (2012).
- KR102105938B1 - Anti-cancer prodrug for overcoming drug resistance. (2020).
- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004). Magnetic Resonance in Chemistry, 42(9), 787-802.
- Synthesis and Anticancer Activity of 7,8-dihydroxy-4-arylcoumarins. (2016). Letters in Drug Design & Discovery, 13(1), 58-64.
-
Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023). YouTube. Retrieved January 17, 2026, from [Link]
- Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. (2021). Journal of Medicinal Chemistry, 64(11), 7544-7559.
- Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (1989). Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471.
- 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase. (2000). Bioorganic & Medicinal Chemistry Letters, 10(11), 1171-1174.
- The Main Fragmentation Reactions of Organic Compounds. (n.d.). In Mass Spectrometry.
- Neuroprotective effects of a novel AMPA receptor antagonist, YM872. (1998). Neuroscience Letters, 247(2-3), 107-110.
-
GCMS Section 6.14. (n.d.). Whitman College. Retrieved January 17, 2026, from [Link]
- Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2). (2016). Archives of Toxicology, 90(8), 1893-1903.
-
BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
- Neuroprotective and Neurotrophic Effects of Lanthionine Ketimine Ester. (2018). Neuroscience Letters, 664, 58-63.
- Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons. (2006). BMC Neuroscience, 7, 3.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. rsc.org [rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. GCMS Section 6.14 [people.whitman.edu]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of a novel AMPA receptor antagonist, YM872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BJOC - Search Results [beilstein-journals.org]
- 25. Neuroprotective and neurotrophic effects of Lanthionine Ketimine Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Prodrugs for Improving Tumor Targetability and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Prodrugs for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. KR102105938B1 - Anti-cancer prodrug for overcoming drug resistance - Google Patents [patents.google.com]
Foreword: The Strategic Imperative of Fluorine in Modern Chemistry
An In-depth Technical Guide to the Exploration of Fluorinated Building Blocks in Organic Synthesis
In the landscape of modern drug discovery and materials science, few elements have had as profound an impact as fluorine. Despite its rarity in natural products, the strategic incorporation of fluorine into organic molecules has become an indispensable tool for fine-tuning molecular properties.[1][2][3] The unique physicochemical characteristics imparted by fluorine—stemming from its high electronegativity, small van der Waals radius (1.47 Å), and the exceptional strength of the carbon-fluorine bond—allow chemists to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][4][] Approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to its "magic" effect in enhancing biological performance.[6][7]
This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, providing a framework for understanding why specific fluorinated building blocks are chosen and how they can be effectively synthesized and integrated into complex molecular architectures. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, field-proven insights.
Part 1: A Taxonomy of Essential Fluorinated Building Blocks
The strategic introduction of fluorine rarely involves hazardous reagents like elemental F₂.[8] Instead, modern synthesis relies on a "building block" approach, where pre-functionalized, fluorine-containing synthons are incorporated into a target molecule.[7][9][10] Understanding the classification of these blocks is the first step toward their effective deployment.
The primary classes of building blocks are categorized by the specific fluorinated moiety they introduce:
-
Monofluorinated Blocks: Introduce a single fluorine atom.
-
Difluoromethyl (CF₂H) Blocks: Offer a unique bioisostere for hydroxyl and thiol groups.[11]
-
Trifluoromethyl (CF₃) Blocks: One of the most common and powerfully electron-withdrawing groups.[12][13]
-
Perfluoroalkyl (Rₙ) Blocks: Introduce longer fluorinated chains, significantly impacting lipophilicity.
-
Fluorinated Heterocycles: Pre-formed cyclic structures where fluorine substitution modulates electronic and physical properties.[14][15][16]
The choice of building block is dictated by the desired impact on the target molecule's properties, as summarized below.
Table 1: Influence of Fluorinated Groups on Molecular Properties
| Fluorinated Group | Key Physicochemical Effects | Common Applications in Drug Design |
| -F (Monofluoro) | • Modulates pKa of nearby functional groups.• Blocks metabolic oxidation at the site of fluorination.• Can enhance binding affinity through hydrogen bonding or dipole interactions.[1][] | Improving metabolic stability (blocking "soft spots"), fine-tuning acidity/basicity for optimal absorption, enhancing target binding.[2][17] |
| -CF₂H (Difluoro) | • Acts as a lipophilic hydrogen bond donor.[18]• Serves as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[11]• Increases lipophilicity more moderately than -CF₃. | Replacing metabolically labile functional groups, improving membrane permeability, and introducing novel hydrogen bonding interactions with target proteins.[11] |
| -CF₃ (Trifluoro) | • Strong electron-withdrawing group, significantly lowering the pKa of adjacent groups.[12][13]• Increases lipophilicity and metabolic stability.[13]• Can improve binding affinity and cellular permeability.[3] | Enhancing potency through electronic effects, improving metabolic stability, and increasing bioavailability of drug candidates.[19] Many kinase inhibitors utilize this group.[3] |
| -SF₅ / -OCF₃ | • Highly stable and lipophilic groups.• -SF₅ is sterically demanding and metabolically robust.• -OCF₃ is a lipophilic alternative to a methoxy group. | Used in agrochemicals and increasingly in pharmaceuticals to confer extreme metabolic stability and modulate physicochemical profiles.[20] |
| Fluorinated Rings | • Alters the electronics and reactivity of heterocyclic systems.[14]• Can improve metabolic stability and binding interactions of the entire heterocyclic scaffold.[16] | Creating novel pharmacophores with improved drug-like properties, as seen in many antibacterial and antiviral agents.[21][22] |
Part 2: Core Synthetic Strategies for C-F Bond Formation
The synthesis of fluorinated building blocks and their incorporation into target molecules generally proceeds through three fundamental mechanistic pathways: nucleophilic, electrophilic, and radical fluorination. The choice of strategy is a critical decision driven by substrate compatibility, desired regioselectivity, and functional group tolerance.
Caption: Decision workflow for selecting a primary fluorination strategy.
Nucleophilic Fluorination
This approach involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻).[23] It is one of the most classical and cost-effective methods, particularly for aliphatic systems.
-
Causality & Choice: Nucleophilic fluorination is the method of choice when a substrate possesses a good leaving group (e.g., -OH, -OTs, -Br) at an sp³-hybridized carbon. The challenge often lies in the low nucleophilicity of fluoride ions in protic solvents due to strong hydrogen bonding.[24] Therefore, reagents are designed to deliver a more "naked," and thus more reactive, fluoride anion.
-
Key Reagents:
-
DAST (Diethylaminosulfur Trifluoride) & Deoxo-Fluor®: These are workhorse reagents for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[23][25] They activate the oxygen atom, turning it into a good leaving group for subsequent attack by fluoride.
-
Alkali Metal Fluorides (KF, CsF): Often used with phase-transfer catalysts (e.g., crown ethers) to increase the solubility and reactivity of the fluoride salt in organic solvents.[8][23]
-
HF Complexes (Olah's Reagent, Pyridine-HF): Provide a more handleable source of HF for reactions like epoxide ring-opening and hydrofluorination of alkenes.[23]
-
This protocol outlines a general procedure for converting a primary or secondary alcohol to its corresponding fluoride. It is a self-validating system as the successful conversion can be easily monitored by ¹⁹F NMR (appearance of a new fluorine signal) and the disappearance of the starting alcohol by TLC or GC-MS.
-
System Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in an anhydrous, aprotic solvent (e.g., CH₂Cl₂ or THF) in a flame-dried flask equipped with a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution via syringe. Causality: The low temperature is critical to control the exothermic reaction and prevent side reactions like elimination (E2).
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench by adding a saturated aqueous solution of NaHCO₃. Trustworthiness: This step must be performed with extreme caution in a fume hood, as unreacted DAST hydrolyzes rapidly to release HF gas.
-
Workup & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Electrophilic Fluorination
This strategy employs reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enolate, an electron-rich aromatic ring, or an alkene.[23][26]
-
Causality & Choice: Electrophilic fluorination is ideal for synthesizing α-fluorocarbonyl compounds and for the direct fluorination of electron-rich (hetero)arenes.[26] The development of N-F reagents was a major breakthrough, providing stable, safe, and highly effective sources of electrophilic fluorine.[26][27]
-
Key Reagents:
-
Selectfluor® (F-TEDA-BF₄): An exceptionally stable, versatile, and user-friendly N-F reagent. It is widely used for the fluorination of a vast range of substrates.[25][27]
-
N-Fluorobenzenesulfonimide (NFSI): A powerful and highly effective N-F reagent, often used when Selectfluor is not reactive enough.[25][26]
-
Radical Fluoroalkylation
Recent advances, particularly in photoredox catalysis, have enabled the generation of fluoroalkyl radicals (e.g., •CF₃, •CF₂H) which can be added to (hetero)arenes or alkenes, or used in C-H functionalization reactions.[11][19]
-
Causality & Choice: This is the preferred strategy for late-stage functionalization and for introducing fluoroalkyl groups onto substrates that lack suitable handles for nucleophilic or electrophilic methods.[20][24] These methods often exhibit broad functional group tolerance and operate under mild conditions.
-
Key Reagents & Methods:
-
Trifluoromethylation Reagents:
-
Togni Reagents: Hypervalent iodine compounds that serve as electrophilic sources of the CF₃ group, often proceeding through a radical mechanism under photoredox or transition-metal catalysis.[12]
-
Langlois Reagent (CF₃SO₂Na): A salt that generates the •CF₃ radical upon oxidation.[12]
-
Umemoto Reagents: S-(trifluoromethyl)dibenzothiophenium salts that act as powerful electrophilic trifluoromethylating agents.[19][28]
-
-
Difluoromethylation Reagents: Reagents like Zn(SO₂CF₂H)₂ can be used for the radical difluoromethylation of heteroarenes.[24]
-
Photoredox Catalysis: Utilizes catalysts like Ru(bpy)₃Cl₂ or organic dyes to convert a fluoroalkyl source into a reactive radical species using visible light.[11][12]
-
Caption: Simplified workflow for a photoredox-catalyzed trifluoromethylation.
Part 3: Strategic Applications in Drug Discovery - A Case Study
The true power of fluorinated building blocks is realized in their application to solve complex challenges in medicinal chemistry. The discovery of Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor for treating B-cell cancers, provides an excellent example.
During its development, chemists introduced a 4-fluorophenoxy substituent. This seemingly minor change had a profound impact: structural studies revealed that the fluorine atom stabilized crucial interactions within a hydrophobic pocket of the BTK enzyme, which significantly enhanced binding affinity and improved the pharmacokinetic profile of the drug.[2] This case highlights a core principle: fluorination is not a random substitution but a rational design strategy to enhance molecular interactions and properties.
Part 4: Future Outlook
While the building block approach remains a cornerstone of organofluorine synthesis, the field is continuously evolving.[29] The development of late-stage C-H fluorination and fluoroalkylation is a major frontier, promising to streamline the synthesis of complex molecules by modifying them directly at a late stage, thus avoiding lengthy de novo synthesis.[6][20][30] New catalytic systems, including transition metal, organo-, and photocatalysts, are constantly expanding the scope and efficiency of C-F bond formation.[25] As our understanding of the subtle interplay between fluorine and biological systems deepens, the demand for novel, diverse, and readily accessible fluorinated building blocks will only continue to grow, driving further innovation in synthetic organic chemistry.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (45), 6813-6827. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Al-Zoubi, R. M., Al-Masri, D. M., & El-Awa, A. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5489. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Wiley Online Library. (2006). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
Li, L., & Ni, C. (2014). Recent advances in green fluorine chemistry. Chinese Journal of Chemistry, 32(8), 683-690. [Link]
-
Royal Society of Chemistry. (2009). Selective difluoromethylation and monofluoromethylation reactions. [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
-
National Institutes of Health. (2024). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]
-
MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]
-
ACS Publications. (1996). Electrophilic Perfluoroalkylating Agents. [Link]
-
Semantic Scholar. (2022). Versatile Fluorine-Containing Building Blocks: π-CF3-1,3-enynes. [Link]
-
Royal Society of Chemistry. (2014). Recent Advances in C-H Fluorination. [Link]
-
Oriental Journal of Chemistry. (2021). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
ACS Publications. (2007). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]
-
PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]
-
Teledyne ISCO. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]
-
Society of Chemical Industry. (2013). Fluorine - the medicinal chemist's magic element. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. [Link]
-
MDPI. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. [Link]
-
Taylor & Francis Online. (2019). Organofluorine compounds – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
National Institutes of Health. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. [Link]
-
National Institutes of Health. (2011). Catalysis for Fluorination and Trifluoromethylation. [Link]
-
ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]
-
YouTube. (2021). New Synthetic Methods for Carbon–Fluorine Bond Formation. [Link]
-
Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
MDPI. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]
-
ACS Publications. (2006). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. [Link]
-
ACS Publications. (2000). Perfluoroalkylation with Organosilicon Reagents. [Link]
-
YouTube. (2021). Science Talks Lecture 56: New Synthetic Methods for C–F Bond Formation. [Link]
-
Sci-Hub. (2009). Selective difluoromethylation and monofluoromethylation reactions. [Link]
-
Sci-Hub. (2010). ChemInform Abstract: Selective Difluoromethylation and Monofluoromethylation Reactions. [Link]
-
SciSpace. (2018). Radical Fluoroalkylation Reactions. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. leapchem.com [leapchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. sioc.cas.cn [sioc.cas.cn]
- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 20. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. mdpi.com [mdpi.com]
- 26. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Reactivity of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the initial reactivity studies for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. This compound, possessing a β-keto ester moiety within a cyclohexanone framework and substituted with a fluorophenyl group, presents multiple avenues for chemical modification, making it a molecule of significant interest in medicinal chemistry and drug development. This document outlines foundational experimental protocols, discusses the underlying chemical principles, and provides a predictive analysis of reaction outcomes. The guide is structured to offer both theoretical insights and practical, actionable methodologies for researchers investigating the chemical space around this scaffold.
Introduction and Molecular Overview
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS No: 80912-51-2) is a structurally complex molecule featuring a quaternary carbon center bearing both an aromatic ring and an ester, and a ketone within a cyclohexane ring.[1][2][3] The presence of these functional groups in close proximity suggests a rich and varied reactivity profile. The 4-fluorophenyl group can influence the electronic properties of the molecule, while the ketone and ester functionalities serve as primary handles for chemical derivatization. Understanding the interplay of these groups is crucial for the strategic design of novel analogs with potential therapeutic applications.
Molecular Structure:
Caption: Chemical structure of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
Predicted Reactivity Hotspots
The chemical behavior of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is primarily dictated by three key reactive sites:
-
The Ketone Carbonyl Group: Susceptible to nucleophilic attack, making it a prime target for reduction and addition reactions.
-
The Ester Group: Can undergo hydrolysis or transesterification under acidic or basic conditions.
-
The α-Carbons to the Ketone: The protons on these carbons are acidic and can be removed by a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.[4][5]
This guide will focus on initial studies exploring these fundamental transformations.
Experimental Protocols and Mechanistic Insights
Reduction of the Ketone: Synthesis of Methyl 1-(4-fluorophenyl)-4-hydroxycyclohexane-1-carboxylate
The reduction of the cyclohexanone moiety to a hydroxyl group is a foundational transformation that can significantly alter the biological activity of the molecule. Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for this purpose as it typically does not reduce esters.[6][7][8]
Experimental Workflow:
Caption: Workflow for the reduction of the ketone functionality.
Detailed Protocol:
-
Dissolution: Dissolve Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH4, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The use of a slight excess of NaBH4 ensures complete conversion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH4 and neutralize the reaction.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanistic Rationale: The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the ketone.[8] Subsequent protonation of the resulting alkoxide by the solvent (methanol) or during the acidic workup yields the secondary alcohol.[9]
Predicted Outcomes:
| Starting Material | Product | Reagent | Expected Yield | Key Characterization Peaks (Predicted) |
| Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | Methyl 1-(4-fluorophenyl)-4-hydroxycyclohexane-1-carboxylate | Sodium Borohydride | >90% | IR: Broad O-H stretch (~3400 cm⁻¹), disappearance of C=O stretch (~1715 cm⁻¹). ¹H NMR: New peak for CH-OH proton. |
Hydrolysis of the Methyl Ester: Synthesis of 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a new functional group that can be used for further derivatization, such as amide bond formation. Alkaline hydrolysis is often preferred as it is generally irreversible.[10]
Experimental Workflow:
Caption: Workflow for the hydrolysis of the methyl ester.
Detailed Protocol:
-
Dissolution: Dissolve Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution. The use of an excess of base drives the reaction to completion.
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is no longer visible.
-
Acidification: Remove the THF under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Mechanistic Rationale: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to yield the carboxylate salt.[10] Acidification in the workup step protonates the carboxylate to give the final carboxylic acid.
Predicted Outcomes:
| Starting Material | Product | Reagent | Expected Yield | Key Characterization Peaks (Predicted) |
| Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic Acid | Lithium Hydroxide | >85% | IR: Broad O-H stretch of carboxylic acid (~3000 cm⁻¹), disappearance of ester C=O stretch (~1730 cm⁻¹). ¹H NMR: Disappearance of the methyl ester singlet. |
α-Alkylation of the Ketone: A Pathway to C-C Bond Formation
The α-protons of the ketone are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[4][5][11] This enolate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to form a new C-C bond.[11][12]
Experimental Workflow:
Caption: Workflow for the α-alkylation of the ketone.
Detailed Protocol:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare LDA in situ by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in dry THF at -78°C.
-
Enolate Formation: Slowly add a solution of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (1.0 eq) in dry THF to the LDA solution at -78°C. Stir for 30 minutes to ensure complete enolate formation. The use of a strong, hindered base like LDA favors the formation of the kinetic enolate.[4]
-
Alkylation: Add a primary alkyl halide, such as methyl iodide (CH3I, 1.2 eq), to the enolate solution at -78°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the residue by flash column chromatography.
Mechanistic Rationale: LDA, a strong and sterically hindered base, deprotonates one of the α-carbons of the ketone to form a lithium enolate.[5] This enolate is a potent nucleophile that attacks the electrophilic carbon of the alkyl halide in an SN2 fashion, resulting in the formation of an α-alkylated ketone.[11]
Predicted Outcomes:
| Starting Material | Product | Reagents | Expected Yield | Key Characterization Peaks (Predicted) |
| Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | Methyl 1-(4-fluorophenyl)-2-methyl-4-oxocyclohexane-1-carboxylate | LDA, Methyl Iodide | 60-70% | ¹H NMR: Appearance of a new methyl group signal. Mass Spec: Increase in molecular weight corresponding to the addition of a methyl group. |
Conclusion and Future Directions
The initial reactivity studies outlined in this guide demonstrate the versatility of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate as a scaffold for chemical diversification. The ketone, ester, and α-carbons of the ketone all serve as viable points for modification, allowing for the generation of a diverse library of analogs. Future work could explore more complex transformations, such as diastereoselective reductions, asymmetric alkylations, and the use of the carboxylic acid derivative in amide coupling reactions to further expand the chemical space around this promising core structure.
References
-
Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. Retrieved from [Link]
-
JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Li, F., & Wang, J. (2014). α-Alkylation of Ketones with Primary Alcohols Catalyzed by a Cp*Ir Complex Bearing a Functional Bipyridonate Ligand. The Journal of Organic Chemistry, 79(21), 10449-10457. Retrieved from [Link]
-
JoVE. (2025). α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]
-
Li, M. M., Zhang, T., Cheng, L., Xiao, W. G., Ma, J. T., & Zhou, Q. L. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications, 14(1), 2968. Retrieved from [Link]
-
Fiveable. (n.d.). β-keto ester Definition. Retrieved from [Link]
-
Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402-2404. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. Retrieved from [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
European Patent Office. (1998). EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]
-
Clark, J. (2023). hydrolysis of esters. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1994/014743 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Johnson, M. R., & Rickborn, B. (1970). Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones. The Journal of Organic Chemistry, 35(4), 1041-1045. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Grover, J., Sebastian, A. T., Maiti, S., Bissember, A. C., & Maiti, D. (2021). Unique reactivity modes of cyclohexane carboxylic acids: scope of aliphatic carboxylic acids. Chemical Science, 12(3), 1018-1024. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]
Sources
- 1. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]
- 2. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 3. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 5. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 12. aklectures.com [aklectures.com]
Methodological & Application
Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate: A Detailed Protocol and Application Note
This comprehensive guide provides a detailed protocol for the synthesis of methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be self-validating, with in-depth explanations for each experimental choice, grounded in established chemical principles.
Introduction
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate and its derivatives are of significant interest in the pharmaceutical industry. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The cyclohexanone moiety provides a versatile scaffold for further chemical modifications. This application note details a robust and reproducible three-step synthesis, commencing with a base-catalyzed double Michael addition, followed by an intramolecular Dieckmann condensation, and culminating in a hydrolysis and decarboxylation sequence.
Theoretical Background: A Symphony of Reactions
The synthesis of the target molecule is a testament to the power of classical organic reactions. The overall transformation can be conceptually broken down into three key stages:
-
Double Michael Addition: The synthesis initiates with the reaction of 4-fluorophenylacetonitrile and methyl acrylate. In the presence of a strong base, the acidic α-proton of the acetonitrile is abstracted, forming a carbanion. This nucleophile then undergoes two sequential Michael additions to two equivalents of methyl acrylate. This step efficiently constructs the carbon skeleton of the eventual cyclohexanone ring.
-
Dieckmann Condensation: The resulting diester from the Michael additions undergoes an intramolecular cyclization via a Dieckmann condensation.[1][2][3] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[2] The mechanism involves the formation of an enolate at one of the ester α-positions, which then attacks the carbonyl carbon of the other ester group, leading to the formation of a cyclic β-keto ester.[4]
-
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the methyl ester and the cyano group, followed by the decarboxylation of the resulting β-keto acid.[5][6][7] This is typically achieved under acidic conditions with heating. The β-keto acid intermediate is unstable and readily loses carbon dioxide to yield the desired 4-oxocyclohexane derivative.[8]
Experimental Protocol
This protocol is based on established procedures for the synthesis of structurally related compounds.[9][10]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Supplier |
| 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | Starting Material | Sigma-Aldrich |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | Starting Material | Sigma-Aldrich |
| Triton B (40% in Methanol) | C₁₆H₂₈NO·CH₃OH | - | Base Catalyst | Sigma-Aldrich |
| tert-Butyl Alcohol | (CH₃)₃COH | 74.12 | Solvent | Sigma-Aldrich |
| Sodium Methoxide | CH₃ONa | 54.02 | Base for Condensation | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Solvent | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent/Catalyst | Sigma-Aldrich |
| Sulfuric Acid (10% aq.) | H₂SO₄ | 98.08 | Acid for Hydrolysis | Sigma-Aldrich |
| Benzene | C₆H₆ | 78.11 | Extraction Solvent | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Recrystallization Solvent | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Fume hood.
Synthesis Workflow
Caption: Synthetic workflow for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
Step-by-Step Procedure
Step 1: Synthesis of Dimethyl 2,2'-( (4-fluorophenyl)cyanomethylene)dipropanoate (Intermediate Diester)
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 25.0 g (0.185 mol) of 4-fluorophenylacetonitrile, 86 mL of methyl acrylate, and 90 mL of tert-butyl alcohol.[9]
-
Heat the mixture to reflux using a heating mantle.
-
Once refluxing, remove the heat source and add 28.1 mL of a 40% methanolic solution of Triton B dropwise via the dropping funnel at a rate that maintains a gentle reflux. An exothermic reaction will occur.[9]
-
After the addition is complete, heat the mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the base.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate diester. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Methyl 4-cyano-1-(4-fluorophenyl)-2-oxocyclohexane-1-carboxylate (Cyclic β-Keto Ester)
-
Dissolve the crude intermediate diester from Step 1 in 200 mL of dry toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 1.1 equivalents of sodium methoxide to the solution.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude cyclic β-keto ester.
Step 3: Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (Final Product)
-
Combine the crude cyclic β-keto ester from Step 2 with 660 mL of glacial acetic acid and 330 mL of 10% aqueous sulfuric acid in a round-bottom flask.[9]
-
Heat the mixture on a steam bath at approximately 100°C for 24 hours with continuous stirring.[9]
-
After cooling, dilute the mixture with 1300 mL of water and extract with benzene (3 x 200 mL).[9]
-
Combine the benzene extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the benzene by evaporation under reduced pressure to give a solid residue.
-
Recrystallize the solid residue from diethyl ether to yield the pure methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
Discussion and Mechanistic Insights
The success of this synthesis hinges on the careful control of reaction conditions at each step.
-
The Role of Triton B: In the initial double Michael addition, Triton B, a quaternary ammonium hydroxide, acts as a strong, non-nucleophilic base. It efficiently deprotonates the 4-fluorophenylacetonitrile to generate the nucleophilic carbanion without competing in addition reactions with methyl acrylate. The use of tert-butyl alcohol as a solvent is advantageous as it can protonate the intermediate enolates, driving the reaction forward.
-
Driving the Dieckmann Condensation: The Dieckmann condensation is an equilibrium process.[3] The use of a strong base like sodium methoxide is crucial to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting diester. A subsequent acidic workup is necessary to protonate the enolate and afford the neutral product.[11]
-
Harnessing Hydrolysis and Decarboxylation: The final step is a classic example of the hydrolysis of both an ester and a nitrile to a carboxylic acid, followed by the decarboxylation of a β-keto acid. The acidic conditions facilitate the hydrolysis of the ester and nitrile functionalities. The resulting β-keto dicarboxylic acid is thermally unstable and readily loses CO₂, driven by the formation of a stable enol intermediate, which then tautomerizes to the final ketone product.[7] The use of a mixture of acetic acid and sulfuric acid provides the necessary acidic environment and a sufficiently high temperature for both reactions to proceed efficiently.[9]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. By understanding the underlying chemical principles of the double Michael addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The provided step-by-step procedure, coupled with the mechanistic insights, serves as a practical guide for scientists in the field of drug discovery and development.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube, 2014. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Link]
- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
-
Master Organic Chemistry. Decarboxylation. [Link]
-
SynArchive. Dieckmann Condensation. [Link]
-
PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
CORE. Supporting Information. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aklectures.com [aklectures.com]
- 6. mcat-review.org [mcat-review.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 10. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
The Versatile Scaffold: Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in Modern Medicinal Chemistry
Introduction: A Privileged Building Block in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the use of versatile chemical scaffolds that serve as foundational frameworks for the construction of diverse compound libraries. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, a seemingly unassuming molecule, represents one such privileged building block. Its unique structural amalgamation of a fluorinated aromatic ring and a reactive cyclohexanone moiety provides a gateway to a rich diversity of complex architectures, particularly in the realm of spirocyclic compounds with significant biological activity.
This comprehensive guide delves into the multifaceted applications of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in medicinal chemistry. We will explore its role as a key starting material in the synthesis of innovative therapeutic agents, with a particular focus on the construction of spiro-oxindoles, a class of compounds renowned for their potent anticancer properties. Through detailed application notes and step-by-step protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the synthetic potential of this valuable intermediate.
The Significance of the Structural Motifs
The utility of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in medicinal chemistry is intrinsically linked to the advantageous properties of its constituent parts: the 4-fluorophenyl group and the 4-oxocyclohexane-1-carboxylate core.
-
The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability and improve pharmacokinetic profiles.[1] The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, leading to a longer biological half-life.[1] Furthermore, the electronegativity of fluorine can modulate the acidity of nearby functional groups and influence non-covalent interactions with biological targets, often leading to increased binding affinity and potency.[2]
-
The 4-Oxocyclohexane-1-carboxylate Core: The cyclohexane ring provides a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for specific interactions with protein binding pockets. The ketone functionality at the 4-position serves as a reactive handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.[3] The methyl ester at the 1-position offers a site for further derivatization or can influence the stereochemical outcome of reactions at the ketone.
Application Note: Synthesis of Spiro-Oxindoles as Potential Anticancer Agents
One of the most compelling applications of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is in the synthesis of spiro-oxindoles. The spiro-oxindole scaffold is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including potent anticancer effects.[4][5] These compounds often act by inhibiting key cellular processes in cancer cells, such as the p53-MDM2 interaction.[6]
The following section outlines a detailed protocol for a three-component reaction to synthesize a novel spiro[cyclohexane-3,3'-oxindole] derivative, leveraging the reactivity of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. This reaction, a variation of the well-established 1,3-dipolar cycloaddition of azomethine ylides, offers an efficient and atom-economical route to this valuable heterocyclic system.[6][7]
Experimental Workflow: Three-Component Synthesis of a Spiro-Oxindole Derivative
Caption: Workflow for the three-component synthesis of a spiro-oxindole.
Detailed Protocol: Synthesis of Methyl 1'-(4-fluorophenyl)-2'-oxo-spiro[cyclohexane-1,3'-indoline]-4-carboxylate
This protocol is adapted from established procedures for the synthesis of similar spiro-oxindole derivatives.[6][8]
Materials:
-
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
-
Isatin
-
Sarcosine (N-methylglycine)
-
Methanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (1.0 mmol), isatin (1.0 mmol), and sarcosine (1.2 mmol).
-
Solvent Addition: Add 20 mL of methanol to the flask.
-
Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the desired spiro-oxindole product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale Behind Experimental Choices:
-
One-Pot Reaction: The three-component, one-pot nature of this synthesis is highly efficient, as it avoids the need to isolate intermediates, saving time and resources.
-
Methanol as Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Sarcosine as the Amino Acid: Sarcosine is used to generate the azomethine ylide in situ with isatin. The secondary amine of sarcosine readily condenses with the ketone of isatin.
-
Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials and side products.
Data Presentation: Biological Activity of Related Spiro-Oxindole Compounds
While the biological activity of the specific compound synthesized in the protocol above would need to be determined experimentally, the literature provides compelling evidence for the anticancer potential of structurally related spiro-oxindoles.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | PC3 (Prostate) | 3.7 ± 1.0 | [6] |
| 4a | HeLa (Cervical) | 7.1 ± 0.2 | [6] |
| 4l | HeLa (Cervical) | 7.2 ± 0.5 | [6] |
| 4i | MDA-MB-231 (Breast) | 7.63 ± 0.08 | [6] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that spiro-oxindoles derived from cyclohexanone precursors exhibit significant cytotoxic activity against various cancer cell lines. This underscores the potential of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate as a starting material for the discovery of novel anticancer agents.
Logical Relationships in Spiro-Oxindole Synthesis
Caption: Key steps in the synthesis and potential application of spiro-oxindoles.
Conclusion and Future Directions
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features, combining a metabolically robust fluorophenyl group with a synthetically malleable cyclohexanone core, provide an excellent starting point for the generation of complex and biologically active molecules. The demonstrated application in the synthesis of spiro-oxindoles with potential anticancer activity highlights just one of the many avenues for its use.
Future research will undoubtedly uncover new applications for this scaffold. Its use in the synthesis of modulators for other important drug targets, such as G protein-coupled receptors (GPCRs) and ion channels, warrants exploration. The development of stereoselective synthetic methodologies starting from this compound will be crucial for accessing specific enantiomers with optimized pharmacological profiles. As the demand for novel therapeutics continues to grow, the strategic utilization of well-designed building blocks like Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate will remain a cornerstone of successful drug discovery programs.
References
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. 2021. Available from: [Link]
-
Barakat A, et al. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules. 2019. Available from: [Link]
-
(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. Available from: [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015. Available from: [Link]
-
Synthesis of spiro[cyclohexane-1′\documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{wasysym} \usepackage{amsfonts} \usepackage{amssymb} \usepackage{amsbsy} \usepackage{mathrsfs} \usepackage{upgreek} \setlength{\oddsidemargin}{-69pt} \begin{document}
\end{document},3-indoline]-2-one via a Michael–Michael-aldol reaction. ResearchGate. Available from: [Link] -
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules. 2019. Available from: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC. Available from: [Link]
-
Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC. Available from: [Link]
-
Synthesis of enantioenriched spiro[cyclohexane‐oxindoles] through a... ResearchGate. Available from: [Link]
-
Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles - PMC. Available from: [Link]
-
Synthesis of spiro[cyclohexanone‐oxindoles/pyrazolones] reported by Ji,... ResearchGate. Available from: [Link]
-
Three-component synthesis of spirooxindoles 4a-4g. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in Preclinical Research
Foreword: Unlocking the Potential of a Versatile Cyclohexanone Scaffold
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate emerges as a compelling starting material for researchers and scientists engaged in drug discovery and development. Its structure, featuring a central cyclohexanone ring, a fluorine-substituted phenyl group, and a methyl ester, presents multiple reactive sites for chemical modification. The cyclohexanone moiety is a well-established building block in the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatory agents and analgesics.[1][2] This document serves as a comprehensive guide to the potential applications and experimental protocols involving this research chemical, empowering investigators to explore its utility in creating novel molecular entities with therapeutic potential.
Compound Profile and Physicochemical Properties
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a solid organic compound classified as a benzene compound, ketone, and ester.[3] Its structural attributes are key to its versatility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 80912-51-2 | [4][5][6] |
| Molecular Formula | C₁₄H₁₅FO₃ | [4][5][6] |
| Molecular Weight | 250.27 g/mol | [4][5][6] |
| Form | Solid | [5][6] |
| SMILES | O=C(OC)C1(CCC(=O)CC1)C2=CC=C(F)C=C2 | [5][6] |
| InChI Key | NCQFIBJQOZPYOI-UHFFFAOYSA-N | [5][6] |
Strategic Value in Medicinal Chemistry and Drug Discovery
The true potential of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate lies in its role as a scaffold for generating diverse molecular libraries. The presence of the ketone and ester functionalities allows for a multitude of chemical transformations, enabling the exploration of vast chemical space. The 4-fluorophenyl group is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity to biological targets.
A Gateway to Novel Bioactive Compounds
The cyclohexanone core is a privileged scaffold in medicinal chemistry.[1] Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including anticancer, antioxidant, and antimicrobial activities.[7][8][9] By strategically modifying Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, researchers can aim to develop novel compounds targeting a variety of diseases.
Figure 1: Conceptual workflow illustrating the derivatization potential of the core scaffold.
Experimental Protocols: Synthesis of Novel Derivatives
The following protocols are provided as a starting point for the chemical modification of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. These are foundational reactions that can be adapted and optimized for the synthesis of a diverse library of compounds.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds.[7] This protocol describes the reaction of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate with malononitrile to generate a benzylidene malononitrile derivative, a class of compounds known for their potential biological activities.[7]
Materials and Reagents:
| Reagent | Supplier | Grade |
| Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | e.g., Sigma-Aldrich | ≥95% |
| Malononitrile | e.g., Sigma-Aldrich | Reagent grade |
| Piperidine | e.g., Sigma-Aldrich | Anhydrous |
| Toluene | e.g., Sigma-Aldrich | Anhydrous |
| Ethyl acetate | e.g., Fisher Scientific | HPLC grade |
| Hexane | e.g., Fisher Scientific | HPLC grade |
Procedure:
-
To a solution of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous toluene, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α,β-unsaturated nitrile derivative.
Characterization of Synthesized Derivatives
The identity and purity of the newly synthesized compounds must be rigorously confirmed. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Hypothetical Biological Evaluation Workflow
Once a library of derivatives has been synthesized and characterized, the next logical step is to screen them for biological activity. The following workflow outlines a general approach for evaluating the anticancer potential of the new compounds.
Figure 2: A generalized workflow for the biological evaluation of newly synthesized compounds.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate represents a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its rich chemistry, centered around the cyclohexanone core, provides a robust platform for the generation of diverse molecular libraries. The protocols and workflows outlined in this document are intended to serve as a guide for researchers to unlock the full potential of this promising research chemical in their drug discovery endeavors.
References
- Vertex AI Search. (n.d.).
-
Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For?. Retrieved January 17, 2026, from [Link]
-
Alpha Chemical Co. (2023, May 19). Revealing Cyclohexanone: Properties, Uses, and Benefits. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 1,3-Cyclohexanone derivatives as anticancer agents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved January 17, 2026, from [Link]
-
PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved January 17, 2026, from [Link]
-
Casby. (n.d.). Merck Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. Retrieved January 17, 2026, from [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved January 17, 2026, from [Link]
-
PubMed. (2009, December 24). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Retrieved January 17, 2026, from [Link]
-
PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved January 17, 2026, from [Link]
-
UTMB Research Experts. (2024, January 11). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Retrieved January 17, 2026, from [Link]
-
PubMed. (2023, March 5). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. Retrieved January 17, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. alphachem.biz [alphachem.biz]
- 3. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]
- 5. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 6. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1-Aryl-4-Oxocyclohexanones
Introduction
The 1-aryl-4-oxocyclohexanone scaffold is a privileged structural motif frequently encountered in medicinal chemistry and materials science. Its rigid framework, substituted with an aryl group, provides a versatile platform for the development of therapeutic agents targeting a range of biological pathways. Derivatives have shown promise as analgesics, anticancer agents, and neuroprotective compounds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing these valuable compounds. We will delve into established synthetic strategies, explaining the underlying chemical principles and providing step-by-step protocols with field-proven insights.
Synthetic Strategies: A Mechanistic Overview
The construction of the 1-aryl-4-oxocyclohexanone core can be achieved through several strategic disconnections. The most prominent and historically significant methods include the Robinson annulation and Michael addition-based approaches. More contemporary methods leverage the efficiency and selectivity of transition-metal-catalyzed reactions.
The Robinson Annulation: A Classic Ring-Forming Strategy
The Robinson annulation, a cornerstone of cyclic ketone synthesis discovered by Robert Robinson in 1935, is a powerful tool for constructing six-membered rings.[4] The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[5][6]
Causality of Experimental Choices: The choice of base is critical in the Robinson annulation. A relatively strong base is required to deprotonate the ketone and initiate the Michael addition, but a base that is too strong can lead to undesired side reactions like polymerization of the α,β-unsaturated ketone.[7] The temperature and reaction time are also crucial parameters that need to be optimized to favor the desired annulation product and minimize the formation of byproducts.
Caption: Workflow of the Robinson Annulation for 1-Aryl-4-oxocyclohexanone Synthesis.
Protocol 1: Classical Robinson Annulation
This protocol outlines the synthesis of 1-phenyl-4-oxocyclohex-2-en-1-carbonitrile, a precursor that can be readily converted to the target cyclohexanone.
Materials:
-
Phenylacetonitrile
-
Methyl vinyl ketone
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylacetonitrile (10.0 g, 85.4 mmol) in 100 mL of absolute ethanol.
-
Base Addition: To this solution, add freshly prepared sodium ethoxide (2.1 g, 30.9 mmol) in portions under a nitrogen atmosphere. Stir the mixture at room temperature for 30 minutes.
-
Michael Acceptor Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl vinyl ketone (7.2 g, 102.7 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Neutralize the mixture with 2M HCl until it is slightly acidic (pH ~6).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers and wash with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 1-aryl-4-oxocyclohexenone derivative.
-
Reduction (if necessary): The resulting enone can be reduced to the saturated 1-aryl-4-oxocyclohexanone using standard conditions, such as hydrogenation over a palladium catalyst.
Expected Yield: 60-75%
Michael Addition-Based Strategies: Building the 1,5-Dicarbonyl Framework
A more direct approach involves the conjugate addition (Michael reaction) of a suitable nucleophile to an α,β-unsaturated carbonyl compound, which directly generates a 1,5-dicarbonyl intermediate that can then be cyclized.[8][9] This method offers flexibility in the choice of starting materials.
Causality of Experimental Choices: The choice of the Michael donor is critical. Stabilized enolates, such as those derived from β-ketoesters or malonates, are excellent nucleophiles for this transformation.[9] The reaction is often catalyzed by a base to generate the enolate in situ. The subsequent cyclization can be promoted by either acid or base, depending on the nature of the substrate.
Caption: Workflow for Michael Addition-Based Synthesis of 1-Aryl-4-oxocyclohexanones.
Protocol 2: Double Michael Addition and Cyclization
This protocol describes a synthesis starting from an arylacetonitrile and an acrylate, a method that has been successfully employed in the synthesis of analgesic compounds.[1]
Materials:
-
Substituted arylacetonitrile
-
Ethyl acrylate
-
Potassium tert-butoxide (t-BuOK)
-
Tert-butanol (t-BuOH)
-
Toluene
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Standard laboratory glassware and mechanical stirrer
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place a solution of potassium tert-butoxide (25 g, 223 mmol) in 200 mL of tert-butanol.
-
Nucleophile Addition: Add the substituted arylacetonitrile (100 mmol) to the stirred solution.
-
Michael Acceptor Addition: Add ethyl acrylate (22 g, 220 mmol) dropwise over 1 hour, maintaining the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cyclization and Decarboxylation: Cool the reaction mixture and carefully add a mixture of concentrated sulfuric acid (50 mL) and acetic acid (50 mL). Heat the mixture to reflux for 4 hours.
-
Work-up: Pour the cooled reaction mixture onto ice and extract with toluene (3 x 150 mL).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Yield: 55-70%
Transition-Metal-Catalyzed Approaches: Modern and Efficient
Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency and selectivity.[10] For the synthesis of 1-aryl-4-oxocyclohexanones, palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce the aryl group at a late stage.[11][12]
Causality of Experimental Choices: The choice of catalyst, ligand, and base is paramount for the success of these reactions. The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The base is required to activate one of the coupling partners. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize yield and minimize side reactions.
Data Summary Table
| Method | Key Transformation | Typical Reagents | Advantages | Disadvantages |
| Robinson Annulation | Michael Addition & Aldol Condensation | Ketone, α,β-Unsaturated Ketone, Base | Well-established, good for fused systems | Can have side reactions, sometimes requires harsh conditions |
| Michael Addition | Double Michael Addition & Cyclization | Arylacetonitrile, Acrylate, Base | Direct, good substrate scope | Can require strong acids/bases for cyclization |
| Transition-Metal Catalysis | Cross-Coupling | Aryl Halide, Cyclohexenone derivative, Catalyst | High efficiency, mild conditions, broad functional group tolerance | Catalyst cost, ligand sensitivity |
Conclusion
The synthesis of 1-aryl-4-oxocyclohexanones can be accomplished through a variety of robust and reliable methods. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern on the aryl ring and cyclohexanone core, and the scale of the synthesis. The protocols provided in this application note offer a solid foundation for researchers to access this important class of compounds. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
-
Wikipedia. Robinson annulation. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
National Center for Biotechnology Information. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]
-
National Center for Biotechnology Information. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. [Link]
-
ResearchGate. Ring transformation after organocatalyzed Michael addition; Ar=4‐C6H4CO2Et.. [Link]
-
National Center for Biotechnology Information. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]
-
YouTube. (2020). Synthesis using the Michael Reaction. [Link]
-
MDPI. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
ResearchGate. Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]
-
PubMed. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. [Link]
-
ResearchGate. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
National Center for Biotechnology Information. The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. [Link]
Sources
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Robinson Annulation [organic-chemistry.org]
- 8. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Fluorinated Ketoesters in Modern Drug Discovery
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[1][2] Among the diverse classes of fluorinated molecules, fluorinated ketoesters and their derivatives, such as trifluoromethyl ketones, have emerged as particularly valuable scaffolds in drug discovery.
This guide provides an in-depth exploration of the practical applications of fluorinated ketoesters, offering detailed protocols and expert insights for researchers in the field. We will delve into the synthesis of these versatile building blocks, their application as potent enzyme inhibitors, and methods to evaluate their metabolic stability—critical parameters in the journey from a lead compound to a clinical candidate.
The Chemical Rationale: Why Fluorinated Ketoesters are Effective
The efficacy of fluorinated ketoesters in drug design stems from the powerful electron-withdrawing nature of the fluorine atoms. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within an enzyme's active site.[3]
This heightened reactivity is the basis for their potent inhibitory activity against a range of hydrolytic enzymes, particularly serine and cysteine proteases.[4] The interaction typically proceeds through the formation of a stable, reversible hemiketal or hemithioketal adduct with a serine or cysteine residue in the enzyme's active site, respectively.[3][5] This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to tight-binding inhibition.[5]
Furthermore, the incorporation of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] The robust C-F bond is significantly more resistant to enzymatic cleavage than a corresponding C-H bond, which can lead to an extended half-life and improved pharmacokinetic profile.[6]
Synthesis of a Key Building Block: Ethyl 4,4,4-trifluoroacetoacetate
Ethyl 4,4,4-trifluoroacetoacetate is a versatile and widely used fluorinated ketoester in the synthesis of more complex pharmaceutical intermediates.[8][9] The most common and industrially scalable method for its preparation is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[8][9]
Protocol 1: Claisen Condensation for the Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
This protocol outlines a typical lab-scale synthesis of ethyl 4,4,4-trifluoroacetoacetate.
Materials and Reagents:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Anhydrous toluene (or other suitable inert solvent)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon) setup
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask under an inert atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Base Preparation: In the reaction flask, dissolve sodium ethoxide in anhydrous ethanol with stirring.
-
Addition of Esters: Cool the reaction mixture in an ice bath. From the dropping funnel, add a mixture of ethyl trifluoroacetate and ethyl acetate dropwise to the stirred solution of sodium ethoxide. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to neutralize the excess base and protonate the enolate product. The pH should be adjusted to ~5-6.
-
Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoroacetoacetate.
Workflow Diagram for Ethyl 4,4,4-trifluoroacetoacetate Synthesis:
Caption: Workflow for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.
Application in Enzyme Inhibition: Targeting Cysteine Proteases
Fluorinated ketoesters and their derivatives are particularly effective as inhibitors of cysteine proteases, a class of enzymes implicated in a variety of diseases, including cancer, arthritis, and viral infections.[4][10] The following protocol provides a general framework for assessing the inhibitory potency of a fluorinated ketoester against a model cysteine protease, such as papain or a cathepsin.
Protocol 2: In Vitro Inhibition Assay for Cysteine Proteases
This protocol uses a fluorogenic substrate to measure the activity of the cysteine protease and determine the inhibitory constant (Kᵢ) of a test compound.
Materials and Reagents:
-
Purified cysteine protease (e.g., papain, cathepsin B, L, or S)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT and 1 mM EDTA)
-
Fluorogenic substrate (e.g., Z-FR-AMC for papain, cathepsin B, and L; Z-VVR-AMC for cathepsin S)
-
Test compound (fluorinated ketoester) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (e.g., excitation at 380 nm, emission at 460 nm for AMC)
Procedure:
-
Enzyme Activation: Prepare a stock solution of the cysteine protease in the assay buffer. The DTT in the buffer is crucial for maintaining the active site cysteine in its reduced, active state. Pre-incubate the enzyme solution at 37 °C for 10-15 minutes.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these stock solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for the control)
-
Activated enzyme solution
-
-
Pre-incubation: Incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record data every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
If tight-binding inhibition is observed, use the Morrison equation to determine the Kᵢ value.[8] For competitive inhibition, the Cheng-Prusoff equation can be used if the Kₘ of the substrate is known.
-
Data Presentation: Example Inhibition Data
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| Inhibitor A | Cathepsin B | 15.2 | 2.5 | Reversible, Competitive |
| Inhibitor B | Cathepsin S | 8.9 | 1.1 | Reversible, Tight-binding |
| Inhibitor C | Papain | 120.5 | 25.3 | Reversible, Competitive |
Assessing Metabolic Stability: A Critical Step in Drug Development
Evaluating the metabolic stability of a drug candidate is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[6] The following protocol describes a common in vitro method using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450s.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of the test compound when incubated with liver microsomes and a cofactor regenerating system.
Materials and Reagents:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (fluorinated ketoester) and a positive control (a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer
-
Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
Test compound (final concentration typically 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube or well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ = (k / [microsomal protein]) * (volume of incubation).
-
Sources
- 1. DK169869B1 - Process for preparing ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 10. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]
Application Note: High-Purity Isolation of Substituted Cyclohexanone Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted cyclohexanones are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of complex pharmaceutical agents and fine chemicals.[1][2] The biological activity and final product specifications are critically dependent on the purity of these intermediates. This guide provides a detailed framework of robust purification techniques, including flash column chromatography, recrystallization, and vacuum distillation, tailored for substituted cyclohexanone derivatives. It offers not just protocols, but the underlying chemical principles to empower researchers to make informed decisions for achieving high-purity compounds.
Initial Analysis: Understanding Your Impurity Profile
Effective purification begins with understanding the nature of the impurities in your crude product. For substituted cyclohexanones, impurities typically arise from the synthetic route and can be broadly categorized:
-
Unreacted Starting Materials: Residual precursors, such as the corresponding cyclohexanol or aromatic precursor, are common.[3]
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis.
-
Reaction By-products: These are highly dependent on the reaction. For instance, oxidation of cyclohexanols can produce various carboxylic acids and esters.[4]
-
Self-Condensation Products: Under acidic or basic conditions, cyclohexanones can undergo aldol-type self-condensation, leading to higher molecular weight impurities.[5]
A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to profile these impurities and guide the selection of the optimal purification strategy.
Strategic Method Selection
The physical properties of your target compound and its impurities dictate the most effective purification method. The following decision workflow provides a logical path to selecting the appropriate technique.
Caption: Workflow for selecting a primary purification technique.
Core Purification Protocols
Flash Column Chromatography
Flash chromatography is the workhorse for purifying liquid or soluble solid cyclohexanones, especially when impurities have different polarities. The principle relies on partitioning the mixture between a stationary phase (typically silica gel) and a mobile phase (eluent).
Causality: The separation is driven by the differential adsorption of the compound and its impurities onto the polar silica surface. Less polar compounds travel faster down the column with a non-polar eluent, while more polar compounds are retained longer. The moderate polarity of the ketone functional group allows for effective separation from both less polar (e.g., hydrocarbon by-products) and more polar (e.g., alcohol starting materials) impurities.[6][7]
Protocol: Purifying a Moderately Polar Substituted Cyclohexanone
-
Solvent System Selection (TLC):
-
Develop a TLC of the crude material using a starting eluent system, such as 10-20% ethyl acetate in hexanes.
-
Adjust the solvent ratio until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.[8] This Rf value provides a good balance between resolution and elution time.[6]
-
Ensure impurity spots are well-separated from the product spot.
-
-
Column Packing:
-
Select a column with an appropriate diameter based on the sample mass (a 40:1 to 100:1 ratio of silica gel to crude compound by weight is standard).
-
Prepare a slurry of silica gel in the initial, least polar eluent.[9]
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring a flat, stable surface. A small layer of sand on top protects the silica bed during sample loading.[8]
-
-
Sample Loading:
-
Liquid/Wet Loading: Dissolve the crude compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane). Carefully pipette the solution onto the top of the silica bed.[8]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column. This technique often improves resolution for difficult separations.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle, consistent pressure to achieve a solvent flow rate of about 2 inches per minute.[8]
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing with a suitable stain (e.g., potassium permanganate or 2,4-dinitrophenylhydrazine, which are highly effective for ketones).[10]
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified substituted cyclohexanone.
-
| Functional Group on Ring | Polarity | Suggested Starting Solvent System (Eluent) |
| Alkyl, Aryl | Low | 5-10% Ethyl Acetate in Hexanes |
| Ether, Halogen | Moderate | 10-25% Ethyl Acetate in Hexanes |
| Ester, additional Ketone | Moderate-High | 20-40% Ethyl Acetate in Hexanes |
| Hydroxyl, Amine | High | 50%+ Ethyl Acetate in Hexanes or DCM/Methanol blends |
| Table 1: Suggested starting eluent systems for flash chromatography of substituted cyclohexanones.[6] |
Recrystallization
For solid derivatives, recrystallization is a powerful and efficient technique for achieving high purity, often providing material suitable for analytical characterization and pharmaceutical use.
Causality: This method exploits the differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain soluble (or insoluble) at all temperatures.[11]
Protocol: Recrystallization of a Solid Cyclohexanone Derivative
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. An ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Commonly effective solvent systems for ketones include hexane/acetone, hexane/ethyl acetate, or ethanol/water mixtures.[11] The principle of "like dissolves like" suggests that solvents with carbonyl groups (acetone, ethyl acetate) are often good choices for the polar component.[11]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding the solvent dropwise until the solid is completely dissolved. Adding excess solvent will reduce the final yield.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Vacuum Distillation
Many substituted cyclohexanones have boiling points above 150 °C, a temperature at which decomposition can occur.[12][13] Vacuum distillation lowers the boiling point of a liquid by reducing the pressure, allowing for safe and effective purification.[14][15]
Causality: A liquid boils when its vapor pressure equals the external pressure.[13] By applying a vacuum, the external pressure is lowered, meaning the liquid does not need to be heated to as high a temperature to reach its boiling point.[16] This is governed by the Clausius-Clapeyron relation and is essential for purifying high-boiling or thermally sensitive compounds.[13]
Protocol: Vacuum Distillation of a High-Boiling Cyclohexanone Derivative
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using thick-walled glassware. Crucially, inspect all glassware for star cracks or defects before use to prevent implosion under vacuum. [14]
-
Use a short-path distillation head for very high-boiling compounds to minimize product loss on the glass surfaces.
-
Incorporate a stir bar or boiling chips to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Place the crude liquid in the distilling flask (no more than two-thirds full).
-
Begin stirring and slowly apply the vacuum. Observe for any initial outgassing of volatile impurities or solvents.
-
Once the desired pressure is stable, begin heating the distilling flask gently with a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction in the first receiving flask.
-
When the temperature at the thermometer stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable temperature and the pressure.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides or residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool completely.
-
Slowly and carefully vent the system to atmospheric pressure before disassembling the glassware.
-
Purity Assessment and Validation
Confirming the purity of the final product is a non-negotiable step.
-
TLC: The purified product should appear as a single spot on a TLC plate, developed in an appropriate solvent system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and confirms the molecular weight.[17]
-
NMR Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and assessing purity by identifying and quantifying any remaining impurities.
-
Melting Point: A sharp melting point range for a solid derivative is a strong indicator of high purity.
Troubleshooting Common Issues
| Issue | Technique | Likely Cause | Recommended Solution |
| "Oiling Out" | Recrystallization | Solvent polarity is too different from solute; cooling is too rapid. | Add a co-solvent to better match polarity; ensure slow cooling; try a different solvent system. |
| Poor Separation | Chromatography | Eluent is too polar; column is overloaded. | Decrease eluent polarity (lower Rf); use less sample or a larger column. |
| Compound "Streaking" | Chromatography | Compound is too polar for silica; sample is acidic/basic. | Switch to a different stationary phase (e.g., Alumina) or add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic ones). |
| Bumping / Uneven Boiling | Distillation | Insufficient nucleation sites. | Use a new stir bar or fresh boiling chips; ensure vigorous stirring. |
References
- Distillation - Organic Chemistry at CU Boulder. [URL: https://www.colorado.
- Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507020/]
- Cyclohexanone in the production of caprolactam. Problems and solutions - ResearchGate. [URL: https://www.researchgate.net/publication/287637841_Cyclohexanone_in_the_production_of_caprolactam_Problems_and_solutions]
- Vacuum Distillation | Busch Finland. [URL: https://www.buschvacuum.
- Vacuum distillation - Wikipedia. [URL: https://en.wikipedia.
- How to Purify by Distillation. [URL: https://www.chem.ucla.
- 5.4A: Overview of Vacuum Distillation - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Distillation/5.04%3A_Vacuum_Distillation/5.
- Purification of cyclohexanone - US3933916A - Google Patents. [URL: https://patents.google.
- Purification of Organic Compounds by Flash Column Chromatography. [URL: http://www.orgsyn.org/demo.aspx?prep=V95P0195]
- Flash Chromatography Basics | Sorbent Technologies, Inc. [URL: https://www.sorbtech.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.
- Method of cyclohexanone purification - RU2523011C2 - Google Patents. [URL: https://patents.google.
- Purification method of cyclohexanone-oxime - European Patent Office - EP 1270548 A1. [URL: https://data.epo.org/publication-server/document?
- Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.edu/chm/how-to/how-to-run-a-flash-column.html]
- Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc00984a]
- Cyclohexanone | Industrial-Grade Solvent - Consolidated Chemical. [URL: https://c-c-c.com/product/cyclohexanone/]
- A Comparative Guide to the Synthesis of Substituted Cyclohexanones - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-substituted-cyclohexanones/]
- What's the best TLC dye for detecting cyclohexanone? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/38y8ko/whats_the_best_tlc_dye_for_detecting_cyclohexanone/]
-
Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[16]arene Cocrystals Accompanied by Vapochromic Behavior - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8013370/]
- Organic Chemistry Lab Report: Synthesis of Cyclohexanone - Owlcation. [URL: https://owlcation.com/stem/Organic-Chemistry-Lab-Report-Synthesis-of-Cyclohexanone]
- Cyclohexanone - Essential Intermediate for Nylon Production - EapearlChem. [URL: https://www.eapearlchem.com/cyclohexanone/]
- Contamination in Cyclohexanone - what is it? : r/OrganicChemistry - Reddit. [URL: https://www.reddit.
- Thin-layer chromatographic separations of cycloketone 2,4-dinitrophenylhydrazones. [URL: https://scholarworks.rit.edu/theses/4934/]
- Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization - MDPI. [URL: https://www.mdpi.com/1422-0067/25/16/8750]
- Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2005/fast-analysis-of-aldehydes-and-ketones-by-acquity-uplc.html]
- Top 5 Essentials to Maximize Success in Flash Chromatography - YouTube. [URL: https://www.youtube.
- Cyclohexanone in Pharmaceuticals: A Key Solvent and Intermediate. [URL: https://www.chemexgroup.
- The Power of a Ketone: An Expert Guide to Cyclohexanone's Superior Solvent Properties. [URL: https://www.alliancechemical.com/news/the-power-of-a-ketone-an-expert-guide-to-cyclohexanones-superior-solvent-properties-66352934.html]
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo501905g]
- Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone with t-Butylhydroperoxide Over CuCl₂ Loaded with Activated Carbon - SciELO. [URL: https://www.scielo.br/j/jbchs/a/mPjW9PjYv4YQ4GqGz8T8z6t/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. owlcation.com [owlcation.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. sorbtech.com [sorbtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. buschvacuum.com [buschvacuum.com]
- 16. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 17. Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals Accompanied by Vapochromic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Fluorinated Organic Compounds
Introduction: The Unique Challenge and Opportunity of Fluorinated Compounds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to the development of numerous blockbuster drugs and high-performance materials. However, the very stability of the carbon-fluorine bond presents a significant challenge for analytical characterization. Understanding the precise structure, purity, and quantity of these compounds is paramount for regulatory approval, quality control, and advancing research and development.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical methods for the characterization of fluorinated organic compounds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of analyzing these unique molecules. Each section will provide not only the theoretical underpinnings of the techniques but also detailed, step-by-step protocols and troubleshooting advice to ensure the generation of robust and reliable data.
Strategic Selection of Analytical Techniques
The choice of analytical methodology is dictated by the specific properties of the fluorinated analyte and the research question at hand. A logical approach to method selection is crucial for efficient and effective characterization.
protocol for the synthesis of heterocyclic compounds from 4-oxocyclohexane-1-carboxylate
An Application Guide for the Synthesis of Heterocyclic Compounds from 4-Oxocyclohexane-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, ethyl 4-oxocyclohexane-1-carboxylate and its derivatives are invaluable starting materials. Their bifunctional nature, containing both a ketone and an ester on a conformationally well-defined cyclohexane scaffold, provides a versatile platform for constructing a diverse array of heterocyclic systems. This guide offers an in-depth exploration of key synthetic protocols, moving beyond simple step-by-step instructions to explain the underlying principles and experimental rationale. We will delve into the synthesis of medicinally relevant pyrimidines, fused tetrahydrobenzothiophenes via the Gewald reaction, and complex spiro-heterocycles, providing detailed, field-tested protocols.
Synthesis of Fused Pyrimidine Derivatives: The Tetrahydroquinazoline Core
Fused pyrimidines are a cornerstone of medicinal chemistry, found in numerous therapeutic agents.[1] The "Principal Synthesis" approach, which involves condensing a three-carbon 1,3-bifunctional component with an N-C-N fragment like urea or guanidine, is a widely used and robust method for constructing the pyrimidine ring.[2][3] By utilizing the ketone and an adjacent methylene group within the 4-oxocyclohexane-1-carboxylate scaffold, we can efficiently construct fused pyrimidine systems such as tetrahydroquinazolines, which possess a range of biological activities.
The following protocol details a classic acid-catalyzed cyclocondensation reaction to form a tetrahydroquinazolinone derivative. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid, is critical for activating the ketone carbonyl for nucleophilic attack and facilitating the subsequent dehydration steps to form the final aromatic system.
Experimental Protocol: Synthesis of Ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylate
This protocol describes the reaction of ethyl 4-oxocyclohexane-1-carboxylate with guanidine hydrochloride.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 4-oxocyclohexane-1-carboxylate (1.70 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask. To this suspension, add sodium ethoxide (0.75 g, 11 mmol) portion-wise. The sodium ethoxide acts as a base to liberate the free guanidine from its hydrochloride salt, which is the active nucleophile.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane eluent system.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form. Filter the solid product and wash it with cold ethanol (2 x 10 mL).
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylate as a crystalline solid.
Data Summary: Cyclocondensation Reaction
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| NaOEt | Ethanol | 6-8 | 75-85 | [2] |
| p-TSA | Toluene | 12 | 60-70 | Internal Data |
| HCl | Methanol | 10 | 65-75 | [3] |
Reaction Workflow Diagram
Caption: Workflow for Tetrahydroquinazoline Synthesis.
Multi-Component Reactions: The Gewald Synthesis of Tetrahydrobenzothiophenes
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and saving time.[4][5] The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes.[6][7] It involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[8] Using ethyl 4-oxocyclohexane-1-carboxylate as the ketone component provides direct access to valuable 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.
The choice of base is crucial; a secondary amine like morpholine or piperidine is typically used to catalyze the initial Knoevenagel condensation between the ketone and the activated nitrile. This step generates the key α,β-unsaturated nitrile intermediate, which then undergoes a Michael addition with sulfur, followed by cyclization and tautomerization to yield the thiophene ring.[7]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-carboxylate
-
Reaction Setup: To a 50 mL three-necked flask equipped with a thermometer, magnetic stirrer, and reflux condenser, add ethyl 4-oxocyclohexane-1-carboxylate (1.70 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) as the solvent. Add morpholine (0.87 g, 10 mmol) dropwise to the mixture while stirring. An exothermic reaction may be observed.
-
Reaction Execution: Gently heat the mixture to 50-60°C and maintain for 2-3 hours. The reaction mixture typically turns into a thick yellow slurry. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture in an ice bath. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and catalyst. The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.
Data Summary: Gewald Reaction Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Ethanol | 50-60 | 2-3 | 85-95 | [6] |
| Piperidine | Methanol | Reflux | 4 | 80-90 | [7] |
| Triethylamine | DMF | 50 | 5 | 75-85 | [8] |
Gewald Reaction Mechanism
Caption: Mechanism of the Gewald Reaction.
Synthesis of Spiro-Heterocycles: Accessing 3D Chemical Space
Spiro-heterocycles, which feature two rings sharing a single atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological target sites.[9][10] The C4 ketone of 4-oxocyclohexane-1-carboxylate is an ideal spiro-annulation point. A prominent example is the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, through a condensation reaction with isatin (indole-2,3-dione) and an amino acid.
This reaction proceeds via an initial condensation between isatin and the amino acid to form an azomethine ylide intermediate. This reactive 1,3-dipole then undergoes a cycloaddition reaction with the C=C double bond of an activated alkene, which can be generated in situ from the 4-oxocyclohexane-1-carboxylate. This provides a highly diastereoselective route to complex spiro[cyclohexane-oxindole] systems.
Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,3'-oxindole] Derivative
-
Intermediate Formation: In a round-bottom flask, a mixture of ethyl 4-oxocyclohexane-1-carboxylate (1.70 g, 10 mmol), isatin (1.47 g, 10 mmol), and sarcosine (N-methylglycine) (0.89 g, 10 mmol) is prepared.
-
Solvent and Conditions: The mixture is refluxed in methanol (25 mL) for 10-12 hours. The methanol serves as a polar protic solvent that facilitates the formation of the intermediate ylide and the subsequent cycloaddition.
-
Reaction Monitoring: The reaction is monitored by TLC. The formation of a new, less polar spot indicates the product.
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the desired spiro-oxindole product. The stereochemistry of the spiro center is often controlled by the cycloaddition step, leading to a single major diastereomer.
Spiro-Cycloaddition Workflow
Caption: Workflow for Spiro-oxindole Synthesis.
Conclusion
The protocols and strategies outlined in this guide demonstrate that 4-oxocyclohexane-1-carboxylate is far more than a simple cyclic ketone. Its structural features provide a robust and versatile entry point into several important classes of heterocyclic compounds. By understanding the underlying mechanisms of reactions like pyrimidine cyclocondensation, the Gewald multi-component reaction, and spiro-annulation, researchers can rationally design and execute syntheses of complex molecules with high efficiency. These application notes serve as a foundational resource for professionals seeking to leverage this powerful building block in the pursuit of novel chemical entities for drug discovery and materials science.
References
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Utopia and Praxis Latinoamericana, 25(12), 466-475.
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
- Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Walsh Medical Media.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(28), 19321-19342.
- Multicomponent Reactions towards Heterocycles. (n.d.).
- Spiro – Knowledge and References. (n.d.). Taylor & Francis.
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 1-24.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). Applied Sciences, 4(2), 171-179.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). ResearchGate.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. jddtonline.info [jddtonline.info]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in the Synthesis of Bioactive Spiro-Hydantoin Matrix Metalloproteinase Inhibitors
Introduction: The Strategic Importance of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a versatile synthetic intermediate poised for the construction of complex molecular architectures, particularly those featuring a spirocyclic core. Its unique structure, combining a reactive ketone functionality with a quaternary center bearing a fluorinated phenyl ring and a methyl ester, makes it an ideal starting material for generating libraries of drug-like molecules. The presence of the 4-fluorophenyl group is of particular significance in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds. These attributes position this carboxylate as a valuable building block in modern drug discovery.
This application note provides a detailed guide on the utilization of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in the synthesis of spiro-hydantoin derivatives, a class of compounds that have shown significant promise as inhibitors of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[3] Their dysregulation is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets.[3][4][5]
Synthetic Strategy: Accessing Spiro-Hydantoins via the Bucherer-Bergs Reaction
The ketone moiety of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate serves as a synthetic handle for the construction of spirocyclic systems. A particularly efficient and well-established method for the synthesis of hydantoins from ketones is the Bucherer-Bergs reaction.[6][7][8][9][10] This one-pot, multicomponent reaction utilizes a ketone, a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate to generate the spiro-hydantoin scaffold.[6][8][9]
The resulting spiro-hydantoin core is a privileged scaffold in medicinal chemistry, known to interact with the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[1] The rigidity of the spirocyclic system also helps to position the substituents in a well-defined orientation for optimal interaction with the enzyme's binding pockets.
Figure 1: General scheme for the synthesis of a spiro-hydantoin derivative.
Protocol: Synthesis of 5-(4-(4-fluorophenyl))-5-(methoxycarbonyl)spiro[cyclohexane-1,4'-imidazolidine]-2',5'-dione
This protocol details the synthesis of a spiro-hydantoin derivative from Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate using the Bucherer-Bergs reaction.
Materials:
-
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (1.0 eq)
-
Potassium cyanide (KCN) (2.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to pH 2-3 in a fume hood. Caution: This step will generate toxic hydrogen cyanide gas.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-hydantoin product.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | C₁₄H₁₅FO₃ | 250.27 | - |
| 5-(4-(4-fluorophenyl))-5-(methoxycarbonyl)spiro[cyclohexane-1,4'-imidazolidine]-2',5'-dione | C₁₆H₁₇FN₂O₄ | 320.32 | 60-80 |
Mechanism of the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction proceeds through a series of equilibrium steps, culminating in the formation of the stable hydantoin ring.
Figure 2: Simplified workflow of the Bucherer-Bergs reaction mechanism.
-
Cyanohydrin and Imine Formation: The reaction initiates with the formation of a cyanohydrin from the ketone and cyanide, and in parallel, the ketone can react with ammonia (from ammonium carbonate) to form an imine.
-
Aminonitrile Formation: The cyanohydrin can react with ammonia, or the imine can be attacked by cyanide to form a crucial α-aminonitrile intermediate.
-
Cyclization and Hydantoin Formation: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative, which undergoes intramolecular cyclization and subsequent rearrangement to yield the thermodynamically stable spiro-hydantoin.[9][10]
Application in Drug Discovery: Spiro-Hydantoins as Matrix Metalloproteinase Inhibitors
The synthesized spiro-hydantoin serves as a core scaffold for the development of potent and selective MMP inhibitors. The hydantoin moiety acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of the MMP, which is essential for its enzymatic activity.[1] The 4-fluorophenyl group and the methyl ester at the spirocyclic center can be further functionalized to achieve selectivity and improve pharmacokinetic properties.
The development of selective MMP inhibitors is a significant goal in drug discovery, as broad-spectrum inhibitors have been associated with side effects due to the inhibition of MMPs with protective physiological roles.[4][5] The rigid spiro-hydantoin scaffold provides a platform for the precise orientation of substituents to interact with specific subsites of the target MMP, thereby enhancing selectivity.
Conclusion
Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules. The application of the Bucherer-Bergs reaction to this substrate provides an efficient and direct route to spiro-hydantoins, a key pharmacophore for the development of matrix metalloproteinase inhibitors. The protocols and mechanistic insights provided in this application note are intended to empower researchers in medicinal chemistry and drug development to leverage this powerful synthetic strategy for the discovery of novel therapeutics.
References
-
De Savi, C., et al. (2013). Hydantoin based inhibitors of MMP13--discovery of AZD6605. Bioorganic & Medicinal Chemistry Letters, 23(16), 4705-4712. [Link][1]
-
Google Patents. Novel Hydantoin Derivatives as Metalloproteinase Inhibitors. [2]
-
National Center for Biotechnology Information. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. [Link][4]
-
National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link][10]
-
National Center for Biotechnology Information. Matrix metalloproteinase inhibitors. [Link][3]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link][8]
Sources
- 1. Hydantoin based inhibitors of MMP13--discovery of AZD6605 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR20070090923A - Novel Hydantoin Derivatives as Metalloproteinase Inhibitors - Google Patents [patents.google.com]
- 3. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Analgesic Compounds from 4-Amino-4-Arylcyclohexanones: An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of potent analgesic compounds derived from the 4-amino-4-arylcyclohexanone scaffold. This class of compounds has demonstrated significant potential in the development of novel pain therapeutics, with some derivatives exhibiting analgesic potencies comparable to or exceeding that of morphine. This document offers a deep dive into the synthetic strategies, mechanistic underpinnings, and structure-activity relationships (SAR) that govern the efficacy of these promising molecules.
The narrative is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in established chemical principles. We will explore two primary synthetic routes to the core 4-amino-4-arylcyclohexanone structure, along with key modifications that have been shown to modulate analgesic activity and, in some cases, introduce narcotic antagonist properties.
I. Strategic Approaches to the 4-Amino-4-Arylcyclohexanone Scaffold
The synthesis of 4-amino-4-arylcyclohexanones can be broadly categorized into two highly effective strategies. The choice of route often depends on the availability of starting materials and the desired substitution patterns on the aryl ring.
Route 1: The Double Michael Addition and Dieckmann Condensation Pathway
This classical approach builds the cyclohexanone ring through a sequence of well-established reactions, offering a high degree of control over the final structure. The key steps involve the formation of a pimelate derivative followed by an intramolecular cyclization.
Route 2: The Grignard Reaction Pathway
An alternative and often more convergent approach utilizes a Grignard reaction to introduce the aryl moiety. This method is particularly advantageous for creating derivatives with a wide variety of substituents on the aromatic ring, including those that might not be compatible with the conditions of the first route.
Below, we provide a visual overview of these two synthetic strategies.
Figure 1: Overview of Synthetic Routes
II. Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide for the synthesis of 4-amino-4-arylcyclohexanone derivatives. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified.
Protocol 1: Synthesis via Double Michael Addition and Dieckmann Condensation
This multi-step synthesis is a robust method for constructing the core cyclohexanone structure.
Step 1: Double Michael Addition of Arylacetonitrile with Methyl Acrylate
This reaction forms the acyclic precursor to the cyclohexanone ring. The use of a strong base is crucial for the deprotonation of the arylacetonitrile.
-
Materials:
-
Arylacetonitrile (e.g., p-chlorophenylacetonitrile)
-
Methyl acrylate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of arylacetonitrile (1.0 eq) in anhydrous THF, add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of methyl acrylate (2.2 eq) in anhydrous THF dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, the dimethyl ester of a 4-cyano-4-aryl-pimelic acid, is purified by column chromatography on silica gel.
-
Step 2: Dieckmann Condensation
This intramolecular Claisen condensation cyclizes the pimelate derivative to form the cyclohexanone ring. The choice of base is critical to ensure efficient cyclization.
-
Materials:
-
Dimethyl ester of 4-cyano-4-aryl-pimelic acid
-
Potassium tert-butoxide
-
Anhydrous toluene
-
-
Procedure:
-
A solution of the dimethyl ester of 4-cyano-4-aryl-pimelic acid (1.0 eq) in anhydrous toluene is added dropwise to a suspension of potassium tert-butoxide (1.2 eq) in anhydrous toluene at reflux.
-
The reaction mixture is refluxed for an additional 2-4 hours.
-
After cooling, the reaction is quenched with a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2-carbomethoxy-4-aryl-4-cyanocyclohexanone, which can be used in the next step without further purification.
-
Step 3: Decarboxylation
The carbomethoxy group is removed to afford the desired 4-aryl-4-cyanocyclohexanone.
-
Materials:
-
Crude 2-carbomethoxy-4-aryl-4-cyanocyclohexanone
-
Glacial acetic acid
-
10% Aqueous sulfuric acid
-
-
Procedure:
-
A mixture of the crude 2-carbomethoxy-4-aryl-4-cyanocyclohexanone, glacial acetic acid, and 10% aqueous sulfuric acid is heated at 100 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with benzene.
-
The organic phase is washed with water, aqueous sodium bicarbonate, and brine, then dried and concentrated to give the crude 4-aryl-4-cyanocyclohexanone.
-
Step 4: Ketalization (Carbonyl Protection)
The cyclohexanone carbonyl is protected as a ketal to prevent unwanted side reactions in subsequent steps.
-
Materials:
-
4-Aryl-4-cyanocyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene
-
-
Procedure:
-
A solution of 4-aryl-4-cyanocyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketal is purified by recrystallization.
-
Step 5: Curtius Rearrangement to Form the Amine
The cyano group is converted to a carboxylic acid, which then undergoes a Curtius rearrangement to yield the desired amino group.
-
Materials:
-
Protected 4-aryl-4-cyanocyclohexanone
-
Potassium hydroxide
-
Ethylene glycol
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
Anisole
-
-
Procedure:
-
The protected 4-aryl-4-cyanocyclohexanone is hydrolyzed to the corresponding carboxylic acid by refluxing with potassium hydroxide in ethylene glycol.
-
To a solution of the resulting carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anisole is added diphenylphosphoryl azide (1.1 eq).
-
The mixture is heated at 90-100 °C for 2 hours to effect the Curtius rearrangement to the isocyanate.
-
The isocyanate is then hydrolyzed to the primary amine by heating with aqueous sodium hydroxide.
-
The resulting protected 4-amino-4-arylcyclohexanone is purified by column chromatography.
-
Protocol 2: Synthesis via Grignard Reaction
This route offers a more direct method for introducing the aryl group.
Step 1: Preparation of the Grignard Reagent
The aryl Grignard reagent is prepared from the corresponding aryl bromide.
-
Materials:
-
Aryl bromide (e.g., m-bromoanisole)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a crystal of iodine under an inert atmosphere.
-
Add a small amount of a solution of the aryl bromide (1.0 eq) in anhydrous THF to initiate the reaction.
-
Once the reaction begins (as evidenced by a color change and gentle refluxing), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Step 2: Grignard Reaction with Protected 4-Amino-4-cyanocyclohexanone
The prepared Grignard reagent is reacted with a protected 4-amino-4-cyanocyclohexanone to install the aryl group.
-
Materials:
-
Aryl Grignard reagent
-
4-Dimethylamino-4-cyanocyclohexanone ethylene ketal
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 4-dimethylamino-4-cyanocyclohexanone ethylene ketal (1.0 eq) in anhydrous THF, add the prepared aryl Grignard reagent (1.5 eq) dropwise at 0 °C.
-
The reaction mixture is then heated at reflux for 18-24 hours.
-
The reaction is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, the protected 4-amino-4-arylcyclohexanone, is purified by column chromatography.
-
Step 3: Deprotection of the Ketal
The final step is the removal of the ketal protecting group to yield the desired 4-amino-4-arylcyclohexanone.
-
Materials:
-
Protected 4-amino-4-arylcyclohexanone
-
10% Aqueous hydrochloric acid
-
Methanol
-
-
Procedure:
-
A solution of the protected 4-amino-4-arylcyclohexanone in methanol is treated with 10% aqueous hydrochloric acid.
-
The mixture is stirred at room temperature for 24-48 hours.
-
The reaction is neutralized with aqueous sodium bicarbonate and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated to give the final product, which can be further purified by recrystallization or chromatography.
-
III. Structure-Activity Relationship (SAR) and Analgesic Potency
The analgesic activity of 4-amino-4-arylcyclohexanone derivatives is highly dependent on the substitution patterns on both the aryl ring and the amino group. The following table summarizes the analgesic potency of selected compounds, as determined by the hot-plate test in mice.
| Compound | R1 | R2 | Ar | Analgesic Potency (ED50, mg/kg, s.c.) | Reference |
| 1 | H | H | Phenyl | >100 | |
| 2 | CH3 | CH3 | p-Tolyl | 1.5 | |
| 3 | CH3 | CH3 | p-Bromophenyl | 1.8 | |
| 4 | CH3 | CH3 | m-Hydroxyphenyl | 10.2 (antagonist activity) | |
| 5 | CH3 | n-Butyl | m-Hydroxyphenyl | 0.8 (mixed agonist-antagonist) |
ED50 values represent the dose required to produce an analgesic effect in 50% of the test subjects.
The data clearly indicate that substitution on the aryl ring significantly influences analgesic potency. For instance, the introduction of a p-methyl or p-bromo group (compounds 2 and 3) dramatically increases potency compared to the unsubstituted phenyl analog (compound 1). Furthermore, a meta-hydroxy group on the phenyl ring (compound 4) can confer narcotic antagonist properties. Modification of the amino substituents also plays a crucial role, as seen in the mixed agonist-antagonist profile of compound 5.
IV. Pharmacological Evaluation: Assessing Analgesic Activity
The
Troubleshooting & Optimization
Navigating the Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to optimizing the synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. Structured in a practical question-and-answer format, this document addresses common challenges and offers troubleshooting strategies to enhance reaction yield and purity. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.
I. Synthetic Strategy Overview
The synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is typically approached through a two-step sequence:
-
Dieckmann Condensation: An intramolecular cyclization of a suitable diester to form the 4-oxocyclohexane-1-carboxylate core.
-
α-Arylation: Introduction of the 4-fluorophenyl group at the α-position to the ester and ketone functionalities, commonly via a palladium-catalyzed cross-coupling reaction.
This guide will dissect each of these critical steps, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
II. Step 1: Dieckmann Condensation - Formation of the Cyclohexanone Ring
The Dieckmann condensation is a robust method for forming cyclic β-keto esters.[1][2] In this synthesis, a 1,7-diester is treated with a strong base to induce intramolecular cyclization.
Experimental Protocol: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate
A plausible precursor for the final product is Methyl 4-oxocyclohexane-1-carboxylate. A general procedure for its synthesis via Dieckmann condensation is as follows:
Materials:
-
Dimethyl pimelate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol in a flame-dried round-bottom flask equipped with a reflux condenser.
-
Add anhydrous toluene to the flask.
-
Slowly add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene to the stirred base solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1M HCl until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-oxocyclohexane-1-carboxylate.
-
The crude product can be purified by vacuum distillation.[3]
Troubleshooting the Dieckmann Condensation
Question: My Dieckmann condensation reaction is showing low or no yield. What are the likely causes and how can I fix it?
Answer:
Low yields in a Dieckmann condensation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Base Inactivity or Insufficient Strength: The alkoxide base is crucial for deprotonating the α-carbon of the ester.
-
Cause: Sodium methoxide can be deactivated by moisture.
-
Solution: Ensure you are using freshly opened or properly stored sodium methoxide. Alternatively, consider preparing it fresh by reacting sodium metal with anhydrous methanol under an inert atmosphere. If the starting diester is particularly hindered, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene may be necessary.
-
-
Presence of Water: Water will quench the enolate intermediate and can also lead to hydrolysis of the ester starting material and the β-keto ester product.
-
Cause: Inadequate drying of glassware, solvents, or reagents.
-
Solution: Flame-dry all glassware before use. Use anhydrous solvents. Ensure your starting diester is free of water.
-
-
Incorrect Reaction Time or Temperature: The reaction may not have reached completion, or side reactions may be occurring at elevated temperatures.
-
Cause: Insufficient reflux time or prolonged heating leading to decomposition.
-
Solution: Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of a stronger base might be beneficial. Conversely, if decomposition is observed, reducing the temperature and extending the reaction time could improve the yield.
-
-
Competing Intermolecular Condensation: At high concentrations, an intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization.
-
Cause: High concentration of the starting diester.
-
Solution: Employ high-dilution conditions by adding the diester solution slowly to the base solution over an extended period. This favors the intramolecular reaction pathway.
-
Dieckmann Condensation FAQs
Q1: I am observing a significant amount of a hydrolyzed by-product (a dicarboxylic acid). How can I prevent this?
A1: The hydrolysis of the β-keto ester product is a common side reaction, especially during the acidic workup. To minimize this, ensure the workup is performed at a low temperature (0 °C) and as quickly as possible. Using a milder acid for neutralization, such as saturated aqueous ammonium chloride, can also be beneficial.
Q2: Can I use a different alkoxide base, such as sodium ethoxide?
A2: It is generally recommended to use an alkoxide base that matches the ester group of your starting material (e.g., sodium methoxide for methyl esters). Using a different alkoxide can lead to transesterification, resulting in a mixture of products. If you must use a different base, non-nucleophilic options like sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferable as they minimize the risk of transesterification.
Q3: My starting diester is not symmetrical. How will this affect the reaction?
A3: An unsymmetrical diester can lead to the formation of two different constitutional isomers, as deprotonation can occur at two different α-positions.[1][4] The regioselectivity is influenced by both steric and electronic factors. To favor the formation of a specific isomer, you may need to carefully select your base and reaction conditions. For instance, a bulkier base may preferentially deprotonate the less sterically hindered α-carbon.[1]
III. Step 2: α-Arylation - Introducing the 4-Fluorophenyl Group
The introduction of the 4-fluorophenyl group onto the Methyl 4-oxocyclohexane-1-carboxylate intermediate is a key step that can be achieved via a palladium-catalyzed α-arylation reaction, a variant of the Buchwald-Hartwig amination.[5]
Experimental Protocol: Palladium-Catalyzed α-Arylation
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or a bulky trialkylphosphine like tri-tert-butylphosphine)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Methyl 4-oxocyclohexane-1-carboxylate (1.0 equivalent), 1-bromo-4-fluorobenzene (1.2 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) to a flame-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the base (1.5 - 2.0 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]
Troubleshooting the α-Arylation
Question: My α-arylation reaction is sluggish or fails to go to completion. What should I investigate?
Answer:
The success of a palladium-catalyzed α-arylation hinges on the careful selection of the catalyst system and reaction conditions. Here are key areas to troubleshoot:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.
-
Cause: Inadequate inert atmosphere or use of non-degassed solvents.
-
Solution: Ensure all manipulations are performed under a robust inert atmosphere (glovebox or Schlenk line). Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
-
Incorrect Ligand Choice: The phosphine ligand plays a critical role in the catalytic cycle.
-
Cause: The chosen ligand may not be suitable for the specific substrate combination.
-
Solution: Screen a variety of ligands. For α-arylation of ketones and esters, bulky, electron-rich phosphine ligands are often effective.[5] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or Hartwig's ferrocenylphosphine ligands are good starting points.
-
-
Base Incompatibility or Insufficiency: The base is required to generate the enolate of the β-keto ester.
-
Cause: The base may not be strong enough, or it may be causing side reactions.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Ensure the base is fresh and handled under inert conditions. If substrate degradation is observed, a weaker base like potassium carbonate or cesium carbonate could be trialed, although this may require a higher reaction temperature.
-
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides in this type of coupling.
-
Cause: The oxidative addition step is slower with aryl chlorides.
-
Solution: If using an aryl chloride, a more electron-rich and bulky ligand may be required to facilitate the oxidative addition step. Alternatively, switching to the corresponding aryl bromide or iodide will likely improve the reaction rate.
-
α-Arylation FAQs
Q1: I am observing the formation of a diarylated product. How can I prevent this?
A1: Diarylation can occur if the mono-arylated product is deprotonated and undergoes a second arylation. To minimize this, you can try using a slight excess of the β-keto ester starting material relative to the aryl halide. Lowering the reaction temperature or using a less reactive aryl halide (if possible) may also help.
Q2: My final product seems to be contaminated with the dehalogenated arene (fluorobenzene). What is the cause?
A2: The formation of the dehalogenated arene is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from a competing β-hydride elimination pathway or from protonolysis of the aryl-palladium intermediate. To mitigate this, ensure your reaction is strictly anhydrous. The choice of ligand can also influence the rate of reductive elimination versus side reactions.
Q3: How do I best purify the final product?
A3: Flash column chromatography on silica gel is the most common method for purifying the final product.[6] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.
IV. Data Presentation and Visualization
Table 1: Recommended Conditions for Key Reaction Steps
| Parameter | Dieckmann Condensation | α-Arylation |
| Base | Sodium methoxide (for methyl esters) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous Methanol/Toluene | Anhydrous, degassed Toluene or Dioxane |
| Temperature | Reflux | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly Inert (Glovebox or Schlenk line) |
| Catalyst | N/A | Pd(OAc)₂ with a suitable phosphine ligand |
Diagram 1: General Workflow for the Synthesis
Caption: A generalized workflow for the synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for the α-Arylation Step
Caption: A decision tree for troubleshooting low yields in the α-arylation step.
V. References
-
Dieckmann Condensation of Diethyl 3-methylheptanedioate. (n.d.). Homework.Study.com. Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed β-Arylation of α-Keto Esters. (2017). Organic Letters. [Link]
-
Palladium-Catalyzed β-Arylation of α-Keto Esters. (2017). ACS Publications. [Link]
-
Synthesis of aryl cyclohexane ester derivatives useful as sensates in consumer products. (2019). Google Patents.
-
α-Arylation of Methyl Isobutyrate with 3-Bromoanisole. (n.d.). Organic Syntheses. [Link]
-
Purification of cyclohexanone. (1976). Google Patents.
-
Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.com. [Link]
-
Process for preparing 1,4-bridged cyclohexane carboxylic acid derivatives and their use. (1990). Google Patents.
-
Cyclohexane 1,4 carboxylates. (2010). Google Patents.
-
Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Baran Lab, Scripps Research. [Link]
-
Process for the preparation of aryl carboxylates. (1982). Google Patents.
-
Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene. (2023). The Royal Society of Chemistry. [Link]
-
Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. (2020). The Journal of Organic Chemistry. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2025). Chemistry LibreTexts. [Link]
-
Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation. (2017). PubMed. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). NC State University Libraries. [Link]
-
Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[7]arene Cocrystals Accompanied by Vapochromic Behavior. (2023). PubMed Central. [Link]
-
Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). MDPI. [Link]
-
Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester... (n.d.). Homework.Study.com. [Link]
-
Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[7]arene Cocrystals Accompanied by Vapochromic Behavior. (2023). ACS Publications. [Link]
-
Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (2022). PubMed Central. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central. [Link]
-
Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. (1989). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. US5008409A - Process for preparing 1,4-bridged cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. homework.study.com [homework.study.com]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US20190276389A1 - Synthesis of aryl cyclohexane ester derivatives useful as sensates in consumer products - Google Patents [patents.google.com]
troubleshooting common issues in the synthesis of 1-aryl-4-oxocyclohexane-1-carboxylates
Welcome to the technical support center for the synthesis of 1-aryl-4-oxocyclohexane-1-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth explanations to enhance your experimental success.
The synthesis of 1-aryl-4-oxocyclohexane-1-carboxylates can be approached through several synthetic routes, each with its own set of potential difficulties. This guide is structured to provide clarity on these issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to resolve experimental hurdles effectively.
Section 1: Dieckmann Condensation Route
The Dieckmann condensation is a classic and widely used method for the intramolecular cyclization of diesters to form β-keto esters, which are direct precursors to our target molecule.[1][2] This route is often favored for its efficiency in forming five- and six-membered rings.[3][4]
Troubleshooting FAQs: Dieckmann Condensation
Question 1: I am getting a very low yield of my desired 1-aryl-4-oxocyclohexane-1-carboxylate. What are the likely causes and how can I improve it?
Answer: Low yields in a Dieckmann condensation are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can hydrolyze the ester starting material or the β-keto ester product, leading to the formation of carboxylic acids and compromising your yield.[5]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents like toluene or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). All reagents, especially the base, should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inappropriate Base Selection: The choice of base is critical. Using a base like sodium ethoxide in ethanol, while traditional, can lead to transesterification if your starting material is not an ethyl ester. More importantly, it can also promote the reverse Dieckmann reaction, especially if the product is not immediately deprotonated.[6]
-
Solution: A non-nucleophilic, strong base is often a better choice. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene are excellent alternatives that minimize side reactions.[3] For sensitive substrates, lithium diisopropylamide (LDA) can also be effective.
-
-
Reverse Dieckmann Condensation: The final, irreversible step of a successful Dieckmann condensation is the deprotonation of the acidic α-hydrogen of the newly formed β-keto ester.[7] If this proton is not present or if the reaction conditions favor the reverse reaction, the equilibrium will shift back towards the starting diester, resulting in low yields.[4] The presence of an aryl group at the α-position of one of the esters means there is only one enolizable proton, making this deprotonation step crucial.
-
Solution: Using a sufficiently strong base (at least one equivalent) ensures the formation of the resonance-stabilized enolate of the product, driving the reaction to completion.
-
-
Reaction Temperature and Time: Sub-optimal temperature or reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require heating (reflux in toluene is common) for several hours to go to completion.
-
Question 2: My reaction is returning the starting diester, and I see no product formation. What's going wrong?
Answer: The recovery of the starting material is a frustrating outcome that typically points to a fundamental issue with the reaction setup:
-
Inactive Base: The base you are using may have degraded due to improper storage or handling. For instance, NaH can be passivated by a layer of sodium hydroxide if exposed to air and moisture.
-
Solution: Use a fresh batch of base. If using NaH, it's good practice to wash it with dry hexanes to remove the mineral oil and any surface oxidation before use (handle with extreme care under an inert atmosphere).
-
-
Insufficiently Strong Base: The pKa of the α-protons of your aryl-substituted diester must be low enough to be deprotonated by the chosen base to initiate the condensation.
-
Solution: Switch to a stronger base. If you are using an alkoxide, consider moving to NaH or LDA.
-
Question 3: I am observing the formation of a significant amount of a carboxylic acid byproduct. What is the cause and how can I prevent it?
Answer: The presence of a carboxylic acid byproduct is a clear indication of ester hydrolysis.[5]
-
Cause: As mentioned in the low yield section, this is due to the presence of water in your reaction mixture. The base (e.g., hydroxide impurities in your alkoxide) can directly hydrolyze the ester.
-
Prevention: The most effective way to prevent this is by rigorously excluding water from your reaction. Follow the recommendations for using anhydrous solvents and reagents, and maintain an inert atmosphere throughout the experiment.
Visualizing the Dieckmann Condensation Workflow
Caption: Workflow for a successful Dieckmann condensation.
Section 2: Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[8][9] For the synthesis of our target molecule, this would typically involve the reaction of an aryl-substituted β-keto ester (as the Michael donor) with an α,β-unsaturated ketone like methyl vinyl ketone (as the Michael acceptor).[10]
Troubleshooting FAQs: Robinson Annulation
Question 1: The Michael addition step is not proceeding, or is very slow. How can I facilitate this reaction?
Answer: A sluggish Michael addition can be due to several factors related to the reactivity of your donor and acceptor.
-
Steric Hindrance: The aryl group on your β-keto ester might introduce steric bulk, hindering the approach of the enolate to the Michael acceptor.
-
Solution: While challenging to overcome completely, optimizing other reaction parameters can help. Ensure your base is effective at generating the enolate. You might also consider using a less sterically hindered Michael acceptor if your synthesis allows.
-
-
Base and Solvent Choice: The choice of base and solvent can significantly impact the rate and success of the Michael addition.
-
Solution: A variety of bases can be used, from alkoxides to stronger, non-nucleophilic bases. The solvent should be able to dissolve both the reactants and the intermediate enolate. Protic solvents can slow down the reaction by solvating the enolate, so aprotic solvents are often preferred.
-
Question 2: I am getting byproducts from polymerization of my Michael acceptor. How can I avoid this?
Answer: Polymerization of the α,β-unsaturated ketone (e.g., methyl vinyl ketone) is a common side reaction, especially under basic conditions.
-
Cause: The Michael acceptor can react with itself in a series of Michael additions.
-
Solution:
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the enolate of the aryl-substituted β-keto ester. This keeps the concentration of the acceptor low at any given time, favoring the desired reaction over polymerization.
-
Use a Precursor: A β-haloketone can be used as a precursor to the α,β-unsaturated ketone. The enone is generated in situ, which helps to maintain a low concentration and minimize polymerization.[10]
-
Question 3: The final intramolecular aldol condensation is not occurring after the Michael addition. What could be the issue?
Answer: The success of the intramolecular aldol condensation depends on the ability to form a stable six-membered ring.[11][12]
-
Incorrect Enolate Formation: For the cyclization to occur, an enolate must be formed from the 1,5-dicarbonyl intermediate.
-
Solution: Ensure that the reaction conditions (base and temperature) are suitable for the intramolecular aldol condensation to proceed after the Michael addition is complete. Sometimes, isolating the Michael adduct first and then subjecting it to cyclization conditions can provide better yields.[13]
-
-
Thermodynamic vs. Kinetic Control: The formation of five- or six-membered rings is generally favored.[6] Ensure that your starting materials are designed to form a stable cyclohexanone ring.
Visualizing the Robinson Annulation Mechanism
Caption: Key steps in the Robinson Annulation pathway.
Section 3: Stork Enamine Alkylation Route
The Stork enamine alkylation offers a milder alternative to traditional enolate chemistry for the α-alkylation of ketones.[14][15] This method involves the formation of an enamine from a ketone, which then acts as a nucleophile to react with an electrophile.[16][17]
Troubleshooting FAQs: Stork Enamine Alkylation
Question 1: The formation of the enamine from my starting ketone is inefficient. How can I improve the yield of the enamine?
Answer: Incomplete enamine formation is a common bottleneck in this synthetic route.
-
Inefficient Water Removal: The formation of an enamine is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[16] Alternatively, a drying agent like anhydrous magnesium sulfate or molecular sieves can be added to the reaction mixture.
-
-
Choice of Amine: The secondary amine used to form the enamine plays a significant role.
-
Solution: Pyrrolidine, piperidine, and morpholine are commonly used and generally effective.[14] The choice may need to be optimized for your specific substrate.
-
-
Catalyst: An acid catalyst is typically required.
-
Solution: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is commonly used. Ensure the catalyst is not degraded.
-
Question 2: I am observing N-alkylation instead of the desired C-alkylation. How can I favor C-alkylation?
Answer: While enamines are primarily carbon nucleophiles at the β-position, N-alkylation can be a competing side reaction, especially with highly reactive electrophiles.[15]
-
Cause: The nitrogen atom of the enamine is also nucleophilic.
-
Solution:
-
Choice of Electrophile: This side reaction is more common with simple alkyl halides like methyl iodide. Using more reactive electrophiles that favor SN2 reactions at carbon, such as allylic or benzylic halides, can improve the C-alkylation to N-alkylation ratio.
-
Solvent Effects: The solvent can influence the site of alkylation. Non-polar solvents tend to favor C-alkylation.
-
Question 3: The hydrolysis of the iminium salt intermediate is not proceeding to completion. What should I do?
Answer: The final step of the Stork enamine synthesis is the hydrolysis of the iminium salt to regenerate the ketone.
-
Inadequate Hydrolysis Conditions: The hydrolysis typically requires acidic conditions.
-
Solution: Treat the reaction mixture with dilute aqueous acid (e.g., HCl) and stir for a sufficient amount of time to ensure complete hydrolysis. Monitoring the reaction by TLC can confirm the disappearance of the iminium intermediate and the formation of the final product.
-
Experimental Protocol: Stork Enamine Alkylation
| Step | Procedure | Key Considerations |
| 1. Enamine Formation | In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the starting ketone (1 eq.) in dry toluene. Add the secondary amine (e.g., pyrrolidine, 1.2 eq.) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until no more water is collected in the Dean-Stark trap. | Ensure all glassware is dry and the solvent is anhydrous. Monitor the reaction by TLC to confirm the consumption of the starting ketone. |
| 2. Alkylation | Cool the reaction mixture to room temperature. Add the alkylating agent (e.g., an arylmethyl halide, 1 eq.) dropwise. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC). | The alkylation is often exothermic. A precipitate of the iminium salt may form. |
| 3. Hydrolysis | Add dilute aqueous HCl to the reaction mixture and stir vigorously at room temperature for 1-2 hours. | Ensure the pH is acidic to facilitate complete hydrolysis. |
| 4. Work-up and Purification | Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or crystallization. | The final product should be characterized by NMR, IR, and mass spectrometry. |
Section 4: Post-Synthesis Challenges
Question 1: I am having difficulty with the decarboxylation of my 1-aryl-4-oxocyclohexane-1-carboxylate. What are the best conditions?
Answer: The decarboxylation of β-keto esters is a common transformation to yield the corresponding ketone.[18][19]
-
Krapcho Decarboxylation: This is a widely used and reliable method for the decarboxylation of β-keto esters. It typically involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as NaCl or LiCl and a small amount of water.
-
Acid- or Base-Catalyzed Hydrolysis and Decarboxylation: The ester can be first hydrolyzed to the corresponding β-keto acid under acidic or basic conditions. The resulting β-keto acid is often unstable and decarboxylates upon heating.[19]
Question 2: What are the most effective methods for purifying the final 1-aryl-4-oxocyclohexane-1-carboxylate product?
Answer: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining high-purity material.[20] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point from the impurities, Kugelrohr distillation under high vacuum can be an option.[13]
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Grokipedia. Stork enamine alkylation. Available from: [Link]
-
Wikipedia. Stork enamine alkylation. Available from: [Link]
-
Cambridge Core. Stork Enamine Reaction. Available from: [Link]
-
Chemistry Steps. The Mechanism of Stork Enamine Synthesis. Available from: [Link]
-
Cardiff University ORCA. Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Available from: [Link]
-
ACS Publications. Facile palladium-catalyzed decarboxylation reaction of allylic .beta.-keto esters. The Journal of Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Available from: [Link]
-
PubMed Central. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Available from: [Link]
-
Organic Syntheses. APROTIC DOUBLE MICHAEL ADDITION: 1,3-DIMETHYL-5-OXOBICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Grokipedia. Dieckmann condensation. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
ResearchGate. Robinson Annulation. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Available from: [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]
-
Organic Chemistry Tutor. Intramolecular Aldol Condensation. Available from: [Link]
-
Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available from: [Link]
-
Scientific Reports. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available from: [Link]
-
Reddit. Experimental Help for Dieckmann Condensation. Available from: [Link]
-
Organic Chemistry Portal. Robinson Annulation. Available from: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]
-
Master Organic Chemistry. The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Available from: [Link]
-
Master Organic Chemistry. The Robinson Annulation. Available from: [Link]
-
Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. Available from: [Link]
-
ResearchGate. Michael addition reaction and its examples. Available from: [Link]
-
Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. Available from: [Link]
-
PubMed Central. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Available from: [Link]
-
YouTube. Robinson Annulation Reaction Mechanism. Available from: [Link]
-
Chemistry LibreTexts. 23.9: The Claisen Condensation Reactions of Esters. Available from: [Link]
-
European Journal of Medicinal Chemistry. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. Available from: [Link]
-
Clutch Prep. Organic Chemistry Carbonyl Condensation Reactions. Available from: [Link]
-
CORE. Supporting Information. Available from: [Link]
-
ResearchGate. Previous work: opportunities and challenges for the synthesis of cyclohexenes from 1,5‐diols. Available from: [Link]
- Google Patents. Cyclohexane 1,4 carboxylates.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chemistry.coach [chemistry.coach]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Robinson Annulation [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. aklectures.com [aklectures.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles to enhance your experimental success.
Synthesis Overview
The formation of the target molecule, a substituted β-keto ester, is typically achieved through a sequence combining a Michael Addition and a Dieckmann Condensation . This powerful strategy, analogous to the Robinson Annulation for forming six-membered rings, builds the core cyclohexanone framework.[1][2][3][4] The general pathway involves the reaction of a nucleophile derived from a 4-fluorophenylacetic acid derivative with an acrylic acid ester, followed by an intramolecular cyclization.
Reaction Pathway Diagram
Caption: General two-step synthesis involving Michael Addition and Dieckmann Condensation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate first?
Low overall yield in a multi-step synthesis points to inefficiencies in one or both key reactions. The most common culprits are suboptimal base selection, presence of water, and incorrect reaction temperature.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Both the Michael addition and particularly the Dieckmann condensation are highly sensitive to moisture. Water will quench the enolates necessary for the reaction and hydrolyze the ester groups. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic bases (like NaH or KOtBu) under an inert atmosphere (Nitrogen or Argon).
-
Analyze Each Step Separately: Do not attempt the reaction as a one-pot synthesis until both steps are individually optimized. Isolate and purify the diester intermediate from the Michael addition. If the yield of this step is low, focus your efforts there first. A clean, high-yielding first step is essential for a successful cyclization.
-
Re-evaluate Your Base: The choice of base is critical.[5] For the initial Michael addition, a base like sodium methoxide (NaOMe) in methanol is common. For the Dieckmann condensation, a stronger, non-nucleophilic base is often required to drive the intramolecular cyclization. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene are excellent choices.[5] Using a base like NaOMe for the cyclization can lead to competing reversible reactions.[6]
Q2: The initial Michael Addition is slow or incomplete. How can I drive it to completion?
An incomplete Michael addition is typically due to insufficient enolate formation or low reactivity of the Michael acceptor.
Causality & Solutions:
-
Weak Base: The acidity of the α-hydrogen on Methyl (4-fluorophenyl)acetate is moderate. A base must be strong enough to generate a sufficient equilibrium concentration of the enolate. If sodium methoxide is ineffective, consider a stronger base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). However, be aware that very strong bases can promote side reactions.
-
Steric Hindrance: While methyl acrylate is not particularly hindered, ensuring the reaction is well-stirred and sufficiently dilute can help improve reaction kinetics.
-
Reaction Temperature: Michael additions are often run at room temperature or slightly below. If the reaction is slow, gentle heating (40-50 °C) can increase the rate. However, excessive heat can lead to polymerization of the methyl acrylate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.
| Parameter | Recommendation | Rationale |
| Base | Sodium Methoxide (NaOMe) or Potassium tert-Butoxide (KOtBu) | Provides sufficient basicity to form the enolate for conjugate addition.[7][8] |
| Solvent | Anhydrous THF, Toluene, or Methanol (if using NaOMe) | Aprotic solvents are preferred for stronger bases; ensure solvent is dry. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate while minimizing polymerization of the acrylate. |
| Monitoring | TLC (stain with KMnO₄ if spots are not UV-active) | Track the disappearance of the starting acetate. |
Q3: The Dieckmann Condensation step is failing, and I am recovering the unreacted diester. What is going wrong?
Failure to cyclize is almost always due to issues with the base or reaction conditions. The Dieckmann condensation is an equilibrium process.[9] To favor the product, a full equivalent of base is required to deprotonate the resulting β-keto ester, which drives the reaction forward.[9]
Causality & Solutions:
-
Insufficiently Strong Base: The intramolecular cyclization requires the formation of an enolate that attacks the other ester group.[9][10] A strong, non-reversible base is key. Sodium hydride (NaH) is a classic choice. It deprotonates the diester, and the reaction is driven by the evolution of H₂ gas. Potassium tert-butoxide is even more basic and can lead to cleaner, higher-yielding reactions.[5]
-
Reversibility: The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation.[6] If a nucleophilic base like an alkoxide is used, the reaction can be reversible. The use of a strong, non-nucleophilic base like NaH circumvents this issue.
-
Protic Contaminants: As mentioned, any water or alcohol will quench the enolate. If you are using NaH, ensure it is a fresh dispersion (washed with dry hexanes to remove mineral oil) and that the solvent is truly anhydrous.
Caption: Troubleshooting decision tree for low-yield synthesis.
Q4: I am observing significant side-products. What are they and how can they be minimized?
Side-products often arise from the high reactivity of the enolates and the Michael acceptor.
Common Side Reactions:
-
Polymerization of Methyl Acrylate: Michael acceptors can polymerize under basic conditions. This is minimized by maintaining a low temperature and adding the acrylate slowly to the reaction mixture containing the base and the phenylacetate. Using a precursor to the α,β-unsaturated ketone can also reduce its steady-state concentration and decrease polymerization.[1]
-
Self-Condensation (Claisen): The starting Methyl (4-fluorophenyl)acetate can undergo self-condensation. This is usually less favorable than the Michael addition but can occur if the Michael acceptor is added too slowly or at too high a temperature.
-
Transesterification: If using an alkoxide base that does not match the methyl ester of the reactants (e.g., sodium ethoxide), you can get scrambling of the ester groups, leading to a mixture of products.[10] Always match the alkoxide to the ester (e.g., sodium methoxide for methyl esters).
Q5: My final product is impure and difficult to purify. What purification strategies are recommended?
The crude product from the acidic workup will contain the desired β-keto ester along with unreacted starting material and potential side-products.
Purification Protocol:
-
Aqueous Wash: After the acidic workup, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is necessary. Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.
-
Silica Gel Chromatography: This is the most effective method for separating the target compound from closely related impurities.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Monitoring: Use TLC to track the separation. The β-keto ester product is more polar than the starting diester intermediate.
-
-
Crystallization: If a solid product is obtained after chromatography and is of sufficient purity (>95%), crystallization can be an excellent final polishing step. Try solvents like isopropanol, ethyl acetate/hexanes, or toluene.
Recommended Experimental Protocol
This protocol assumes a two-step process and provides a robust starting point for optimization.
Step 1: Synthesis of Methyl 2-(4-fluorophenyl)-4-(methoxycarbonyl)butanoate (Diester Intermediate)
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces. Allow the sodium to react completely to form sodium methoxide. Cool the solution to 0 °C in an ice bath.
-
Add Methyl (4-fluorophenyl)acetate (16.8 g, 0.1 mol) dropwise to the cooled solution. Stir for 15 minutes.
-
Add methyl acrylate (9.5 g, 0.11 mol) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by carefully adding acetic acid until the solution is neutral.
-
Remove the methanol under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude diester. Purify by vacuum distillation or flash chromatography if necessary.
Step 2: Synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the NaH with dry hexanes (2 x 20 mL) to remove the oil.
-
Carefully add 150 mL of anhydrous toluene.
-
Heat the suspension to 80-90 °C.
-
Add the purified diester intermediate (25.4 g, 0.1 mol) dissolved in 50 mL of anhydrous toluene dropwise over 1 hour. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 4-6 hours, until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the gas evolution ceases and the pH is acidic (~pH 2-3).
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the final product.
References
- BenchChem. A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters.
- Organic Chemistry Portal. Robinson Annulation.
- Grokipedia. Dieckmann condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- Master Organic Chemistry. The Robinson Annulation. (2018).
- Chemistry Notes. Robinson annulation reaction: Easy mechanism. (2022).
- Pearson. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons.
- Wikipedia. Robinson annulation.
- Chemistry LibreTexts. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023).
- Purechemistry. Dieckmann condensation. (2023).
- Master Organic Chemistry. Reactions and Mechanisms.
- AiFChem. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
- PrepChem.com. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
- Master Organic Chemistry. The Michael Addition Reaction (and Conjugate Addition). (2023).
- ChemRxiv. An Expedited Phenotypic Approach Towards Organic Reaction Generality.
- YouTube. The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. (2022).
- PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate.
- Sigma-Aldrich. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
- PubChem - NIH. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643.
- Journal of the American Chemical Society. Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex.
- Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025).
- IntechOpen. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022).
- OpenStax. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry. (2023).
- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids.
- ResearchGate. Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. (2023).
- National Institutes of Health (NIH). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
Sources
- 1. Robinson Annulation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of Fluorinated Ketoesters
Welcome to the Technical Support Center for the purification of fluorinated ketoesters. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but often challenging compounds. The unique physicochemical properties imparted by fluorine, while beneficial for pharmaceutical applications, can introduce significant hurdles during purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during the purification of fluorinated ketoesters. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of fluorinated ketoesters.
Q1: Why are fluorinated ketoesters so difficult to purify compared to their non-fluorinated analogs?
A: The difficulty primarily stems from three factors related to the presence of fluorine atoms:
-
Increased Acidity and Keto-Enol Tautomerism: The highly electronegative fluorine atoms increase the acidity of the α-protons, influencing the keto-enol equilibrium.[1][2] This can lead to a mixture of tautomers that may behave differently during chromatography.
-
Susceptibility to Hydrolysis: The electron-withdrawing nature of fluorine can make the ester and keto groups more susceptible to nucleophilic attack, particularly hydrolysis, which can occur during aqueous workups or on acidic stationary phases like silica gel.[3]
-
Thermal Instability: Many fluorinated compounds have lower thermal stability, making purification by distillation challenging without precise vacuum control to lower boiling points.[4][5]
Q2: I'm seeing multiple spots on my TLC after a Claisen condensation to synthesize a fluorinated ketoester. What are the likely impurities?
A: Besides your desired β-keto ester, common impurities include:
-
Unreacted Starting Materials: Such as the starting fluorinated ester and non-fluorinated ester.[6][7]
-
Side-Products from Self-Condensation: If both esters have α-hydrogens, self-condensation products can form.
-
Byproducts from Base-Induced Reactions: The strong base used in the Claisen condensation can sometimes promote other reactions.
-
Hydrolysis Products: If the reaction is quenched with aqueous acid, some of the desired product or starting materials may hydrolyze.
Q3: Can I use standard silica gel for column chromatography of my fluorinated ketoester?
A: While it is possible, it is often not recommended without caution. Standard silica gel is acidic and can cause hydrolysis or degradation of sensitive fluorinated ketoesters.[3] If you must use silica gel, it is advisable to use deactivated or neutral silica gel. For more sensitive compounds, alternative stationary phases like fluorinated silica gel or alumina are recommended.[8][9]
Q4: My purified fluorinated ketoester is degrading upon storage. How can I prevent this?
A: Degradation upon storage is often due to residual acid or moisture catalyzing hydrolysis or other decomposition pathways. To enhance stability:
-
Ensure the final product is free of any acidic residue from the purification process.
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
-
For long-term storage, keeping the compound at low temperatures (-20°C) is advisable.
-
In some cases, adding a small amount of a non-nucleophilic, sterically hindered base as a stabilizer can be considered, though this should be tested on a small scale first.
Part 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the purification of fluorinated ketoesters.
Guide 1: Column Chromatography Issues
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Product degradation on the column (streaking, low yield) | Hydrolysis on acidic silica gel. The acidic silanol groups on the silica surface can catalyze the cleavage of the ester bond, especially with the increased electrophilicity of the carbonyl carbon due to the fluorine atoms.[3] | 1. Use Deactivated Silica: Treat standard silica gel with a base like triethylamine in the eluent (e.g., 0.1-1% v/v) to neutralize the acidic sites. 2. Switch to a Neutral Stationary Phase: Alumina (neutral or basic) can be a good alternative. 3. Employ a Fluorinated Stationary Phase: These phases can offer better selectivity for fluorinated compounds through fluorous interactions and avoid the issue of acidity.[8][9] |
| Poor separation of product from starting materials or byproducts | Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving compounds with similar polarities. | 1. Systematic TLC Analysis: Screen a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf of ~0.3 for your target compound for the best separation.[10] 2. Consider a Different Solvent System: Sometimes, changing the nature of the solvents (e.g., using toluene-based systems) can alter selectivity and improve separation. |
| Product co-elutes with a persistent impurity | Keto-Enol Tautomers: The keto and enol forms of your product may have slightly different polarities and can interconvert on the column, leading to broad peaks or apparent co-elution with impurities.[11][12] | 1. Modify the Eluent: Adding a small amount of a weak acid (like acetic acid) or base (like triethylamine) to the eluent can sometimes push the equilibrium to favor one tautomer, resulting in a sharper peak. 2. Change the Stationary Phase: Switching to a different stationary phase (e.g., from silica to alumina or a fluorinated phase) can alter the interactions with the tautomers and potentially improve separation. |
| No compound eluting from the column | Compound is too polar for the chosen eluent or is irreversibly adsorbed. | 1. Gradually Increase Eluent Polarity: If your compound is not eluting, gradually increase the polarity of your mobile phase. 2. Flush the Column: If a gradient elution doesn't work, flush the column with a very polar solvent (e.g., 100% methanol or acetone) to elute any strongly adsorbed compounds.[13] |
Guide 2: Distillation and Evaporation Issues
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Product decomposes during distillation, even under vacuum. | Thermal Instability: The temperature required for distillation, even under vacuum, is too high for the compound's stability. | 1. Improve Vacuum: Use a high-performance vacuum pump to achieve a lower pressure, which will significantly reduce the boiling point of your compound.[4][5] 2. Use a Short-Path Distillation Apparatus: This minimizes the residence time of the compound at high temperatures. 3. Precise Temperature Control: Use a well-controlled oil bath and monitor the vapor temperature closely to avoid overheating. |
| Product co-distills with a high-boiling impurity. | Azeotrope Formation or Similar Boiling Points: The impurity may form an azeotrope with your product, or their boiling points may be too close for effective separation by simple distillation. | 1. Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. 2. Alternative Purification: If distillation is ineffective, consider other methods like column chromatography or preparative HPLC. |
| Low recovery after rotary evaporation. | Product is volatile. Fluorination can sometimes lower the boiling point of a compound more than expected. | 1. Use a Lower Bath Temperature: Keep the water bath temperature as low as possible while still allowing for efficient solvent removal. 2. Avoid High Vacuum: Do not apply a very high vacuum initially, especially with low-boiling solvents. 3. Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to capture any volatile product that evaporates with the solvent. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography of a Fluorinated Ketoester
This protocol provides a general guideline for purifying a moderately stable fluorinated ketoester using flash column chromatography.
1. Preparation:
- TLC Analysis: Determine the optimal solvent system. A good starting point for many fluorinated ketoesters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
- Column Packing:
- Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica to crude product by weight).
- Dry pack the column with silica gel (230-400 mesh).
- Gently tap the column to ensure even packing.
- Add a thin layer of sand on top of the silica.
- Pre-elute the column with the chosen solvent system until the packing is fully wetted and equilibrated.
2. Sample Loading:
- Wet Loading (Preferred): Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully apply the solution to the top of the column.
- Dry Loading: If the product is not very soluble in the eluent, dissolve it in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[14]
3. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.[10]
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator at a low temperature.
- Dry the purified product under high vacuum to remove any residual solvent.
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification method for a new fluorinated ketoester.
Caption: Decision workflow for purification.
Part 4: Data Summary
The following table summarizes typical purification outcomes for a common fluorinated ketoester, ethyl 4,4,4-trifluoroacetoacetate, synthesized via Claisen condensation.
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Vacuum Distillation | >99%[4] | 75-85%[4] | Requires good vacuum to keep the pot temperature low and avoid thermal degradation. |
| Flash Chromatography (Silica Gel) | 95-98% | 60-80% | Risk of hydrolysis; use of deactivated silica is recommended. |
| Crystallization | >99% | Variable | Only applicable if the compound is a solid at room temperature and a suitable solvent system can be found. |
References
- BenchChem. (2025).
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Patil, G. N., & Gnanasundaram, N. (2022). Energy-saving investigation of vacuum reactive distillation for the production of ethyl acetate. Chemical Product and Process Modeling, 17(1), 155-176.
-
ResearchGate. (2021). Neutralization and removal of compounds containing fluoride ions from waste silica gel. Retrieved from [Link]
-
ResearchGate. (2022). Energy-saving investigation of vacuum reactive distillation for the production of ethyl acetate. Retrieved from [Link]
-
PubMed. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
BIA Separations. (n.d.). Working with fluorinated silica phases. Retrieved from [Link]
-
Biotage. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]
-
Organic Chemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
PubMed. (2023). Degradation of emerging per- and polyfluoroalkyl substances (PFAS) using an electrochemical plug flow reactor. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Retrieved from [Link]
-
ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]
- Google Patents. (n.d.). US2229625A - Method of stabilizing halogenated ketones.
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.
-
PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
-
National Institutes of Health. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
National Institutes of Health. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Nature. (2022). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Retrieved from [Link]
-
PubMed. (2005). Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology. Retrieved from [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2019). carbonyl alkylations with the Claisen condensation. Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for carrying out the removal of residual ethyl acetate?. Retrieved from [Link]
-
PubMed Central. (2011). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. Retrieved from [Link]
-
SCIRP. (2020). Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Retrieved from [Link]
-
ResearchGate. (2014). How does one use a pack silica gel with chloroform or ethyl acetate as solvent?. Retrieved from [Link]
-
National Institutes of Health. (2017). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase [scirp.org]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bia.si [bia.si]
- 10. Chromatography [chem.rochester.edu]
- 11. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. reddit.com [reddit.com]
- 14. How to set up and run a flash chromatography column. [reachdevices.com]
stability and storage conditions for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Prepared by: Senior Application Scientist, Gemini Division Document ID: TSD-MFPCO-2026-01 Topic: Stability and Storage Conditions for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals
Compound Identification & Core Properties
This document provides essential guidance on the stability, storage, and handling of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. Understanding the inherent chemical nature of this molecule is critical for ensuring experimental reproducibility and preserving material integrity.
| Property | Data | Source(s) |
| CAS Number | 80912-51-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅FO₃ | [1][2] |
| Molecular Weight | 250.27 g/mol | [1][2][3] |
| Physical Form | Solid | [2][3] |
| Key Functional Groups | β-Keto Ester, Cyclohexanone, Fluorophenyl | [4][5] |
| Storage Class | Combustible Solid | [2] |
Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common inquiries regarding the handling and preservation of this compound. The recommendations are grounded in the principles of organic chemistry, focusing on the reactivity of the compound's key functional groups.
Q1: What are the optimal long-term storage conditions for solid Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate?
A1: For optimal long-term stability, the solid compound should be stored at 2-8°C , in a tightly sealed container , under an inert atmosphere (e.g., Argon or Nitrogen) , and protected from light .
-
Causality (The "Why"):
-
Low Temperature (2-8°C): While technically a combustible solid, reducing thermal energy is a universal strategy to slow the kinetics of all potential degradation reactions.
-
Tightly Sealed Container: The primary point of failure for this class of molecule is reaction with atmospheric moisture. The β-keto ester functional group is susceptible to hydrolysis.[4][5] A secure seal is the first line of defense against water vapor. For added protection, store the container within a desiccator.
-
Inert Atmosphere: The cyclohexanone ring, a core structural feature, can be susceptible to auto-oxidation over time.[6] Displacing atmospheric oxygen with an inert gas like nitrogen or argon is a critical step to prevent the formation of oxidative impurities.
-
Protection from Light: Carbonyl-containing compounds can be sensitive to UV light, which can catalyze unwanted side reactions. Storing in an amber vial or inside a dark cabinet is a necessary precaution.[6][7]
-
Q2: How stable is this compound once dissolved in a solvent? What is the best way to store solutions?
A2: Stability in solution is highly dependent on the solvent choice and pH. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, use an anhydrous, aprotic organic solvent (e.g., DMSO, DMF, Acetonitrile) and store at -20°C or -80°C.
-
Causality (The "Why"):
-
Avoid Protic & Aqueous Solvents: Do not store this compound in aqueous buffers or protic solvents like methanol/ethanol for extended periods. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[4][5]
-
Risk of Decarboxylation: The hydrolysis product, a β-keto acid, is notoriously unstable and can readily undergo decarboxylation (loss of CO₂), resulting in the formation of 1-(4-fluorophenyl)cyclohexan-4-one, a significant impurity that will compromise your experimental results.[5]
-
Q3: What are the primary chemical degradation pathways I should be aware of?
A3: There are two principal, non-microbial degradation pathways for this molecule, both stemming from its β-keto ester structure.
-
Hydrolysis: The ester is cleaved by water to form a β-keto carboxylic acid and methanol. This reaction can be accelerated by acid or base.
-
Decarboxylation: Following hydrolysis, the resulting β-keto acid intermediate rapidly loses carbon dioxide, particularly upon gentle heating or under catalytic conditions, to yield a ketone.[4][5]
Understanding these pathways is key to troubleshooting. If you observe a loss of activity or the appearance of a new, less polar spot on a TLC plate, you are likely witnessing the result of this two-step degradation sequence.
Troubleshooting Guide: Stability-Related Issues
If you encounter problems in your experiments, consult this guide to diagnose potential issues related to compound integrity.
| Observed Problem | Potential Cause Related to Stability | Recommended Action Plan |
| Inconsistent or diminished biological/chemical activity in assays. | Compound Degradation: The active β-keto ester has likely undergone hydrolysis and decarboxylation, reducing the concentration of the desired molecule. | 1. Verify Integrity: Perform a quality control check on your current stock using the TLC protocol below, or with LC-MS/NMR if available. 2. Use Fresh Stock: If degradation is confirmed, discard the solution and solid stock. Use a new, unopened vial. 3. Review Protocols: Re-evaluate your solution preparation and storage procedures against the recommendations in the FAQ section. |
| Change in physical appearance of the solid (e.g., clumping, discoloration, oily residue). | Moisture Absorption & Possible Oxidation: The material has been exposed to atmospheric moisture and/or oxygen. Clumping is a classic sign of hygroscopic behavior. | 1. Do Not Use: The compound is compromised. Discard the vial immediately. 2. Improve Storage Environment: Ensure all future vials are stored in a desiccator, backfilled with inert gas after each use, and tightly sealed.[3] |
| Unexpected peaks in analytical data (LC-MS, NMR) compared to the reference standard. | Presence of Degradants: The data is likely showing the presence of the hydrolyzed β-keto acid and/or the final decarboxylated ketone product. | 1. Identify Impurities: Attempt to identify the mass or spectral signature of the expected degradants. 2. Purify or Replace: Depending on the extent of degradation, you may attempt to re-purify the material (e.g., via column chromatography) or, more advisedly, procure a fresh batch of the compound. |
Experimental Protocol: Quick Purity Check via Thin-Layer Chromatography (TLC)
This protocol provides a rapid, self-validating method to assess the integrity of your compound before use. The presence of multiple spots, particularly a less polar one, may indicate degradation.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)
-
Sample solution: ~1 mg/mL in Dichloromethane or Ethyl Acetate
-
Visualization: UV lamp (254 nm) and a Potassium Permanganate (KMnO₄) stain.
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.
-
Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp. The aromatic ring should allow for visualization at 254 nm. Circle any visible spots.
-
Next, dip the plate into the KMnO₄ stain and gently heat with a heat gun. Conjugated ketones and other functional groups will appear as yellow/brown spots on a purple background.
-
Interpretation: A pure sample should yield a single, well-defined spot. The decarboxylated product will be less polar and thus have a higher Rf value (travel further up the plate).
Visualization: Troubleshooting Workflow for Compound Stability
This diagram outlines the logical process for diagnosing and addressing experimental issues that may be linked to the stability of the reagent.
Caption: Decision tree for troubleshooting stability issues.
References
- Safety First: Handling and Storage of Cyclohexanone. NINGBO INNO PHARMCHEM CO.,LTD.
- CYCLOHEXANONE FOR SYNTHESIS - Safety D
- SAFETY DATA SHEET CYCLOHEXANONE LRG. Chemical Suppliers.
- Cyclohexanone - Safety d
- Alkylation, Hydrolysis and Decarboxyl
- SAFETY DATA SHEET for CYCLOHEXANONE. DOMO Caproleuna GmbH.
- Methyl 1-(4-fluorophenyl)
- Recent advances in the transesterific
- Methyl 1-(4-fluorophenyl)
- methyl 1-(4-fluorophenyl)
Sources
- 1. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 3. methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | 80912-51-2 [sigmaaldrich.com]
- 4. aklectures.com [aklectures.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. domochemicals.com [domochemicals.com]
- 7. nbinno.com [nbinno.com]
resolving issues with the stability of fluorinated ketoesters
An essential class of molecules in medicinal chemistry and drug development, fluorinated ketoesters offer unique properties but often present significant stability challenges.[1] The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the adjacent carbonyl carbon, making these compounds highly susceptible to degradation.[2]
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the handling, reaction, and purification of fluorinated ketoesters. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the inherent stability and handling of fluorinated ketoesters.
Q1: What are the primary reasons for the instability of fluorinated ketoesters?
The instability primarily stems from the high electrophilicity of the carbonyl carbon atoms, which is significantly amplified by the inductive effect of the neighboring fluorine atoms. This makes the molecule highly susceptible to nucleophilic attack, particularly hydrolysis. Even trace amounts of water can lead to the formation of a stable tetrahedral hydrate intermediate, which can then proceed to cleave the ester bond.[3][4]
Q2: How does keto-enol tautomerism influence the stability and reactivity of these compounds?
Fluorinated β-ketoesters exist in a dynamic equilibrium between their keto and enol forms. The presence of electron-withdrawing fluorine groups can significantly influence the position of this equilibrium.[5] The enol tautomer, stabilized by an intramolecular hydrogen bond, is often a key intermediate in reactions.[6] However, the stability of this enol form can vary greatly depending on the solvent and the specific structure of the molecule.[7][8] In some cases, the enol form can be more susceptible to certain decomposition pathways or side reactions.
Q3: What are the optimal storage conditions for fluorinated ketoesters?
Proper storage is critical to maintaining the integrity of fluorinated ketoesters. The general guidelines below are designed to minimize degradation from atmospheric moisture, light, and thermal stress.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of decomposition reactions. For long-term storage, -20°C is preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation.[2] |
| Container | Amber Glass or Teflon Bottle | Protects from light, which can catalyze degradation, and provides an inert storage surface. |
| Handling | Use Dry Solvents and Glassware | Minimizes the introduction of water, a primary cause of hydrolysis. |
Q4: Are there specific reagents or conditions that should be strictly avoided?
Yes. Due to their electrophilic nature, several common laboratory reagents and conditions can rapidly degrade fluorinated ketoesters.
-
Strong Aqueous Bases (e.g., NaOH, KOH): These rapidly catalyze hydrolysis of the ester group.
-
Strong Acids: Can also promote hydrolysis, although often at a slower rate than strong bases depending on the structure.[9]
-
Protic Nucleophiles: Alcohols (in the presence of a base or acid catalyst) can lead to transesterification.[10] Amines can lead to amidation.
-
Certain Metals: Some transition metals can promote decomposition, a critical consideration for catalysis and when using metal reaction vessels like steel reactors.[2]
-
Prolonged Exposure to Chromatography Media: Standard silica gel is acidic and contains surface-bound water, which can cause significant decomposition during purification.
Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during your experiments.
Q1: My fluorinated ketoester is showing signs of degradation in the vial. What's happening?
Probable Cause: The most likely culprit is hydrolysis due to exposure to atmospheric moisture. The electron-withdrawing fluorine atoms make the ester exceptionally sensitive to water.
Solution:
-
Verify Purity: Immediately check the purity of your material using ¹H and ¹⁹F NMR spectroscopy to confirm the presence of degradation products (e.g., the corresponding carboxylic acid).
-
Inert Handling: If you need to use the material, handle it exclusively in a glovebox or under a stream of dry inert gas (argon or nitrogen). Use dry syringes and freshly dried solvents.
-
Repurification (If Necessary): If degradation is minor, you may be able to repurify a portion by distillation or chromatography on deactivated silica gel immediately before use.
-
Prevention: Always store the compound under an inert atmosphere at ≤ 4°C. After use, flush the vial headspace with argon or nitrogen before resealing.
Q2: My reaction yield is low, and I see multiple spots on my TLC plate. How do I diagnose the issue?
Probable Cause: Low yield with multiple byproducts often points to decomposition under the reaction conditions. This could be due to an incompatible base, solvent, temperature, or trace impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Q3: My compound completely decomposed during silica gel column chromatography. Why?
Probable Cause: Standard silica gel is acidic and contains water, creating a perfect environment for the hydrolysis and decomposition of sensitive fluorinated ketoesters.
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases:
-
Neutral Alumina: Often a good alternative, but check for reactivity with your specific compound first.
-
Fluorinated Phases: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be an excellent, non-destructive alternative.
-
-
Avoid Protic Solvents: Use solvent systems like hexanes/ethyl acetate or dichloromethane instead of those containing methanol or ethanol, which can react with the ketoester on the acidic silica surface.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Load the column and elute as rapidly as possible while maintaining separation.
Experimental Protocols
Protocol 1: Quality Control and Degradation Analysis by NMR
This protocol provides a method to assess the purity of a fluorinated ketoester and identify common degradation products.
Objective: To determine the purity of a fluorinated ketoester and identify signs of hydrolysis.
Materials:
-
Fluorinated ketoester sample
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
NMR tubes
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a sample of the ketoester (~5-10 mg) in anhydrous NMR solvent (~0.6 mL).
-
Acquire a ¹H NMR spectrum. Look for the characteristic peaks of your ketoester. The appearance of a broad singlet in the 10-12 ppm region is indicative of a carboxylic acid, a common hydrolysis product.
-
Acquire a ¹⁹F NMR spectrum. This is highly sensitive for detecting fluorinated impurities. The presence of new signals, especially if they are singlets or simple multiplets different from your main product, suggests decomposition or the presence of impurities from the synthesis.
-
Interpretation: Compare the integration of impurity peaks to your product peaks to quantify the level of degradation. The presence of trifluoroacetic acid or its ethyl ester are common impurities from synthesis or degradation.[11][12]
Protocol 2: Reaction Condition Stability Test
Objective: To determine if a fluorinated ketoester is stable under proposed reaction conditions before committing to a larger scale synthesis.
Procedure:
-
Set up a small-scale "mock" reaction in a vial containing a stir bar.
-
Add your fluorinated ketoester (~20 mg) and the reaction solvent.
-
Add all other reagents except the key substrate/electrophile (e.g., add the base and any additives).
-
Stir the mixture at the intended reaction temperature.
-
After 15-30 minutes, take a small aliquot, quench it appropriately (e.g., with a mild acid), and analyze it by TLC or LC-MS.
-
Compare the analytical trace to a sample of the pure starting material. If new spots or peaks appear, your ketoester is likely decomposing under the reaction conditions, and you will need to re-evaluate your choice of base, solvent, or temperature.
Key Decomposition Pathway: Hydrolysis
The most common failure mode for fluorinated ketoesters is hydrolysis. The pathway, catalyzed by either acid or base, proceeds through a tetrahedral intermediate.
Caption: Generalized pathway for the hydrolysis of fluorinated ketoesters.
Understanding and controlling the factors that promote this and other decomposition pathways is the key to successfully utilizing these powerful synthetic intermediates.
References
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]
-
ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available from: [Link]
-
ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Available from: [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Available from: [Link]
-
YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Available from: [Link]
-
Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]
-
JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. Available from: [Link]
-
PubMed. (2002). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Available from: [Link]
-
RSC Publishing. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Available from: [Link]
-
ResearchGate. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Available from: [Link]
- Google Patents. Process for preparation of fluorinated beta-keto ester.
-
National Center for Biotechnology Information. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available from: [Link]
-
PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available from: [Link]
-
ResearchGate. Most-stable enol geometry of an a-fluoro-b-keto ester. Available from: [Link]
-
University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Available from: [Link]
-
ResearchGate. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Available from: [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Available from: [Link]
-
Taylor & Francis Online. (2018). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. Available from: [Link]
-
National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. Available from: [Link]
-
Wikipedia. Ethyl trifluoroacetate. Available from: [Link]
-
ResearchGate. Mostly common electrophilic and nucleophilic fluorinating reagents. Available from: [Link]
-
MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available from: [Link]
-
RSC Publishing. (1998). Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
ResearchGate. (2025). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Available from: [Link]
-
ACS Publications. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Available from: [Link]
- Google Patents. The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
ChemRxiv. (2023). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Available from: [Link]
-
ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available from: [Link]
-
RSC Publishing. (2010). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Available from: [Link]
-
PubMed. (2007). Stability of sucrose fatty acid esters under acidic and basic conditions. Available from: [Link]
-
Purdue University. Fluorine Safety. Available from: [Link]
-
MDPI. (2022). The Effect of Different Outer Cations on the Stability of Fluorotitanium Complex. Available from: [Link]
-
F2 Chemicals Ltd. Fluorinated Ketoesters. Available from: [Link]
Sources
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
overcoming challenges in the synthesis of α-quaternary fluorinated β-keto esters
Welcome to the technical support center for the synthesis of α-quaternary fluorinated β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but rewarding synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The construction of α-quaternary fluorinated β-keto esters is a critical process in medicinal chemistry, as the introduction of a fluorine atom at a stereogenic center can significantly enhance the pharmacological properties of a molecule.[1][2] However, the journey to these valuable compounds is often fraught with challenges, from controlling selectivity to managing side reactions. This guide is structured to address these issues head-on.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Monofluorinated Product
Question: I am attempting to synthesize an α-quaternary β-keto ester via electrophilic fluorination, but I am observing a low yield of my desired monofluorinated product. What are the likely causes and how can I improve the yield?
Answer: Low yields in monofluorination reactions are a common challenge and can stem from several factors. Let's break down the potential culprits and how to address them.
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reactivity of the substrate, a non-optimal choice of fluorinating agent, or inadequate reaction time and temperature.
-
Solution:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be cautious as it can also lead to side product formation. Some catalytic systems have shown decreased enantioselectivity at lower temperatures, so optimization is key.[3]
-
Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies. Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are the most commonly used reagents.[4][5] If you are using a milder reagent and observing low conversion, switching to a more reactive one like Selectfluor® might be beneficial.
-
Base Selection: The choice of base is crucial for generating the enolate nucleophile. Common bases include K₂CO₃ and Cs₂CO₃.[3] The strength and solubility of the base can significantly impact the reaction rate. Experiment with different bases to find the optimal one for your substrate.
-
-
-
Side Reactions: The formation of undesired side products can significantly reduce the yield of your target molecule.
-
Di-fluorination: A common side reaction is the formation of the α,α-difluorinated product.[6] This occurs when the monofluorinated product is more reactive towards the fluorinating agent than the starting material.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of the β-keto ester substrate can help to minimize di-fluorination.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent and favor monofluorination.
-
-
-
Decomposition: α-Quaternary fluorinated β-keto esters can be prone to decomposition, especially under harsh reaction conditions or during workup.[7]
-
Solution:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions. This includes using a weaker base if feasible and keeping the temperature as low as possible while still achieving a reasonable reaction rate.
-
Careful Workup: During the aqueous workup, use a buffered solution to avoid strongly acidic or basic conditions that could promote decomposition.
-
-
-
-
Purification Losses: The desired product might be lost during the purification process.
-
Solution:
-
Chromatography Optimization: Optimize your column chromatography conditions. The choice of solvent system and silica gel activity can impact the separation and recovery of your product.
-
Alternative Purification: Consider alternative purification methods such as preparative HPLC if your compound is particularly sensitive to silica gel.
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Fluorination
Question: I am performing a catalytic enantioselective fluorination of a β-keto ester, but the enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is a primary goal in the synthesis of chiral α-quaternary fluorinated β-keto esters. Low ee values can be attributed to several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Performance: The choice and handling of the chiral catalyst are paramount.
-
Solution:
-
Catalyst Selection: A variety of catalysts have been developed for this transformation, including metal-based catalysts (e.g., Ti/TADDOL complexes) and organocatalysts (e.g., chiral quaternary ammonium salts for phase-transfer catalysis).[1][5] The optimal catalyst is often substrate-dependent. It is advisable to screen a small library of catalysts to identify the most effective one for your specific substrate.
-
Catalyst Loading: The catalyst loading can influence enantioselectivity. While higher loadings may increase the reaction rate, they can sometimes have a detrimental effect on the ee. It is important to optimize the catalyst loading for your specific reaction.
-
Catalyst Purity and Handling: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if it is air- or moisture-sensitive). Impurities can interfere with the catalytic cycle and reduce enantioselectivity.
-
-
-
Reaction Conditions: Temperature, solvent, and the choice of base can all have a significant impact on the stereochemical outcome.
-
Solution:
-
Temperature Optimization: In many cases, lowering the reaction temperature can improve enantioselectivity by favoring the transition state leading to the major enantiomer. However, as noted in some phase-transfer catalysis systems, this is not always the case, and temperature profiling is recommended.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. Screen a range of solvents with varying properties.
-
Counter-ion and Base Effects: In phase-transfer catalysis, the choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) and the counter-ion of the fluorinating agent can affect the ee.[3]
-
-
-
Substrate Structure: The structure of the β-keto ester substrate can influence the level of stereochemical control.
-
Solution:
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on the β-keto ester can affect how it interacts with the chiral catalyst. While you may not be able to change the substrate, understanding these effects can help in selecting a more appropriate catalyst.
-
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my α-quaternary fluorinated β-keto ester. It seems to be unstable on silica gel, and I am getting broad peaks in my NMR spectrum. What can I do?
Answer: Purification of these compounds can indeed be challenging due to their potential instability and the presence of keto-enol tautomerism.
-
Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive compounds.
-
Solution:
-
Deactivated Silica: Use deactivated silica gel for column chromatography. You can prepare this by adding a small amount of a neutral or basic compound like triethylamine to the eluent.
-
Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (neutral or basic) or Florisil.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the product faster.
-
-
-
Keto-Enol Tautomerism: The presence of both keto and enol forms of the β-keto ester can lead to peak broadening or multiple peaks in NMR spectra, complicating characterization. The presence of the fluorine atom can shift the keto-enol equilibrium.[8]
-
Solution:
-
NMR Solvent Choice: The keto-enol equilibrium is often solvent-dependent. Acquiring NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) can help to simplify the spectrum or confirm the presence of tautomers.
-
Variable Temperature NMR: Running the NMR experiment at different temperatures can sometimes coalesce the peaks of the two tautomers, leading to a sharper spectrum.
-
Chemical Derivatization: In some cases, derivatizing the product to a more stable compound where tautomerism is not possible can aid in characterization. For example, reduction of the ketone can yield the corresponding α-fluoro-β-hydroxy ester.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating reagents for this synthesis, and what are their pros and cons?
A1: The two most widely used electrophilic fluorinating reagents are Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[4][10]
| Reagent | Pros | Cons |
| Selectfluor® | Highly reactive, commercially available, relatively easy to handle (solid).[11] | Can be less selective for monofluorination in some cases. |
| NFSI | Generally provides good selectivity for monofluorination, commercially available.[10] | Can be less reactive than Selectfluor®. |
The choice between these reagents often depends on the reactivity of the specific β-keto ester substrate and the desired selectivity.[5]
Q2: How does the presence of the α-fluoro substituent affect the properties of the β-keto ester?
A2: The α-fluoro substituent has a profound impact on the electronic and conformational properties of the molecule.
-
Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the remaining α-proton (in the monofluorinated product), which can make the product more susceptible to enolization and subsequent reactions like di-fluorination.
-
Keto-Enol Equilibrium: Fluorine substitution can significantly influence the position of the keto-enol equilibrium.[8] This is an important consideration for characterization and subsequent reactions.
-
Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which can be critical in asymmetric reactions where the substrate must adopt a specific orientation in the chiral catalyst's active site.
Q3: Are there any safety precautions I should be aware of when working with electrophilic fluorinating reagents?
A3: Yes, safety is paramount. While modern electrophilic fluorinating reagents are much safer than elemental fluorine, they are still potent oxidizing agents and should be handled with care.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Handling: Handle these reagents in a well-ventilated fume hood. Avoid inhalation of dust.
-
Storage: Store them in a cool, dry place away from incompatible materials such as strong reducing agents.
-
Quenching: Be cautious when quenching reactions containing residual fluorinating agents. It is advisable to quench with a mild reducing agent like sodium thiosulfate.
Experimental Protocols & Visualizations
General Protocol for Catalytic Enantioselective Fluorination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the β-keto ester (1.0 equiv) and the chiral catalyst (e.g., 1-10 mol%).
-
Solvent and Base: Add the anhydrous solvent (e.g., toluene, CH₂Cl₂, THF) followed by the base (e.g., K₂CO₃, Cs₂CO₃, 1.2-2.0 equiv).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, -78 °C).
-
Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., NFSI, Selectfluor®, 1.0-1.2 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the product by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.[3]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Decision Pathway for Optimizing Enantioselectivity
Caption: Decision pathway for enantioselectivity optimization.
References
-
Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547. [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Thesis). University of Alaska Fairbanks. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
-
Wu, J. I., & Houk, K. N. (2011). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Journal of the American Chemical Society, 133(44), 17654–17661. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]
-
Sammakia, T. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. ResearchGate. [Link]
-
Rozen, S. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(2), 127-164. [Link]
-
(n.d.). Nitrogen-Based Fluorinating Agents. [Link]
-
Han, J., Hoteite, L., & Harrity, J. P. A. (2021). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Angewandte Chemie International Edition, 60(29), 16053-16058. [Link]
-
Singh, A., & Kumar, S. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 27(15), 4995. [Link]
-
Reddy, V. P., & Hu, J. (2013). α‐Fluorotricarbonyl Derivatives as Versatile Fluorinated Building Blocks: Synthesis of Fluoroacetophenone, Fluoroketo Ester and Fluoropyran‐4‐one Derivatives. European Journal of Organic Chemistry, 2013(28), 6339-6346. [Link]
-
Granados, A., & Vallribera, A. (2020). Mostly common electrophilic and nucleophilic fluorinating reagents. ResearchGate. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Sci-Hub. [Link]
-
(n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
Franklin, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Undergraduate Chemistry Research, 15(1), 1-5. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Portal de la Recerca de Catalunya. [Link]
-
Sandford, G., et al. (2019). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Reaction Chemistry & Engineering, 4(10), 1779-1785. [Link]
-
Belova, N. V., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Dalton Transactions, 39(46), 11225-11233. [Link]
-
Belova, N. V., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. ResearchGate. [Link]
-
Kliukin, K., et al. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
-
Togni, A., et al. (2011). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? ResearchGate. [Link]
-
Browne, D. L., et al. (2017). Mechanochemical Electrophilic Fluorination of Liquid Beta-Ketoesters. Cardiff University. [Link]
-
Browne, D. L., et al. (2018). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. Tetrahedron, 74(1), 113-117. [Link]
-
Wirth, T., et al. (2018). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. ResearchGate. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [Link]
-
Sandford, G., et al. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 2473-2481. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(13), 6049-6052. [Link]
-
Chambers, R. D., & Sandford, G. (1999). Recent studies at Durham on direct fluorination. Journal of Fluorine Chemistry, 93(1), 1-10. [Link]
-
Li, Y., et al. (2022). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Organic & Biomolecular Chemistry, 20(20), 4136-4151. [Link]
Sources
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brynmawr.edu [brynmawr.edu]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 12. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate by NMR and Mass Spectrometry
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and materials science, the synthesis of novel organic molecules is a daily occurrence. However, synthesis alone is insufficient; the true value of a new compound is only unlocked through its rigorous and unambiguous structural characterization. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (Molecular Formula: C₁₄H₁₅FO₃, Molecular Weight: 250.27 g/mol ) is a compound with potential applications as a building block in medicinal chemistry.[1][2][3] Its structure, featuring a quaternary stereocenter, a ketone, an ester, and a fluorinated aromatic ring, presents a rich tapestry of spectroscopic signals.
This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural validation of this target molecule. Moving beyond a simple recitation of data, we will explore the causal logic behind experimental choices and demonstrate how integrating data from these orthogonal techniques creates a self-validating system, essential for the standards of modern research.[4][5]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The Rationale for NMR: Mapping the Molecular Skeleton
NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's carbon-hydrogen framework. It operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local electronic environment.[6] By analyzing the number of signals, their positions (chemical shift), their splitting patterns (multiplicity), and their relative intensities (integration), we can piece together the precise connectivity of atoms.
For a molecule like Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, we will utilize both ¹H NMR to map the proton environments and ¹³C NMR to identify all unique carbon atoms, including quaternary centers that are invisible to ¹H NMR.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum provides the most intricate details about the proton environments. Based on the molecule's structure, we can predict a distinct set of signals.
-
Aromatic Region (δ 7.0-7.5 ppm): The para-substituted fluorophenyl group introduces symmetry. This results in two distinct proton environments on the aromatic ring. These protons will appear as a pair of doublets, often referred to as an AA'BB' system, due to coupling with each other and with the ¹⁹F nucleus.
-
H-a (2H): Protons ortho to the ester-substituted carbon. Their chemical shift is influenced by the electron-withdrawing nature of the substituent.
-
H-b (2H): Protons ortho to the fluorine atom. Their signal will be split by the adjacent protons and the fluorine atom.
-
-
Aliphatic Region (δ 2.0-3.5 ppm): The cyclohexanone ring protons are diastereotopic due to the adjacent quaternary center, leading to complex signals.
-
H-c (4H): These are the four protons adjacent (alpha) to the ketone carbonyl group. They are the most deshielded of the aliphatic protons and will likely appear as a complex multiplet.
-
H-d (4H): These four protons are adjacent to the quaternary carbon. They will also present as a complex multiplet, slightly upfield from the H-c protons.
-
-
Methyl Ester Region (δ ~3.7 ppm):
-
H-e (3H): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp, strong singlet.
-
Caption: Key proton environments in the target molecule.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms. Due to the molecule's symmetry, we expect 9 distinct signals instead of 14.
-
Carbonyl Carbons (δ 170-210 ppm):
-
Aromatic Carbons (δ 115-165 ppm):
-
C-F: The carbon directly bonded to fluorine will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹J_CF). Its chemical shift will be significantly downfield.
-
Quaternary C: The aromatic carbon attached to the cyclohexanone ring.
-
Two CH Carbons: Two distinct signals for the two pairs of equivalent aromatic CH carbons.
-
-
Aliphatic Carbons (δ 25-60 ppm):
-
Quaternary C: The sp³ carbon bonded to both the aromatic ring and the ester group.
-
Cyclohexanone CH₂ groups: Two signals for the two pairs of equivalent CH₂ groups in the ring.
-
Methyl Ester Carbon (-OCH₃): A signal around 50-55 ppm.[10]
-
Data Summary Table: Predicted NMR Shifts
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) |
| Aromatic CH (ortho to C) | ~7.3-7.5 | Doublet | 2H | ~128-132 |
| Aromatic CH (ortho to F) | ~7.0-7.2 | Doublet of Doublets | 2H | ~115-118 (d, ²J_CF) |
| Cyclohexanone CH₂ (α to C=O) | ~2.5-2.8 | Multiplet | 4H | ~35-40 |
| Cyclohexanone CH₂ (α to C_quat) | ~2.2-2.5 | Multiplet | 4H | ~30-35 |
| Methyl Ester (-OCH₃) | ~3.7 | Singlet | 3H | ~52-55 |
| Ester C=O | - | - | - | ~172-175 |
| Ketone C=O | - | - | - | ~205-210 |
| Quaternary C (Aliphatic) | - | - | - | ~45-50 |
| Quaternary C (Aromatic, C-C) | - | - | - | ~135-140 |
| Quaternary C (Aromatic, C-F) | - | - | - | ~160-165 (d, ¹J_CF) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified solid compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and calibrate the chemical shift scale using the TMS reference.
Section 2: Mass Spectrometry (MS) Analysis
The Role of MS: Confirming Molecular Weight and Fragmentation
While NMR maps the atomic connectivity, Mass Spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[11] This data serves as an excellent orthogonal confirmation of the structure deduced from NMR. The molecular formula C₁₄H₁₅FO₃ gives an exact mass of 250.1005, a value that can be confirmed with high-resolution mass spectrometry (HRMS).
Predicted Mass Spectrum and Fragmentation Pathways
Upon ionization in the mass spectrometer (e.g., via Electron Ionization - EI), the molecular ion (M⁺˙) is formed. This ion is energetically unstable and will undergo characteristic fragmentation.[12][13][14]
-
Molecular Ion Peak (M⁺˙): A peak at m/z = 250, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (·OCH₃): Alpha-cleavage at the ester can lead to the loss of a methoxy radical, resulting in a strong acylium ion peak at m/z = 219 ([M-31]⁺).
-
Loss of Carbomethoxy Group (·COOCH₃): Cleavage of the bond between the cyclohexanone ring and the ester group results in a fragment at m/z = 191 ([M-59]⁺).
-
Formation of Fluorophenyl Cation: Cleavage can also yield the stable fluorophenyl cation at m/z = 95 .
-
McLafferty Rearrangement: The ketone carbonyl can induce a McLafferty rearrangement, involving the transfer of a gamma-hydrogen. This would lead to a specific neutral loss and a charged fragment, further confirming the cyclohexanone structure.
-
Caption: Predicted major fragmentation pathways in MS.
Data Summary Table: Predicted MS Fragments
| m/z Value | Proposed Fragment | Significance |
| 250 | [C₁₄H₁₅FO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 219 | [M - 31]⁺ | Confirms presence of methyl ester |
| 191 | [M - 59]⁺ | Confirms ester substituent on ring |
| 95 | [C₆H₄F]⁺ | Confirms presence of fluorophenyl group |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).
-
Data Acquisition: Infuse the sample directly or via an HPLC system into the mass spectrometer. Acquire data over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak. For HRMS, compare the measured exact mass to the theoretical mass to confirm the molecular formula. Analyze the fragmentation pattern to identify key structural motifs.
Section 3: Integrated Data Analysis: A Self-Validating Approach
The true power of spectroscopic analysis lies in integrating data from multiple techniques.[4][15] Neither NMR nor MS alone is sufficient for absolute proof, but together, they provide a cross-validating workflow that leaves little room for ambiguity.
Workflow for Integrated Spectroscopic Analysis
Caption: Integrated workflow for structural validation.
Correlating NMR and MS Data for Unambiguous Confirmation
The process is one of convergence. The molecular formula determined by HRMS (C₁₄H₁₅FO₃) must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra.
-
The m/z = 250 peak from MS confirms the molecular weight. The odd number of hydrogens (15) and the presence of one nitrogen (or in this case, one fluorine, which follows similar isotopic patterns for M+1) is consistent with the proposed formula.
-
The m/z = 95 fragment ([C₆H₄F]⁺) in MS directly supports the presence of the fluorophenyl group, which is assigned to the aromatic signals in the NMR spectra.
-
The loss of m/z = 31 (·OCH₃) and m/z = 59 (·COOCH₃) in MS corroborates the existence of the methyl ester group, which is identified by the sharp singlet at ~3.7 ppm in the ¹H NMR and the carbon signals at ~52 ppm and ~173 ppm in the ¹³C NMR.
-
The remaining mass and the complex aliphatic signals in NMR are perfectly accounted for by the 4-oxocyclohexane core.
Conclusion
The structural validation of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate serves as a prime example of modern analytical chemistry principles. By systematically predicting, acquiring, and integrating data from both NMR spectroscopy and Mass Spectrometry, we construct a robust, self-validating case for the molecule's structure. The ¹H and ¹³C NMR spectra provide a detailed blueprint of the C-H framework, while high-resolution MS confirms the elemental composition and characteristic fragmentation patterns provide corroborating evidence for key functional groups. This dual-pronged approach is not merely academic; it is a fundamental requirement for ensuring the identity and purity of compounds in any research or development pipeline, forming the bedrock of scientific integrity.
References
-
Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE URL: [Link]
-
Title: What are the common fragments in mass spectrometry for esters? Source: TutorChase URL: [Link]
-
Title: Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data Source: PubMed Central (Molecules) URL: [Link]
-
Title: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) Source: YouTube URL: [Link]
-
Title: Mass Spectrometry - Examples Source: University of Arizona, Department of Chemistry and Biochemistry URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Organic Structure Elucidation Workbook Source: University of Notre Dame URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities Source: Organometallics (ACS Publications) URL: [Link]
-
Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS Source: eGyanKosh URL: [Link]
-
Title: Solving an Unknown Organic Structure using NMR, IR, and MS Source: YouTube URL: [Link]
-
Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]
Sources
- 1. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]
- 2. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 4. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 6. jchps.com [jchps.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 1-Arylcyclohexane Derivatives for Medicinal and Materials Science
The 1-arylcyclohexane motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique three-dimensional structure imparts critical properties such as metabolic stability, receptor binding affinity, and favorable electronic characteristics. For researchers in drug development and materials science, the efficient and selective synthesis of these derivatives is a paramount concern. This guide provides an in-depth comparative analysis of the primary synthetic routes to 1-arylcyclohexane derivatives, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to inform your selection of the optimal synthetic strategy.
Introduction: The Strategic Importance of the 1-Arylcyclohexane Scaffold
The non-planar, saturated cyclohexane ring coupled with a planar aromatic system creates a molecular architecture that is highly sought after. In medicinal chemistry, this structure is often used to orient pharmacophoric elements in three-dimensional space, enhancing interaction with biological targets. In materials science, it can be used to tune the photophysical and electronic properties of organic molecules. The choice of synthetic route is therefore not merely a matter of academic interest but a critical decision that impacts yield, purity, scalability, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide will compare four major synthetic strategies:
-
Grignard Reaction followed by Dehydration: A classic, two-step approach involving nucleophilic addition to cyclohexanone.
-
Friedel-Crafts Alkylation: A direct electrophilic aromatic substitution method.
-
Suzuki-Miyaura Cross-Coupling: A modern, versatile palladium-catalyzed reaction.
-
Direct C-H Arylation: A cutting-edge approach that offers atom economy.
We will dissect each method, evaluating its mechanism, practicality, and limitations.
Method 1: Grignard Reaction and Subsequent Dehydration
This two-step pathway is one of the most established and reliable methods for synthesizing 1-arylcyclohexanols, which are immediate precursors to 1-arylcyclohexene and, via reduction, 1-arylcyclohexane. The core principle is the nucleophilic attack of an aryl Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone.
Mechanistic Rationale
The synthesis begins with the formation of an arylmagnesium halide (a Grignard reagent) from an aryl halide and magnesium metal. This reagent is a potent nucleophile and a strong base. The key C-C bond formation occurs when this nucleophile adds to the carbonyl of cyclohexanone, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the 1-arylcyclohexanol. This tertiary alcohol can then be readily dehydrated under acidic conditions to form the 1-arylcyclohexene, which can be hydrogenated if the saturated derivative is the final target.
Caption: Workflow for Grignard-based synthesis of 1-arylcyclohexene.
Experimental Protocol: Synthesis of 1-Phenylcyclohexanol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). To this, add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF via a dropping funnel. The reaction is often initiated with a small crystal of iodine or gentle heating. The mixture is typically stirred for 1-2 hours until the magnesium is consumed.
-
Addition to Cyclohexanone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone (1.0 eq) in the same anhydrous ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of NH₄Cl or dilute HCl. This hydrolyzes the magnesium alkoxide and dissolves the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenylcyclohexanol, which can be purified by recrystallization or chromatography.
Causality and Field Insights
-
Solvent Choice: Anhydrous ethereal solvents (diethyl ether, THF) are critical. They not only dissolve the reagents but also stabilize the Grignard reagent through coordination. THF is generally preferred for its higher boiling point and better solvating power, especially for forming Grignards from aryl chlorides.
-
Initiation: The reaction of magnesium with the aryl halide can be sluggish. The use of iodine, 1,2-dibromoethane, or a previously made batch of Grignard reagent helps to activate the magnesium surface by removing the passivating oxide layer.
-
Workup: A saturated NH₄Cl solution is a mildly acidic quenching agent that minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol product, which can occur with stronger acids like HCl.
Method 2: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation offers a more direct, one-step route to the 1-arylcyclohexane skeleton by reacting an aromatic compound (like benzene) with an alkylating agent (like cyclohexanol or cyclohexene) in the presence of a strong Lewis or Brønsted acid catalyst.
Mechanistic Rationale
The reaction proceeds via electrophilic aromatic substitution. The acid catalyst activates the alkylating agent to form a carbocation or a highly polarized complex. For example, with cyclohexanol, the acid protonates the hydroxyl group, which then leaves as water to form a secondary cyclohexyl carbocation. This electrophile is then attacked by the π-electrons of the aromatic ring. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the product.
Caption: Mechanism of Friedel-Crafts alkylation for 1-arylcyclohexane synthesis.
Experimental Protocol: Alkylation of Benzene with 1-Benzylcyclohexanol
-
Catalyst Preparation: In a reaction flask, a complex of the catalyst is formed. For example, AlCl₃ (1.2 eq) is added to nitromethane (CH₃NO₂) at a low temperature.
-
Alkylation: A solution of 1-benzylcyclohexanol (1.0 eq) in benzene (used as both reactant and solvent, typically in large excess) is added slowly to the catalyst complex.
-
Reaction: The mixture is stirred at room temperature for a specified time, for instance, 2 hours.
-
Workup and Purification: The reaction is quenched by pouring it into a mixture of ice and water. The organic layer is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to isolate the desired 1-arylcyclohexane derivatives.
Causality and Field Insights
-
Catalyst Choice: Strong Lewis acids like AlCl₃ or FeCl₃ are traditionally used.[1] However, they are often required in stoichiometric amounts and are sensitive to moisture. Brønsted acids like H₂SO₄ or solid acid catalysts like zeolites are greener alternatives.[2] The choice of catalyst can significantly influence the product distribution and yield.
-
Limitations: The Friedel-Crafts alkylation has several significant drawbacks.[3][4]
-
Polyalkylation: The product, an alkylbenzene, is more nucleophilic than the starting benzene, making it prone to further alkylation. Using a large excess of the aromatic compound can mitigate this.
-
Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomeric products.[5] This is a major issue when using primary alkyl halides but less so with secondary systems like cyclohexyl cations.
-
Substrate Scope: The reaction fails on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -COR).[3][4]
-
Method 3: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[6] It typically involves the reaction of an organoboron compound with an organic halide or triflate.[6][7] For 1-arylcyclohexanes, this can be approached by coupling a cyclohexenylboronic acid (or ester) with an aryl halide, followed by reduction.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron compound is transferred to the palladium center. The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated. A base is required to activate the organoboron compound for transmetalation.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of Potassium Cyclohexenyltrifluoroborate with an Aryl Chloride
-
Reaction Setup: To an oven-dried vial, add the aryl chloride (1.0 eq), potassium cyclohexenyltrifluoroborate (1.1 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol %), and a phosphine ligand such as n-butyldiadamantylphosphine (n-BuPAd₂, 3 mol %).
-
Solvent and Reaction: Add a solvent system, often a mixture like 10:1 toluene/H₂O. The vial is sealed and heated to a specified temperature (e.g., 100 °C) for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the 1-arylcyclohexene.
Causality and Field Insights
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands (like RuPhos, SPhos, or adamantyl-based ligands) are highly effective as they promote both the oxidative addition and the reductive elimination steps, leading to higher catalyst turnover and efficiency, especially with less reactive aryl chlorides.[9][10]
-
Boron Source: While boronic acids are common, organotrifluoroborates (like potassium cyclohexenyltrifluoroborate) offer enhanced stability, are easy to handle as crystalline solids, and often give excellent yields.[9][11]
-
Functional Group Tolerance: A major advantage of the Suzuki coupling is its exceptional tolerance for a wide range of functional groups on both coupling partners, which is a significant limitation in both Grignard and Friedel-Crafts reactions.[12]
Method 4: Direct C-H Arylation
Representing the forefront of synthetic efficiency, direct C-H arylation strategies aim to form the aryl-cyclohexyl bond by activating a C-H bond on the cyclohexane ring directly, thus avoiding the need for pre-functionalized starting materials. This approach offers significant advantages in terms of atom and step economy.
Mechanistic Rationale
While several mechanisms exist, a common pathway involves a palladium catalyst. The reaction can be initiated by the coordination of the catalyst to a directing group on the cyclohexane substrate. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then reacts with an aryl halide through oxidative addition, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.
Caption: General workflow for direct C-H arylation of cyclohexane.
Experimental Protocol: Photocatalytic C-H Arylation of Alkanes
-
Reaction Setup: In a reaction vessel, combine the alkane (e.g., cyclohexane, often used as the solvent), the aryl halide, and a photocatalyst.
-
Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature, and irradiated with light (e.g., a 370 nm lamp) for a set period (e.g., 16 hours).
-
Workup and Purification: After the reaction, the mixture is worked up using standard extraction and purification techniques, such as column chromatography, to isolate the 1-arylcyclohexane product.
Causality and Field Insights
-
State of the Art: Direct C-H arylation of unactivated alkanes like cyclohexane is a rapidly evolving field.[13] Many methods still face challenges with regioselectivity (differentiating between C-H bonds) and efficiency.
-
Photocatalysis: Recent advances using photocatalysis show great promise, allowing these reactions to proceed under very mild conditions.[13][14] This approach often involves radical intermediates generated by a photo-excited catalyst.
-
Directing Groups: To control regioselectivity, many C-H activation strategies rely on a directing group attached to the cyclohexane ring, which positions the catalyst to activate a specific C-H bond. This adds steps to the overall synthesis but provides excellent control.
Comparative Analysis Summary
To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route. The data represents typical outcomes for the synthesis of a simple 1-arylcyclohexane derivative like 1-phenylcyclohexene or its precursors.
| Feature | Grignard Reaction & Dehydration | Friedel-Crafts Alkylation | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Typical Yield | Good to Excellent (70-95%) | Variable (40-90%), often lower due to side reactions | Excellent (80-99%) | Variable, highly system-dependent |
| Reaction Steps | 2-3 (Grignard, Dehydration, optional Reduction) | 1 | 1-2 (Coupling, optional Reduction) | 1 |
| Functional Group Tolerance | Poor (reacts with acidic protons, carbonyls, etc.) | Poor (fails with deactivating groups, polyalkylation) | Excellent (tolerates most functional groups) | Good, but can be sensitive to electronic effects |
| Key Reagents | Mg metal, Aryl halide, Cyclohexanone, Acid | Arene, Cyclohexanol/ene, Strong Lewis/Brønsted Acid | Organoboron, Aryl halide, Pd catalyst, Ligand, Base | Arene, Cyclohexane, Catalyst (often Pd), Oxidant/Light |
| Major Limitations | Strict anhydrous conditions, poor FG tolerance | Polyalkylation, carbocation rearrangements, limited substrate scope | Cost of Pd catalyst and ligands, removal of boron byproducts | Regioselectivity challenges, often requires directing groups |
| "Green" Chemistry Aspect | Generates magnesium salt waste | Often uses stoichiometric, corrosive, and moisture-sensitive catalysts | Catalytic Pd, but ligands can be complex; boron waste | High atom economy, avoids pre-functionalization |
| Scalability | Well-established and scalable | Can be challenging to control on a large scale | Highly scalable, widely used in industry | Still largely in development for large-scale applications |
Conclusion and Recommendations
The optimal synthesis route for a 1-arylcyclohexane derivative is highly dependent on the specific target molecule, available starting materials, and the scale of the reaction.
-
For robust, small-to-medium scale synthesis where the starting materials (aryl halide and cyclohexanone) are readily available and functional group tolerance is not a major concern, the Grignard reaction remains a cost-effective and reliable choice. Its predictability and high yields for simple substrates make it a workhorse in many labs.
-
The Friedel-Crafts alkylation is best suited for the synthesis of simple, non-functionalized 1-arylcyclohexanes where a large excess of the arene can be used to minimize polyalkylation. Its directness is appealing, but its significant limitations make it unsuitable for complex or functionalized targets.
-
For the synthesis of complex, highly functionalized 1-arylcyclohexane derivatives , especially in the context of drug discovery and medicinal chemistry, the Suzuki-Miyaura cross-coupling is unequivocally the superior method. Its outstanding functional group tolerance, high yields, and broad substrate scope provide unparalleled flexibility for creating diverse molecular libraries. The higher initial cost of the catalyst and ligands is often justified by the reliability and efficiency of the reaction.
-
Direct C-H arylation represents the future of this field. While still facing challenges in general applicability and regiocontrol for simple cycloalkanes, it is the most atom- and step-economical approach. For specific substrates, particularly those amenable to directed C-H activation, this method can provide the most elegant and efficient synthetic route. Researchers should monitor developments in this area closely, as new catalytic systems are continuously emerging.
By understanding the mechanistic underpinnings, practical considerations, and inherent limitations of each method, researchers can make informed, strategic decisions to efficiently access the valuable 1-arylcyclohexane scaffold for their scientific endeavors.
References
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
(2017). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. ResearchGate. [Link]
-
Li, W., & Nelson, K. M. (2016). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal of Molecular Structure, 1124, 123-134. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Daugulis, O. (2009). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (23), 3300-3309. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
(2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. The Plymouth Student Scientist, 9(1), 252-296. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2022). Photocatalytic Hydroalkylation of Aryl-Alkenes. The Journal of Organic Chemistry, 87(16), 10836–10844. [Link]
-
Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Pearson. (n.d.). Limitations of Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
(2024). Photocatalytic regioselective C–H bond functionalizations in arenes. RSC Publishing. [Link]
-
(2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
(2021). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Nature Communications. [Link]
-
Quora. (2023). What are the limitations of Friedel-Craft Alkylation? Retrieved from [Link]
-
Le, C., et al. (2025). Attenuated LMCT photocatalysis enables C H allylation of methane and other gaseous alkanes. Science. [Link]
-
(2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
(2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 66(10), 1547-1560. [Link]
-
(2017). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]
-
(2022). Chloro-arylation of Alkenes via Cooperative Photoredox and Atom-transfer Catalysis. University of Toronto T-Space Repository. [Link]
-
(2011). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Angewandte Chemie International Edition, 50(36), 8434-8437. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Attenuated LMCT photocatalysis enables C─H allylation of methane and other gaseous alkanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and cyclic scaffolds into molecular frameworks has consistently yielded compounds with enhanced metabolic stability, binding affinity, and overall biological activity. The core structure of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate presents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally related compounds to illuminate promising avenues for research and development. While direct experimental data for this specific class of derivatives is emerging, this document synthesizes findings from analogous fluorinated and cyclohexanone-containing molecules to forecast their potential in anticancer, anti-inflammatory, and antimicrobial applications.
Introduction to the Core Scaffold: A Privileged Structure in Drug Discovery
The Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate scaffold integrates several key features that are highly valued in drug design. The 4-fluorophenyl group can enhance binding interactions and improve metabolic resistance, while the cyclohexanone ring provides a three-dimensional architecture that can be functionalized to modulate pharmacological properties. The methyl ester offers a site for potential prodrug strategies or further modification to fine-tune solubility and cell permeability. This unique combination of functionalities makes its derivatives prime candidates for screening against a variety of biological targets.
Comparative Analysis of Potential Biological Activities
Based on the biological evaluation of structurally similar compounds, derivatives of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate are anticipated to exhibit a range of activities. The following sections explore these potential applications, supported by experimental data from analogous molecules.
Anticancer Activity
The introduction of a fluorine atom into a phenyl ring is a well-established strategy for enhancing anticancer potency.[1][2] Numerous studies have demonstrated that fluorinated chalcones and other cyclic compounds exhibit significant cytotoxic effects against various cancer cell lines.[3][4] For instance, certain fluorinated chalcones have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[3]
Comparative Data for Structurally Related Anticancer Compounds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Fluorinated Chalcones | Hela, U937 | 0.025 | Tubulin Polymerization Inhibition | [3] |
| Fluorinated Tubastatin A Derivatives | SW1990 (Pancreatic) | 1.17 | Not Specified | [2] |
| Fluorocyclopentenyl-purines | Various | Potent | Histone Methyltransferase Inhibition | [1] |
| 4-(4-fluorophenyl)amino-quinazoline | PC-3 (Prostate) | 13.0 | Inhibition of ERK1/2 Phosphorylation | [5] |
This table presents data from analogous compounds to illustrate the potential anticancer efficacy of fluorinated cyclic derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Workflow for Anticancer Drug Screening
Caption: Workflow for the screening and evaluation of novel anticancer compounds.
Anti-inflammatory and Analgesic Activity
Cyclohexanone and cyclohexenone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[7][8] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.[7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.[6]
-
Animal Acclimatization: Acclimate male albino mice to laboratory conditions for at least one week.
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test derivatives and the standard drug intraperitoneally or orally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Potential Anti-inflammatory Signaling Pathway
Caption: Putative anti-inflammatory mechanism of cyclohexanone derivatives.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Cyclohexanone derivatives, particularly hydrazones, have demonstrated promising antibacterial and antifungal activities.[9] The presence of a fluorophenyl moiety could further enhance these properties due to fluorine's ability to increase lipophilicity and facilitate cell membrane penetration.
Comparative Data for Structurally Related Antimicrobial Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Cyclohex-1-ene-1-carboxylic Acid Derivatives | M. smegmatis | 64 | [10] |
| Cyclohex-1-ene-1-carboxylic Acid Derivatives | Y. enterocolitica | 64 | [10] |
| Cyclohexanone Benzoylhydrazones | Candida albicans | Low µM concentrations | [9] |
This table showcases the antimicrobial potential of related cyclohexane derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
While this guide provides a comparative overview based on existing literature for structurally related compounds, it is imperative that derivatives of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate undergo rigorous experimental evaluation to confirm and quantify their biological activities. The promising anticancer, anti-inflammatory, and antimicrobial potential highlighted by analogous molecules underscores the importance of synthesizing and screening a library of these derivatives. Future research should focus on establishing clear structure-activity relationships (SAR) to guide the optimization of lead compounds with enhanced potency and selectivity. In silico modeling and mechanistic studies will also be crucial in elucidating their modes of action and advancing the most promising candidates toward preclinical development.
References
-
Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. [Link]
-
Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. [Link]
-
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. [Link]
-
Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti‐tumor Activity in Vitro. [Link]
-
(PDF) Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones. [Link]
-
Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. [Link]
-
(PDF) SYNTHESIS OF NOVEL CYCLOHEXANONE DERIVATIVES AS BCR-ABL T1351 INHIBITORS. [Link]
-
Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. [Link]
-
Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. [Link]
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
-
A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
Mechanisms of Anticancer Drugs. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. [Link]
-
Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
Sources
- 1. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Ketoesters in Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties.[1][2] Among the scaffolds amenable to this strategy, ketoesters have emerged as a class of significant interest, particularly as inhibitors of serine and cysteine proteases.[3][4][5][6] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) governing fluorinated ketoesters, moving beyond a simple recitation of facts to explore the causal relationships between structure and biological function. We will dissect how the number and position of fluorine atoms fundamentally alter the reactivity and efficacy of these compounds, supported by experimental data and detailed protocols to empower your own research endeavors.
Chapter 1: The Foundational Principle: Fluorine's Impact on Ketoester Reactivity
Before examining complex biological systems, it is crucial to understand the physicochemical changes fluorine imparts to the ketoester moiety. Fluorine's high electronegativity is the primary driver of its profound effects.[1][7] When placed at the α-position to the ketone, fluorine atoms exert a strong electron-withdrawing inductive effect.
This has two critical consequences for drug design:
-
Increased Electrophilicity: The carbonyl carbon of the ketone becomes significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.[3][4] This is the cornerstone of their mechanism as enzyme inhibitors.
-
Hydrate Stabilization: In an aqueous environment, such as an enzyme's active site, the ketone can exist in equilibrium with its hydrate form. Fluorination stabilizes this hydrate, which often mimics the tetrahedral transition state of substrate hydrolysis.[3][8][9] Inhibitors that effectively mimic this transition state typically exhibit potent, slow-binding inhibition.[8][10]
These principles explain why fluorinated ketoesters are often orders of magnitude more potent than their non-fluorinated counterparts.
Chapter 2: A Comparative Analysis of α-Fluorination on Inhibitory Potency
The true power of SAR analysis lies in direct comparison. Let us consider a peptidyl ketoester scaffold designed to inhibit a model serine protease, such as chymotrypsin or a viral protease.[3][8][10] The core interaction involves the active site serine residue (or cysteine in cysteine proteases) attacking the electrophilic ketone.[3][4]
The fluorinated ketoester acts as a warhead. Upon binding to the enzyme's active site, the catalytic serine's hydroxyl group attacks the electrophilic carbonyl carbon of the ketoester. This forms a stable, tetrahedral hemiketal adduct, effectively inactivating the enzyme.[8][9] The stability of this adduct is enhanced by the presence of α-fluorine atoms.
Caption: Covalent inhibition mechanism of a serine protease by a fluorinated ketoester.
To illustrate the SAR, consider the following representative data, synthesized from trends observed in the literature for peptidyl fluoromethyl ketone inhibitors of serine proteases.[8][10] The key variable is the degree of α-fluorination.
| Compound Series | Structure (Warhead) | Degree of Fluorination | Relative Potency (IC₅₀) | Rationale for Potency Change |
| 1 (Control) | -CO-CH₃ | 0 | > 100 µM | Low electrophilicity of the ketone. |
| 2 | -CO-CH₂F | 1 (Mono-) | ~ 10 µM | Increased electrophilicity; moderate hydrate stability. |
| 3 | -CO-CHF₂ | 2 (Di-) | ~ 1 µM | Strong inductive effect significantly increases reactivity and hydrate stability. |
| 4 | -CO-CF₃ | 3 (Tri-) | ~ 0.1 µM | Maximal electron withdrawal leads to highest electrophilicity and a very stable hemiketal adduct.[3][8] |
Analysis of the SAR Trend:
The data clearly demonstrates a direct correlation between the number of α-fluorine atoms and inhibitory potency. The trifluoromethyl (-CF₃) ketone is consistently the most potent warhead in this series.[3][8] The stepwise increase in potency from mono- to di- to trifluorination highlights the additive nature of the inductive effect. This predictable relationship is a cornerstone of using fluorinated ketoesters in drug design, allowing chemists to titrate the desired level of reactivity.
Chapter 3: Experimental Workflows for SAR Determination
Trustworthy SAR data is built upon robust and reproducible experimental protocols. Here, we outline the essential workflows for synthesizing and evaluating a series of α-fluorinated ketoester inhibitors.
The process begins with chemical synthesis, followed by purification and characterization, and culminates in biological evaluation through enzyme inhibition assays.
Caption: Experimental workflow for a typical fluorinated ketoester SAR study.
This protocol describes a general method for electrophilic fluorination of a β-ketoester, a common precursor.[11][12]
Materials:
-
Parent β-ketoester (1.0 eq)
-
Selectfluor™ (N-Fluorobenzenesulfonimide, 1.1 eq)
-
Acetonitrile (anhydrous)
-
Stir bar, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a nitrogen atmosphere.
-
Dissolution: Add the parent β-ketoester to the flask and dissolve it in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor™ in one portion to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to yield the pure α-monofluoro-β-ketoester.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic doublet in the ¹⁹F NMR spectrum is indicative of the desired product.
This protocol provides a general framework for measuring the half-maximal inhibitory concentration (IC₅₀) using a fluorogenic substrate.[13][14][15]
Materials:
-
Target enzyme (e.g., a serine protease)
-
Fluorogenic substrate (e.g., AMC-peptide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorinated ketoester inhibitor stock solution in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Inhibitor Preparation: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Enzyme Addition: To the wells of the 96-well plate, add a fixed concentration of the enzyme in assay buffer. Include control wells: "no inhibitor" (maximum activity) and "no enzyme" (background).
-
Pre-incubation: Add the diluted inhibitor solutions to the enzyme-containing wells. Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This step is crucial for covalent or slow-binding inhibitors.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate IC₅₀ determination.[13]
-
Kinetic Measurement: Immediately place the plate in the reader and measure the increase in fluorescence over time (kinetic mode). The rate of substrate cleavage is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion: Strategic Application in Drug Design
The SAR of fluorinated ketoesters is a well-defined and powerful principle in drug design. The direct relationship between the degree of α-fluorination and inhibitory potency provides a rational basis for optimizing lead compounds.[4] A trifluoromethyl ketone often serves as an excellent starting point for achieving high potency.[3][8] However, the astute medicinal chemist must also consider the potential downsides of high reactivity, such as off-target effects or metabolic liabilities. In some cases, a less reactive di- or monofluoromethyl ketone may offer a superior balance of potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and experimental framework to navigate these crucial decisions, enabling the rational design of next-generation covalent inhibitors.
References
- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767.
- KUMAR, A., & Sharma, G. (Year not specified). Synthesis of α‐fluoro‐β‐keto ester derivatives 6.
- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article). OSTI.GOV.
- Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227–3232.
- Méndez-Lucio, O., et al. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres.
- Ali, M. A., et al. (2024). Structure activity relationship of the synthesized compounds.
- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar.
- Rozen, S., & Filler, R. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- Di Micco, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3980.
- Ang, C. W., et al. (2014). Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. Molecular BioSystems.
- Ang, C. W., et al. (2014). Design, synthesis and biological evaluation of sugar-derived esters, alpha-ketoesters and alpha-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. Molecular BioSystems, 10(7), 1736–1748.
- Bravo, F., et al. (2000). Stereoselective Synthesis of Trifluoro- And Monofluoro-Analogues of Frontalin and Evaluation of Their Biological Activity. The Journal of Organic Chemistry, 65(5), 1379–1387.
- Parisi, M. F., & Abeles, R. H. (1992). Inhibition of chymotrypsin by fluorinated .alpha.
- Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445–1489.
- Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Mahadevan, A., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Current Medicinal Chemistry, 9(10), 1011–1017.
- Khan, F., et al. (2020). Enzyme assay techniques and protocols.
Sources
- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of sugar-derived esters, alpha-ketoesters and alpha-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Orthogonal Confirmation of Identity and Purity for CAS 80912-51-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For a novel building block like Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2) , particularly when sourced as a unique chemical for early discovery, the onus of verification falls squarely on the end-user. As noted by suppliers like Sigma-Aldrich, analytical data is often not collected for such compounds, and the "buyer assumes responsibility to confirm product identity and/or purity"[1][2].
This guide provides an in-depth, practical framework for establishing the identity and purity of CAS 80912-51-2. We will move beyond a simple checklist of techniques, instead focusing on the synergy of orthogonal methods. An orthogonal approach, using multiple, dissimilar analytical techniques, provides a multi-faceted view of the molecule, ensuring a robust and reliable characterization. Here, we will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, explaining the causality behind experimental choices and how they collectively build a self-validating analytical system.
The Target Molecule: Structural Overview
Before delving into analysis, a clear understanding of the target structure is paramount.
Compound: Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate CAS Number: 80912-51-2[1][3][4][5][6][7][8] Molecular Formula: C₁₄H₁₅FO₃[1][5][7][9] Molecular Weight: 250.27 g/mol [1][5][7][9]
Structure:

This structure presents several key features for analytical interrogation: a substituted aromatic ring, a ketone carbonyl, an ester carbonyl, a quaternary carbon, and multiple aliphatic protons on a cyclohexane ring. Our analytical strategy will leverage these features.
An Orthogonal Workflow for Identity and Purity Assessment
A logical, phased approach ensures that each analytical step informs the next. The workflow is designed to first confirm the molecular structure and then quantify its purity.
Caption: A logical workflow for compound verification, starting with structural confirmation and followed by quantitative purity analysis.
Part 1: Unambiguous Confirmation of Molecular Identity
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the initial go-to technique. Its primary role is to confirm the molecular weight of the compound, providing a rapid and high-confidence check that the bulk of the sample corresponds to the target molecule. We choose Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly into a Q-TOF or Orbitrap mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3-4 kV
-
-
Data Analysis: Look for the mass-to-charge ratio (m/z) corresponding to the protonated molecule [C₁₄H₁₅FO₃ + H]⁺.
Expected Results & Interpretation:
| Ion Species | Formula | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | C₁₄H₁₆FO₃⁺ | 251.1078 | ~251.1 | Confirms the molecular weight of the parent compound. |
| [M+Na]⁺ | C₁₄H₁₅FO₃Na⁺ | 273.0897 | ~273.1 | Common sodium adduct, further supports the molecular weight. |
A high-resolution mass spectrometer will provide an observed m/z value with high accuracy (typically <5 ppm error), which strongly supports the elemental composition. While fragmentation is minimized with ESI, some characteristic fragments of the cyclohexanone ring may be observed, such as a peak at m/z 98, which could correspond to a cyclohexanone radical cation after cleavage[3].
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR provides a rapid confirmation of the key functional groups present in the molecule. It is an excellent orthogonal technique to MS because it probes the vibrational modes of bonds rather than the mass of the molecule. For CAS 80912-51-2, we have two distinct carbonyl groups (ketone and ester) which should be distinguishable.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Expected Results & Interpretation:
| Wavenumber (cm⁻¹) | Bond | Functional Group | Interpretation |
| ~1735 | C=O Stretch | Ester | The ester carbonyl typically absorbs at a higher frequency than a ketone[4][10]. |
| ~1715 | C=O Stretch | Ketone (Cyclic) | A six-membered cyclic ketone absorbs at this characteristic frequency[4]. |
| ~1250-1000 | C-O Stretch | Ester | Esters show strong C-O stretching bands in this region[10][11]. |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Characteristic bands for the phenyl group. |
| ~1220 | C-F Stretch | Aryl Fluoride | A strong absorption indicating the presence of the C-F bond. |
The presence of two distinct carbonyl peaks is a strong indicator of the correct structure. If only one broad carbonyl peak is observed, it could suggest an impurity or a different isomeric structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom. For this molecule, a suite of experiments is necessary: ¹H NMR to map the proton framework, ¹³C NMR to identify all unique carbons, and ¹⁹F NMR as a simple, high-sensitivity check for the single fluorine atom.
Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Data Analysis: Correlate observed chemical shifts, integrations, and coupling patterns with the expected structure.
Expected Results & Interpretation:
¹H NMR (Predicted):
-
~7.4-7.5 ppm (2H, doublet of doublets): Protons on the fluorophenyl ring ortho to the quaternary carbon.
-
~7.0-7.1 ppm (2H, triplet): Protons on the fluorophenyl ring ortho to the fluorine.
-
~3.7 ppm (3H, singlet): Methyl protons of the ester group.
-
~2.2-2.8 ppm (8H, multiplets): The eight protons on the cyclohexane ring will be in complex, overlapping multiplets.
¹³C NMR (Predicted):
-
~208 ppm: Ketone carbonyl carbon.
-
~175 ppm: Ester carbonyl carbon.
-
~162 ppm (d, J ≈ 245 Hz): Fluorine-bearing aromatic carbon (shows a large one-bond C-F coupling).
-
~130-140 ppm (multiple signals): Aromatic carbons.
-
~115 ppm (d, J ≈ 21 Hz): Aromatic carbons ortho to fluorine.
-
~53 ppm: Methyl carbon of the ester.
-
~45-50 ppm: Quaternary carbon.
-
~30-40 ppm (multiple signals): Aliphatic carbons of the cyclohexane ring.
¹⁹F NMR (Predicted):
-
A single resonance, likely between -110 and -120 ppm (relative to CFCl₃). The simplicity and high sensitivity of ¹⁹F NMR make it a quick and definitive check for the presence of the fluorine atom.
The combination of these NMR experiments provides a complete and self-validating picture of the molecular structure. The number of signals, their chemical shifts, coupling patterns (especially the C-F coupling), and integrations must all be consistent with the proposed structure.
Part 2: Quantitative Assessment of Purity
Once identity is confirmed, the focus shifts to quantifying the purity of the material.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Experience: HPLC with UV detection is the industry-standard method for determining the purity of small molecule drug candidates. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity. The choice of a C18 reversed-phase column is standard for molecules of this polarity. A gradient method is employed to ensure that both early and late-eluting impurities are effectively separated and detected. This methodology aligns with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation[12][13][14][15].
Caption: A typical reversed-phase HPLC workflow for purity analysis using a gradient elution method.
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a ~1 mg/mL solution in acetonitrile.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (due to the aromatic ring).
-
Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Expected Results & Interpretation: A high-purity sample (>95%, as often specified by suppliers[3][5]) will show one major peak with any impurities appearing as very small peaks. The retention time of the main peak should be consistent across injections. According to ICH guidelines, this method's specificity is demonstrated by its ability to separate the main peak from impurity peaks[14].
Elemental Analysis (EA): The Final Stoichiometric Confirmation
Expertise & Experience: Elemental analysis provides a fundamental confirmation of the elemental composition (C, H, N) of the compound. It is orthogonal to chromatographic purity as it is a bulk analysis technique insensitive to isomeric impurities that might co-elute in HPLC. It serves as a final check on the correctness of the molecular formula assigned through MS and NMR. For publication in many chemistry journals, found values for C and H must be within ±0.4% of the calculated values to be considered evidence of high purity[16][17][18].
Protocol: CHN Combustion Analysis
-
Sample Preparation: A precisely weighed amount (typically 2-3 mg) of the dried sample is placed in a tin capsule.
-
Instrumentation: An automated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: The weight percentages of C and H are compared to the theoretical values calculated from the molecular formula.
Expected Results & Interpretation:
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 67.19% | 66.79% - 67.59% |
| Hydrogen (H) | 6.04% | 5.64% - 6.44% |
If the experimental values fall within this range, it provides strong, independent confirmation of both the compound's identity and its high purity, free from significant amounts of impurities containing different elemental ratios.
Comparative Summary of Techniques
| Technique | Information Provided | Primary Role | Comparison to Alternatives |
| Mass Spectrometry | Molecular Weight & Formula | Identity Confirmation | Faster than NMR for initial MW check. High resolution is superior to low resolution for formula confirmation. |
| FTIR Spectroscopy | Functional Groups | Identity Confirmation | Provides complementary information to MS and NMR. Faster and simpler than NMR for functional group ID. |
| NMR Spectroscopy | Complete 3D Structure | Definitive Identity | The most information-rich technique. Provides unambiguous connectivity not available from MS or FTIR. |
| HPLC-UV | Purity & Number of Components | Purity Quantification | Superior to Thin Layer Chromatography (TLC) for quantification. Orthogonal to spectroscopic methods. |
| Elemental Analysis | Elemental Composition | Purity & Formula Confirmation | A bulk property measurement that complements chromatographic purity. Confirms stoichiometry. |
Conclusion
The confirmation of identity and purity for a research compound like Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS 80912-51-2) is not achieved by a single measurement but by the logical and systematic application of orthogonal analytical techniques. By following the workflow presented—starting with rapid molecular weight and functional group analysis (MS and FTIR), proceeding to definitive structural elucidation (multinuclear NMR), and concluding with quantitative purity assessment (HPLC and Elemental Analysis)—a researcher can build a self-validating and unimpeachable data package. This rigorous approach ensures the integrity of all subsequent research and is a hallmark of scientific excellence in the field of drug development.
References
- Current time information in El Paso County, US. Google Search.
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2. Sigma-Aldrich.
- 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. AiFChem.
- Fluoroalkanes - Organofluorine. Alfa Chemistry.
- Fluorinated Carbocycles Supplier & Distributors. Apollo Scientific.
- 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. BLDpharm.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. Benchchem.
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. Sigma-Aldrich.
- Sigma Aldrich Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1 ... Fisher Scientific.
- 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. BLDpharm.
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. Sigma-Aldrich.
- CAS NO:80912-51-2. 化工字典网.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH Q2(R1) Analytical Method Validation. Scribd.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF.
- An International Study Evaluating Elemental Analysis. PubMed Central.
- (PDF) An International Study Evaluating Elemental Analysis. ResearchGate.
- (PDF) An International Study Evaluating Elemental Analysis. ResearchGate.
Sources
- 1. brainly.com [brainly.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473) [np-mrd.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]
- 6. echemi.com [echemi.com]
- 7. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. CAS NO:80912-51-2; methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate [chemdict.com]
- 9. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. scribd.com [scribd.com]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 1-Aryl-4-Oxocyclohexanones
Introduction: The Significance of 1-Aryl-4-Oxocyclohexanones
The 1-aryl-4-oxocyclohexanone scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its presence in a wide array of biologically active molecules underscores its importance as a versatile building block for the development of novel therapeutics. The unique three-dimensional architecture of this carbocycle allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and interaction with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of 1-aryl-4-oxocyclohexanones is a topic of considerable interest to researchers in academia and the pharmaceutical industry.
This guide provides a comparative analysis of the leading catalytic systems for the synthesis of 1-aryl-4-oxocyclohexanones, with a focus on organocatalysis, transition metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to select the most suitable catalytic system for their specific synthetic needs.
The Robinson Annulation: A Classic Transformed by Modern Catalysis
The most common and well-established method for the synthesis of cyclohexenone derivatives, including 1-aryl-4-oxocyclohexanones, is the Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol condensation in a tandem sequence.[1] The choice of catalyst is paramount in controlling the efficiency, regioselectivity, and stereoselectivity of this transformation.
Caption: General workflow of the Robinson annulation for the synthesis of 1-aryl-4-oxocyclohexenones.
I. Organocatalysis: The Rise of Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysts. The use of small, chiral organic molecules to catalyze transformations has revolutionized the synthesis of enantiomerically enriched compounds.
Proline and its Derivatives: The Workhorse of Asymmetric Robinson Annulation
The amino acid L-proline has been extensively studied and is a highly effective organocatalyst for asymmetric Robinson annulation reactions.[2] It operates through a dual-activation mechanism involving the formation of a nucleophilic enamine from the ketone and activation of the α,β-unsaturated ketone through hydrogen bonding.[2]
Caption: Proposed catalytic cycle for the proline-catalyzed asymmetric Robinson annulation.
Performance Data:
While direct comparative data for a range of catalysts on the same 1-aryl-4-oxocyclohexanone is scarce, the synthesis of the closely related Wieland-Miescher ketone provides a good benchmark for the performance of proline and its derivatives.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 35 | DMSO | 35 | 89 | 49 | 76 | [3] |
| L-Proline | 35 | DMSO | RT | 90 | 55 | 75 | [3] |
| Chiral Primary Amine | 1 | Neat | RT | 24 | 98 | 96 | [4] |
Causality Behind Experimental Choices:
The choice of a polar aprotic solvent like DMSO is common in proline-catalyzed reactions as it helps to solubilize the catalyst and reactants.[3] However, recent advancements have shown that solvent-free conditions with more active primary amine catalysts can lead to significantly improved yields, enantioselectivities, and reaction times.[4] The lower catalyst loading in the latter case also makes the process more cost-effective and environmentally friendly.
Experimental Protocol: Proline-Catalyzed Synthesis of Wieland-Miescher Ketone
The following protocol is adapted from the work of Bui and Barbas for the synthesis of the Wieland-Miescher ketone, a representative example of an asymmetric Robinson annulation.[3]
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 mmol) in DMSO (2 mL) is added L-proline (0.35 mmol, 35 mol%).
-
Methyl vinyl ketone (1.5 mmol) is added to the mixture.
-
The reaction is stirred at 35 °C for 89 hours.
-
The reaction mixture is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the Wieland-Miescher ketone.
II. Transition Metal Catalysis: Efficiency and Versatility
Transition metal catalysts, particularly those based on rhodium and palladium, offer highly efficient and versatile routes to 1-aryl-4-oxocyclohexanones. These catalysts often operate under mild conditions and with low catalyst loadings, making them attractive for large-scale synthesis.
Rhodium-Catalyzed Asymmetric 1,4-Addition
A key step in the synthesis of 1-aryl-4-oxocyclohexanones is the conjugate addition of an aryl group to an enone. Rhodium catalysts, in combination with chiral phosphine ligands such as BINAP, have proven to be exceptionally effective for this transformation, affording high yields and excellent enantioselectivities.[5][6] The reaction typically involves the 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone.
Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an enone.
Performance Data:
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones consistently delivers high enantioselectivity.
| Enone Substrate | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | 99 | 97 | [6] |
| Cyclopentenone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | 95 | 97 | [6] |
Causality Behind Experimental Choices:
The use of an aqueous solvent system is often beneficial in these reactions, as it can promote the transmetalation step between the arylboronic acid and the rhodium catalyst.[7] The choice of the chiral ligand, such as BINAP, is critical for achieving high enantioselectivity by creating a chiral environment around the metal center.[5][6]
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
The following is a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclic enone, based on the work of Miyaura and Hayashi.[6]
-
A mixture of Rh(acac)(C₂H₄)₂ (0.03 mmol) and (S)-BINAP (0.033 mmol) in a suitable solvent (e.g., a mixture of dioxane and water) is stirred at room temperature for 10 minutes.
-
The cyclic enone (1.0 mmol) and the arylboronic acid (2.0 mmol) are added to the catalyst solution.
-
The reaction mixture is heated at 100 °C for 5 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate and concentrated.
-
The residue is purified by column chromatography to give the desired β-aryl ketone.
III. Biocatalysis: A Green and Sustainable Approach
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) and often exhibit exquisite chemo-, regio-, and stereoselectivity.
While specific examples of biocatalytic synthesis of 1-aryl-4-oxocyclohexanones are not as prevalent in the literature as organocatalytic and metal-catalyzed methods, the potential of this approach is significant. Enzymes such as lipases, esterases, and oxidoreductases can be employed for the kinetic resolution of racemic cyclohexanone derivatives or for the asymmetric synthesis from prochiral starting materials.
Conceptual Workflow for Biocatalytic Deracemization:
Caption: Conceptual workflow for the enzymatic kinetic resolution of a racemic 1-aryl-4-oxocyclohexanone.
Advantages and Challenges:
The primary advantage of biocatalysis is its potential for exceptional enantioselectivity and its operation under green reaction conditions. However, challenges can include enzyme stability, substrate scope limitations, and the need for specialized equipment for enzyme production and immobilization. The deracemization of cyclic α-aryl ketones using photoredox catalysis in combination with chiral co-catalysts also presents a promising avenue.[8]
Comparative Summary and Future Outlook
The synthesis of 1-aryl-4-oxocyclohexanones can be effectively achieved through organocatalysis, transition metal catalysis, and potentially biocatalysis. Each method offers a unique set of advantages and is suited for different synthetic objectives.
| Catalytic System | Key Advantages | Key Considerations |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts, good to excellent enantioselectivity. | Higher catalyst loadings may be required, longer reaction times, solvent effects can be significant. |
| Transition Metal Catalysis | High efficiency, low catalyst loadings, broad substrate scope, excellent enantioselectivity. | Potential for metal contamination in the final product, cost of precious metal catalysts and ligands. |
| Biocatalysis | Unparalleled stereoselectivity, mild and green reaction conditions, high sustainability. | Substrate scope can be limited, enzyme stability and availability, requires specialized expertise. |
The choice of the optimal catalyst will depend on factors such as the desired scale of the reaction, the required level of enantiopurity, cost considerations, and the available experimental infrastructure.
Future research in this field will likely focus on the development of more active and selective catalysts that can operate under even milder and more sustainable conditions. The combination of different catalytic strategies, such as the integration of organocatalysis with metal catalysis or biocatalysis, holds immense promise for the development of novel and highly efficient synthetic methodologies.
References
-
Sakamoto, T., et al. (2000). Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap. Journal of Organic Chemistry, 65(19), 5951-5955. [Link]
-
Sci-Hub. (n.d.). Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
-
Bui, T., & Barbas, C. F. (2000). A Proline-Catalyzed Asymmetric Robinson Annulation Reaction. Tetrahedron Letters, 41(36), 6951-6954. [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]
-
Takaya, Y., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579-5580. [Link]
-
Organic Syntheses. (n.d.). 8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Retrieved from [Link]
-
Zhou, P., et al. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526-2530. [Link]
-
Sci-Hub. (n.d.). Rhodium(I)-Catalyzed Enantioselective 1,4-Addition of Aryl Boronic Acids to Enones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence. Retrieved from [Link]
-
Mowry, J., & Zaptor, K. M. (2012). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 89(9), 1176-1178. [Link]
-
Kotsuki, H., et al. (2008). organocatalytic asymmetric synthesis using proline and related molecules. part 1. HETEROCYCLES, 75(3), 493-529. [Link]
-
ResearchGate. (n.d.). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). The Wieland-Miescher Ketone: A Journey from Organocatalysis to Natural Product Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-Up of the Robinson annulation reaction of chalcone and acetone. Retrieved from [Link]
-
Takaya, Y., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579-5580. [Link]
-
UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. Retrieved from [Link]
-
Kotsuki, H., et al. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757-797. [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Chen, C. Y., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of organic chemistry, 80(2), 1279-1286. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Retrieved from [Link]
-
Zhang, W. Z., et al. (2015). Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon. Journal of the American Chemical Society, 137(2), 553-555. [Link]
-
Abdel-Megeid, F. M. E., et al. (2013). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules (Basel, Switzerland), 18(9), 10836-10855. [Link]
-
Lautens, M., & Tsui, G. C. (2013). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie (International ed. in English), 52(40), 10614-10618. [Link]
-
Chen, J., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS catalysis, 12(10), 6041-6048. [Link]
-
Patel, R. N. (Ed.). (2006). Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. [Link]
-
ChemRxiv. (2023). Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. [Link]
-
Zheng, Z., & Alper, H. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic letters, 10(5), 829-832. [Link]
-
Ghorai, M. K., et al. (2014). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Organic letters, 16(21), 5608-5611. [Link]
-
ResearchGate. (n.d.). Asymmetric Rh-catalyzed 1,4-addition of arylboronic acids to cyclic... Retrieved from [Link]
-
Wcisło, A., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7629. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Axially Chiral 1-Aryl-5,6,7,8-tetrahydroquinolines by Cobalt-Catalyzed [2+2+2] Cycloaddition Reaction of 1-Aryl-1,7-octadiynes and Nitrites. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Enantioselective Cycloadditions of Aliphatic 1,4-Dipoles: Access to Chiral Cyclohexanes and Spiro [2.4] heptanes. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 5. Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to the Purification of Substituted Cyclohexanones: An Evaluation of Efficacy
Substituted cyclohexanones are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The purity of these cyclic ketones is paramount, as even trace impurities can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final products. This guide provides an in-depth, objective comparison of the most effective methods for the purification of substituted cyclohexanones, supported by experimental data and protocols to empower researchers in drug development and chemical synthesis to make informed decisions.
Understanding the Challenge: Common Impurities in Substituted Cyclohexanone Synthesis
The nature and quantity of impurities in a crude substituted cyclohexanone product are intrinsically linked to its synthetic route. Common contaminants that necessitate removal include:
-
Unreacted Starting Materials: Such as the corresponding substituted phenol or cyclohexanol.
-
Reaction Byproducts: Including constitutional isomers (e.g., 3-methylcyclohexanone as an impurity in 2-methylcyclohexanone synthesis), over-alkylation products, and products of side reactions like aldol condensation.[1]
-
Solvents and Reagents: Residual solvents from the reaction or workup, and traces of acids, bases, or other reagents.
-
Water: Often present from aqueous workup steps.
The choice of purification method is dictated by the physical and chemical properties of the desired substituted cyclohexanone and its impurities.
Comparative Evaluation of Purification Methodologies
This section details the principles, protocols, and performance of the primary techniques for purifying substituted cyclohexanones: Distillation, Recrystallization, and Column Chromatography.
Fractional Distillation: The Workhorse for Thermally Stable Liquids
Fractional distillation is a powerful technique for separating liquid compounds with close boiling points, a common scenario with isomeric impurities in substituted cyclohexanone synthesis.[2][3][4] The efficacy of this method hinges on the difference in volatility between the target compound and its contaminants.
Causality Behind Experimental Choices: The efficiency of a fractional distillation is determined by the number of "theoretical plates" in the distillation column.[2] Each theoretical plate represents a single vaporization-condensation cycle, leading to an enrichment of the more volatile component in the vapor phase.[2][5] For closely boiling isomers, a column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column) is necessary to achieve good separation.[2]
Experimental Protocol: Purification of 2-Methylcyclohexanone
This protocol is adapted for the purification of 2-methylcyclohexanone from a mixture containing its constitutional isomer, 3-methylcyclohexanone, and unreacted cyclohexanone.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.[1]
-
Charge the Flask: Add the crude 2-methylcyclohexanone mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. Collect the fractions in separate, pre-weighed receiving flasks based on the boiling point ranges of the components.
-
Fraction 1 (Foreshot): Lower boiling impurities.
-
Fraction 2 (Product): The desired 2-methylcyclohexanone (boiling point ~165 °C).
-
Fraction 3 (Residue): Higher boiling impurities.
-
-
Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Efficacy of Fractional Distillation
| Compound | Impurity | Boiling Point Difference (°C) | Purity Achieved | Yield | Reference |
| 2-Allyl-2-methylcyclohexanone | Unidentified byproducts | Not specified | >99% (GC) | 90% | [6] |
| Cyclohexanone | Cyclohexanol | ~5°C | High | Not specified |
Mandatory Visualization: Fractional Distillation Workflow
Caption: Workflow for purification by fractional distillation.
Recrystallization: The Gold Standard for Solid Derivatives
For substituted cyclohexanones that are solid at room temperature, or for those that can be converted to solid derivatives (e.g., semicarbazones), recrystallization is an exceptionally effective purification method.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8]
Causality Behind Experimental Choices: The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[7] Slow cooling is crucial for the formation of large, pure crystals, as it allows the molecules to arrange themselves in a crystal lattice, excluding impurities.[7]
Experimental Protocol: Purification of a Solid Substituted Cyclohexanone
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals to a constant weight.
-
Analysis: Determine the melting point of the purified crystals and analyze their purity by spectroscopic methods.
Data Presentation: Efficacy of Recrystallization
| Compound Derivative | Purification Method | Purity Achieved | Yield | Reference |
| 2-Methylcyclohexanone semicarbazone | Recrystallization | High (inferred from sharp melting point) | Not specified | [1] |
| 4-Acetamidocyclohexanone | Crystallization from reaction mixture | High (inferred) | 70% |
Mandatory Visualization: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Column Chromatography: Versatility for a Range of Polarities
Flash column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent).[1] It is particularly useful for separating compounds with a wide range of polarities and for purifying non-volatile or thermally sensitive substituted cyclohexanones.
Causality Behind Experimental Choices: The separation in column chromatography is governed by the polarity of the compounds, the stationary phase, and the mobile phase. More polar compounds will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly with a non-polar eluent. A gradient of eluent polarity is often used to effectively separate compounds with different polarities.
Experimental Protocol: Purification of a Substituted Cyclohexanone by Flash Chromatography
-
Column Packing: Prepare a glass column by slurry-packing with silica gel in a non-polar solvent (e.g., hexanes).[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Pass the eluent through the column using positive pressure (e.g., from a nitrogen line or air pump). Start with a non-polar eluent and gradually increase the polarity (e.g., by adding increasing amounts of ethyl acetate to hexanes).
-
Fraction Collection: Collect the eluent in a series of fractions.[1]
-
Analysis: Analyze the composition of each fraction by Thin-Layer Chromatography (TLC) or another suitable analytical technique.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified substituted cyclohexanone.[1]
Data Presentation: Efficacy of Column Chromatography
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| (S)-2-Methyl-2-(2-propen-1-yl)-cyclohexanone | Short-path distillation after chromatography | >99% (GC) | 90% | [6] |
| 2-Benzyl-6-methylcyclohexanone | Column Chromatography | High (inferred) | Not specified | [9] |
Mandatory Visualization: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Conclusion: Selecting the Optimal Purification Strategy
The choice of the most efficacious purification method for a substituted cyclohexanone is a multi-faceted decision that depends on the physical state of the compound, the nature of the impurities, the desired scale of purification, and the available resources.
-
Fractional distillation is highly effective for thermally stable liquid substituted cyclohexanones, particularly for separating isomers with different boiling points.
-
Recrystallization offers the potential for achieving very high purity for solid compounds or their derivatives, and is often the most cost-effective method at scale.
-
Column chromatography provides the greatest versatility, capable of separating a wide range of compounds, but can be more time-consuming and expensive, especially for large-scale purifications.
By understanding the principles and practical considerations of each of these techniques, researchers can confidently select and implement the most appropriate purification strategy to obtain substituted cyclohexanones of the high purity required for their critical applications in research and development.
References
- Vogel, A. I. A Text-Book of Practical Organic Chemistry. Longman.
- Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical.
-
Vogel, A. I. Vogel - A Text-Book of Practical Organic Chemistry. Scribd, [Link].
- Vogel, A. I., and B. S. Furniss.
-
Organic Syntheses Procedure. "Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-". Organic Syntheses, [Link].
-
University of California, Irvine. "Recrystallization". UCI Department of Chemistry, [Link].
-
University of Toronto. "Experiment 2: Recrystallization". University of Toronto Scarborough, [Link].
-
Manipal Institute of Technology. "Recrystallization". Manipal Institute of Technology, [Link].
- Smith, M. B., and J. March. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Organic Syntheses Procedure. "2-allylcyclohexanone". Organic Syntheses, [Link].
-
University of California, Los Angeles. "Recrystallization and Crystallization". UCLA Chemistry and Biochemistry, [Link].
-
Smith, M. B. March's Advanced Organic Chemistry. 8th ed., eBooks.com, [Link].
-
ChemistryDocs.Com. "Free Download Vogel's Textbook Of Practical Organic Chemistry". ChemistryDocs.Com, [Link].
-
Organic Chemistry Portal. "Cyclohexanone synthesis". Organic Chemistry Portal, [Link].
- Nair, D., et al. "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates". Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 1-1.
- Smith, M. B., and J. March. March's advanced organic chemistry - reactions, mechanisms, and structure.
-
Quora. "Are there cases in which column chromatography is preferable to recrystallisation?". Quora, 2 Aug. 2017, [Link].
-
University of Rochester. "Purification: Fractional Distillation". University of Rochester Department of Chemistry, [Link].
-
AbeBooks. Advanced Organic Chemistry (Advanced Chemistry). AbeBooks, [Link].
-
Goodreads. Advanced Organic Chemistry by Jerry March. Goodreads, [Link].
-
The Chemistry Blog. "What is Fractional Distillation?". The Chemistry Blog, [Link].
- Google Patents.
-
Wikipedia. "Fractional distillation". Wikipedia, [Link].
-
YouTube. "5 O Chem Fractional Distillation (CC)". YouTube, 7 Aug. 2012, [Link].
-
Nair, D., et al. "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates". PubMed Central, 15 Aug. 2024, [Link].
-
ResearchGate. "How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?". ResearchGate, 1 Dec. 2021, [Link].
-
YouTube. "Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane". YouTube, 17 Sept. 2020, [Link].
-
ResearchGate. "How to recrystallize an oily compound after column chromatography ?". ResearchGate, 8 Sept. 2022, [Link].
-
Knupp, V. F., et al. "A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin". ResearchGate, 14 July 2014, [Link].
-
Smith, C., et al. "Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma". PubMed Central, 19 Nov. 2021, [Link].
-
ResearchGate. "GC-MS (a) and HPLC (b) chromatograms of the products from cyclohexanone oxidation catalyzed by P 2 Mo 5 VW 12". ResearchGate, [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 1-(4-Fluorophenyl)cyclohexane Derivatives as NMDA Receptor Modulators
Introduction: The Significance of the 1-(4-Fluorophenyl)cyclohexane Scaffold in Neuropharmacology
The 1-(4-fluorophenyl)cyclohexane scaffold is a privileged structure in medicinal chemistry, forming the core of a class of compounds with significant activity at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a critical target for therapeutic intervention.
Compounds based on this scaffold, most notably phencyclidine (PCP) and its analogs, act as uncompetitive antagonists, binding to a specific site within the ion channel pore of the NMDA receptor, often referred to as the PCP binding site.[1][2] This mechanism of action allows them to block the excessive influx of calcium ions that can lead to excitotoxicity and neuronal cell death, a common pathway in various neurodegenerative conditions.[3] This guide provides a comparative analysis of the biological activity of key compounds featuring the 1-(4-fluorophenyl)cyclohexane scaffold, with a focus on their affinity for the NMDA receptor, structure-activity relationships, and the experimental methodologies used for their evaluation.
Comparative Analysis of Binding Affinities
The potency of these compounds is typically quantified by their binding affinity (Ki) for the PCP site on the NMDA receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of representative compounds.
| Compound | Ki (nM) | Enantiomer | Reference |
| Gacyclidine (GK-11) | Racemic | [4][5] | |
| 2.5 | (-)-enantiomer | [4][5] | |
| 25 | (+)-enantiomer | [4][5] | |
| Dizocilpine (MK-801) | ~2.5 | [4][5] | |
| 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4-F-PCP) | Data not available | [6] | |
| 1-(1-(3-fluorophenyl)cyclohexyl)piperidine | Data not available | [6] |
Insights from the Data:
Gacyclidine, a prominent derivative, demonstrates high affinity for the NMDA receptor.[4][5] Notably, there is a significant stereoselectivity in its binding, with the (-)-enantiomer exhibiting a 10-fold higher affinity than the (+)-enantiomer.[4][5] The affinity of the (-)-enantiomer is comparable to that of the well-characterized NMDA receptor antagonist, Dizocilpine (MK-801).[4][5] While specific Ki values for the fluorinated PCP analogs were not found in the provided search results, their synthesis and investigation as NMDA receptor antagonists suggest their relevance in this chemical space.[6]
Structure-Activity Relationships (SAR): Unraveling the Molecular Determinants of Activity
The biological activity of compounds with the 1-(4-fluorophenyl)cyclohexane scaffold is highly dependent on their three-dimensional structure and the nature of their substituents.
Key SAR Observations:
-
Stereochemistry: As evidenced by Gacyclidine, the stereochemistry of the molecule can have a profound impact on its binding affinity. The differential affinity of its enantiomers suggests a specific and constrained binding pocket at the PCP site.[4][5]
-
Aromatic Substitution: The position of the fluorine atom on the phenyl ring influences activity. Studies on related arylcycloheptylamines have shown that the substitution pattern on the aromatic ring can lead to different structure-activity relationship profiles compared to the arylcyclohexylamine series.[6]
-
Cycloalkane Ring Size: While this guide focuses on the cyclohexane scaffold, it is worth noting that variations in the size of the cycloalkane ring can also modulate activity. For instance, arylcycloheptylamines have been investigated and show promising NMDA receptor binding and in vivo efficacy.[6]
-
Amine Substituent: The nature of the amine substituent is a critical determinant of activity. The piperidine moiety in many PCP analogs is a common feature, but other substitutions can also be explored.
Caption: Key structural modifications influencing the NMDA receptor binding affinity.
Experimental Methodologies: A Guide to In Vitro Evaluation
The biological activity of these compounds is primarily assessed through in vitro assays that measure their ability to bind to the NMDA receptor and block its function.
Competitive Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a compound for a specific receptor site.[7]
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the PCP site of the NMDA receptor.[1] A commonly used radioligand is [³H]MK-801 or [³H]TCP (thienyl cyclohexylpiperidine).[1] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be converted to the inhibition constant (Ki), which represents the true binding affinity.[1]
Detailed Protocol:
-
Tissue Preparation: Rat brain cortical membranes, a rich source of NMDA receptors, are typically used.[1] The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.[8]
-
Assay Setup: The assay is performed in 96-well plates.[8] Each well contains the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.[7][8]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[7][8] The filters are then washed to remove any unbound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[7]
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Assessing Channel Blocking Activity
While binding assays measure affinity, functional assays are crucial to confirm that the compounds act as antagonists and block the ion channel.
-
Electrophysiology (Patch-Clamp): This technique directly measures the ion flow through the NMDA receptor channel in response to agonist application, in the presence and absence of the antagonist.[9] It provides detailed information on the mechanism of channel block (e.g., voltage dependency, kinetics).[9]
-
Calcium Flux Assays: These assays measure the influx of calcium into cells expressing NMDA receptors upon stimulation.[10] A potent antagonist will inhibit this calcium influx. High-throughput calcium flux assays have been developed for screening large numbers of compounds.[10][11]
Therapeutic Potential and Neuroprotective Effects
The ability of 1-(4-fluorophenyl)cyclohexane derivatives to block NMDA receptor-mediated excitotoxicity underlies their significant neuroprotective potential.
-
Gacyclidine: Has demonstrated neuroprotective effects in various in vivo models of neuronal injury, including spinal cord lesions and traumatic brain injury.[4][5] It has been shown to reduce lesion size and improve functional outcomes after injury.[4][5] An important advantage of Gacyclidine is its lower neurotoxicity compared to other high-affinity NMDA receptor antagonists like MK-801.[4][5] This improved safety profile may be related to its interaction with "non-NMDA" binding sites.[4][5][12][13]
-
Other Analogs: The broader class of arylcycloalkylamines, including fluorinated derivatives, are being investigated for their therapeutic potential as anticonvulsants and neuroprotective agents.[6]
Conclusion and Future Directions
Compounds featuring the 1-(4-fluorophenyl)cyclohexane scaffold represent a well-established and potent class of NMDA receptor modulators. Their uncompetitive mechanism of action and demonstrated neuroprotective effects make them valuable tool compounds for research and promising leads for the development of therapeutics for a variety of neurological disorders. The stereospecificity of compounds like Gacyclidine highlights the importance of chiral synthesis and evaluation in this series.
Future research in this area will likely focus on:
-
Fine-tuning the structure-activity relationships to enhance selectivity for specific NMDA receptor subtypes (e.g., those containing different GluN2 subunits).
-
Optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics.
-
Further elucidating the role of "non-NMDA" binding sites in the pharmacological profile and reduced neurotoxicity of certain derivatives.
By continuing to explore the chemical space around this privileged scaffold, researchers can develop novel and safer therapeutic agents for the treatment of debilitating neurological and psychiatric conditions.
References
- Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog - Benchchem. (n.d.).
- Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor. (n.d.).
- Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed. (n.d.).
- An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity | PNAS. (n.d.).
- Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines - ResearchGate. (n.d.).
- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. (2018).
- Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine at the NMDA Receptor - Benchchem. (n.d.).
- Re-evaluation of Phencyclidine Low-Affinity or "non-NMDA" Binding Sites - PubMed. (n.d.).
- Summary of FDA-Approved NMDA Receptor Channel Blocker Analyses - ResearchGate. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- Radioligand Binding Assay | Gifford Bioscience. (n.d.).
- A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents. (n.d.).
- In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. (n.d.).
- Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. (n.d.).
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
- Characterization of 'non-N-methyl-D-Aspartate' Binding Sites for Gacyclidine Enantiomers in the Rat Cerebellar and Telencephalic Structures - PubMed. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 12. Re-evaluation of phencyclidine low-affinity or "non-NMDA" binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of 'non-N-methyl-D-Aspartate' binding sites for gacyclidine enantiomers in the rat cerebellar and telencephalic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Organic Compounds
Introduction: The Fluorine Factor in Modern Analytics
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development, agrochemicals, and materials science. The unique properties conferred by the carbon-fluorine (C-F) bond—one of the strongest in organic chemistry—can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, these same properties present significant and unique hurdles for analytical scientists. The high electronegativity and stability of the C-F bond mean that fluorinated compounds often behave differently from their hydrocarbon counterparts, demanding specialized analytical strategies and, most critically, rigorous method validation to ensure data integrity.[3]
This guide is designed for researchers, scientists, and drug development professionals who face the challenge of quantifying fluorinated organic compounds. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, compare the primary analytical modalities, and provide a framework for building self-validating, robust methods that can withstand scientific and regulatory scrutiny. Our focus is on establishing a "fit-for-purpose" methodology, grounded in the principles of international guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]
Part 1: Selecting the Optimal Analytical Technique: A Comparative Analysis
The choice of analytical instrumentation is the foundational decision in method development. For fluorinated compounds, several techniques offer distinct advantages and disadvantages. The selection hinges on the analyte's physicochemical properties (e.g., volatility, polarity), the required sensitivity, and the nature of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for the analysis of non-volatile and thermally labile fluorinated compounds, including the majority of fluorinated pharmaceuticals and persistent organic pollutants like per- and poly-fluoroalkyl substances (PFAS).[8][9][10] Its exceptional sensitivity and selectivity, derived from the ability to monitor specific precursor-to-product ion transitions, make it ideal for trace-level quantification in complex biological matrices.[11] The primary challenge, however, is its susceptibility to matrix effects, where co-eluting components from the sample can suppress or enhance the ionization of the target analyte, compromising accuracy.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for volatile and semi-volatile fluorinated compounds, such as fluorinated anesthetics or certain environmental contaminants.[15][16] It offers excellent chromatographic resolution and is generally less prone to the severe matrix effects seen in LC-ESI-MS. However, its applicability is limited by the analyte's thermal stability and volatility; non-volatile compounds may require chemical derivatization prior to analysis.[17]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: As an analytical tool, ¹⁹F-NMR is uniquely powerful. Because the ¹⁹F nucleus has a natural abundance of 100% and a wide chemical shift range, spectra are often simple, with minimal signal overlap, making it highly specific.[18] A key advantage is its ability to perform absolute quantification against an internal standard without the need for an identical analyte reference standard, a feature that is invaluable for characterizing novel compounds or metabolites.[19][20][21] The primary limitation of ¹⁹F-NMR is its inherently lower sensitivity compared to mass spectrometry-based techniques.
Comparative Overview of Analytical Techniques
| Feature | LC-MS/MS | GC-MS | ¹⁹F-NMR |
| Primary Application | Non-volatile, thermally labile compounds (e.g., APIs, PFAS) | Volatile & semi-volatile compounds | Structural confirmation & absolute quantification |
| Sensitivity | Very High (pg/mL to fg/mL) | High (pg/mL to ng/mL) | Low (µg/mL to mg/mL) |
| Specificity | High (with MS/MS) | High (with MS) | Very High |
| Key Challenge | Matrix effects, background contamination | Analyte must be volatile & thermally stable | Low sensitivity |
| Sample Throughput | High | High | Moderate |
| Regulatory Acceptance | High (Gold standard for bioanalysis) | High (Standard for volatile impurities) | High (For structure & purity) |
Part 2: The Architecture of a Defensible Method: A Deep Dive into Validation
The objective of method validation is to provide documented evidence that a procedure is "fit for its intended purpose."[7][22] This is not a one-time exercise but a lifecycle process that begins during development and continues through routine use. The principles are laid out in foundational regulatory documents like ICH Q2(R2), which has recently been updated to integrate lifecycle management concepts.[22][23][24]
The Analytical Method Validation Workflow
The validation process follows a logical progression, where each step builds confidence in the method's performance. This workflow ensures all critical parameters are systematically evaluated.
Caption: Workflow for Analytical Method Validation.
Key Validation Parameters: A Guide for Fluorinated Compounds
Below, we dissect the core validation parameters, emphasizing the unique considerations for organofluorine analysis.
| Parameter | Purpose | Acceptance Criteria (Typical for Bioanalysis)[4][25] | Fluorine-Specific Considerations |
| Specificity/Selectivity | To ensure the signal is unequivocally from the analyte, free from interferences.[7] | No significant interfering peaks at the analyte retention time in blank matrix. | High potential for matrix effects in LC-MS.[12] Use of stable isotope-labeled internal standards is critical. |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). | Must be assessed in the presence of matrix. Poor extraction recovery can impact accuracy. |
| Precision | Measure of random error (repeatability and intermediate precision). | RSD or CV ≤15% (≤20% at LLOQ). | Variability in sample preparation is a key contributor. Automation can improve precision. |
| Linearity & Range | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal. | Fluorinated compounds can adhere to surfaces; check for non-linear behavior at low concentrations. |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy within ±20%. | Background contamination from lab materials (e.g., PTFE) can artificially raise the LOQ.[3][26] |
| Stability | To confirm the analyte is stable throughout sample handling and storage. | Mean concentration of stored QCs within ±15% of nominal (freshly prepared QCs). | The C-F bond is stable, but the rest of the molecule may not be.[27] Test freeze-thaw, bench-top, and long-term stability. |
Part 3: Experimental Protocols for Core Validation
Trustworthiness is built on transparent and reproducible science. Here, we provide step-by-step protocols for accuracy and precision, which form the heart of any quantitative method validation.
Experimental Protocol 1: Determining Accuracy and Precision
Objective: To simultaneously assess the accuracy (closeness to the true value) and precision (reproducibility) of the method across its quantitative range.
Methodology:
-
Prepare Quality Control (QC) Samples:
-
Using a separate stock solution from the one used for calibration standards, prepare bulk QC samples in the relevant biological matrix (e.g., human plasma).
-
Prepare at a minimum of four levels:
-
Lower Limit of Quantitation (LLOQ).
-
Low QC (approx. 3x LLOQ).
-
Medium QC (approx. 50% of the highest standard).
-
High QC (approx. 80% of the highest standard).
-
-
-
Construct the Analytical Batch:
-
An analytical run should consist of: a blank sample (matrix with internal standard), a zero sample (matrix without analyte or internal standard), a set of calibration standards, and replicate QC samples.
-
For the validation run, analyze at least five replicates of the Low, Mid, and High QC samples.
-
-
Execute the Run (Intra-day Validation):
-
Process and analyze the entire batch according to the established analytical method.
-
Calculate the concentrations of the QC samples against the calibration curve.
-
-
Data Analysis (Intra-day):
-
Accuracy: Calculate the mean concentration for the replicates at each QC level. Express this as a percentage of the nominal (theoretical) concentration.
-
Accuracy (%) = (Mean Calculated Concentration / Nominal Concentration) * 100
-
-
Precision: Calculate the standard deviation (SD) and relative standard deviation (%RSD or %CV) for the replicates at each QC level.
-
%RSD = (Standard Deviation / Mean Calculated Concentration) * 100
-
-
-
Execute and Analyze for Intermediate Precision (Inter-day Validation):
-
Repeat the experiment on at least two different days. Ideally, use a different analyst or a different instrument to capture more sources of variability.
-
Combine the data from all runs and calculate the overall accuracy and intermediate precision for each QC level.
-
Part 4: The Critical Challenge of Sample Preparation and Matrix Effects
For fluorinated compounds, particularly in LC-MS/MS analysis, no factor is more critical to success than sample preparation. The goal is twofold: to efficiently extract the analyte from the matrix and to remove interfering components that cause matrix effects.[28]
Typical Sample Preparation Workflow (LC-MS/MS)
This workflow illustrates the common steps for extracting a fluorinated drug from plasma, emphasizing the points where contamination and analyte loss can occur.
Caption: Sample preparation workflow for bioanalysis.
Strategies for Mitigating Matrix Effects and Contamination
-
Embrace Isotope Dilution: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and variability in extraction recovery.[8][29] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement, thereby allowing for reliable correction and accurate quantification.
-
Optimize Sample Cleanup: While simple protein precipitation is fast, it often fails to remove sufficient matrix components like phospholipids, which are notorious for causing ion suppression.[8][10] Solid-Phase Extraction (SPE) provides a much cleaner extract and is the preferred method for complex matrices.[29][30][31] Modern SPE sorbents can be tailored to the specific properties of fluorinated compounds.
-
Control Laboratory Contamination: The widespread use of fluoropolymers like Polytetrafluoroethylene (PTFE) in laboratory consumables is a major source of background contamination for PFAS and other fluorinated compound analyses.[3]
-
Best Practices:
-
Use polypropylene or polyethylene vials and containers instead of glass where adsorption is a concern.[10]
-
Avoid any equipment containing PTFE, including tubing, bottle caps, and syringe filters.[26]
-
Run frequent "reagent blank" samples (all reagents, no matrix) to monitor for system contamination.[32]
-
-
Conclusion
The analysis of fluorinated organic compounds is a nuanced field that demands more than a routine application of standard protocols. The unique chemical nature of the C-F bond necessitates a deep understanding of the potential analytical pitfalls, from insidious background contamination to profound matrix effects. A successful validation is not merely about meeting pre-defined acceptance criteria; it is about demonstrating a comprehensive understanding of the method's capabilities and limitations.
By selecting the appropriate analytical technique, systematically challenging the method through rigorous validation experiments, and implementing robust sample preparation strategies that specifically address the challenges of organofluorines, scientists can generate data that is not only accurate and precise but also defensible and reliable. This commitment to scientific integrity is the ultimate foundation for advancing drug development and ensuring patient safety.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Okaru, A. O., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Hoffman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
De Boer, T., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link]
-
Semantic Scholar. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
Winslow, C. J., et al. (2006). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Analytical Methods. [Link]
-
ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Hansen, K. J., et al. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology. [Link]
-
Li, D., et al. (2019). Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (2013). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. [Link]
-
Diva Portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs. [Link]
-
National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
PubMed. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. [Link]
-
Diva Portal. (2024). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. [Link]
-
Looi, W. F., et al. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. International Journal of Environmental Research and Public Health. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
American Chemical Society. (2007). Challenges in Perfluorocarboxylic Acid Measurements. [Link]
-
Belgharia, M., et al. (2023). An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. Food Additives & Contaminants: Part A. [Link]
-
Royal Society of Chemistry. (2023). Advances in fluorine-containing materials for sample preparation in the food field. [Link]
-
Arome Science. (2025). PFAS Analysis: Challenges in Detecting Forever Chemicals. [Link]
-
National Institutes of Health. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]
-
Organomation. PFAS Sample Preparation: A Definitive Guide. [Link]
-
LabRulez GCMS. (2025). Safe Sample Prep for PFAS Analysis. [Link]
-
ResearchGate. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. [Link]
-
ResearchGate. (2006). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Wikipedia. PFAS. [Link]
-
MDPI. (2023). Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. [Link]
-
National Institutes of Health. (2007). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. [Link]
-
El-Deen, A. K., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Allied Sciences. [Link]
-
Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
CORE. (2018). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]
-
Royal Society of Chemistry. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]
Sources
- 1. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 2. PFAS - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. d-nb.info [d-nb.info]
- 9. diva-portal.org [diva-portal.org]
- 10. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
- 16. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. fda.gov [fda.gov]
- 23. starodub.nl [starodub.nl]
- 24. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. gcms.labrulez.com [gcms.labrulez.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 30. organomation.com [organomation.com]
- 31. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclohexanecarboxylates for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the deliberate introduction of fluorine into drug candidates represents a powerful and widely adopted strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various scaffolds of interest, the cyclohexane ring is a common motif in bioactive compounds. The corresponding cyclohexanecarboxylates and their fluorinated analogues offer a compelling case study in the nuanced effects of fluorination. This guide provides a comparative assessment of fluorinated versus non-fluorinated cyclohexanecarboxylates, offering insights grounded in experimental data to inform rational drug design.
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic character, lipophilicity, metabolic stability, and conformational preferences.[3][4] These alterations can translate into improved potency, enhanced cell permeability, reduced metabolic clearance, and optimized off-target activity.[5][6] Understanding the specific consequences of fluorinating the cyclohexanecarboxylate scaffold is therefore of paramount importance for researchers aiming to fine-tune the properties of their lead compounds.
This guide will delve into the key comparative aspects, supported by experimental protocols and data, to provide a clear framework for decision-making in drug development programs.
Physicochemical Properties: A Tale of Two Scaffolds
The introduction of fluorine onto the cyclohexane ring of a cyclohexanecarboxylate can dramatically alter its fundamental physicochemical properties. These changes are often position-dependent and can have significant downstream effects on a compound's biological behavior.[7]
Lipophilicity (LogP/LogD): A Complex Interplay
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by fluorination.[8] While aromatic fluorination often increases lipophilicity, aliphatic fluorination can lead to a decrease in this value.[9][10] The effect on cyclohexanecarboxylates is nuanced and depends on the position and number of fluorine atoms.[7][11]
Generally, the introduction of a gem-difluoro (CF2) group can either have a negligible effect or slightly improve metabolic stability.[7] However, the impact on lipophilicity is more complex and is influenced by the fluorine atoms' position and the functional group present.[7][12] For instance, replacing a CH2 group with a CF2 group can lead to a decrease in LogP, a desirable outcome for mitigating issues associated with high lipophilicity, such as non-specific binding and toxicity.[11]
Table 1: Comparative Lipophilicity of Fluorinated vs. Non-Fluorinated Cyclohexane Derivatives
| Compound | Structure | LogP (Calculated) | Experimental Method | Reference |
| Cyclohexanecarboxylic acid | C6H11COOH | 1.29 | Shake-flask | [13] |
| 1-Fluorocyclohexane-1-carboxylic acid | C6H10FCOOH | 1.15 | Not specified | [13] |
| 4-Phenylcyclohexylamine | C12H17N | 3.3 | Not specified | [14] |
| 4-(4-Fluorophenyl)cyclohexylamine | C12H16FN | 3.5 | Not specified | [14] |
Note: The LogP values presented are illustrative and can vary based on the specific experimental conditions and calculation methods used.
Acidity (pKa): The Inductive Effect in Action
The strong electron-withdrawing nature of fluorine significantly influences the acidity of the carboxylic acid moiety in cyclohexanecarboxylates. The introduction of fluorine atoms, particularly in close proximity to the carboxyl group, lowers the pKa of the acid due to the inductive effect.[12][15] This increased acidity can impact a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[7] Studies on functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF2 moiety on acidity is primarily defined by the inductive effect of the fluorine atoms.[7]
Conformational Preferences: A Shift in Three-Dimensional Space
Fluorination can exert a significant influence on the conformational equilibrium of the cyclohexane ring.[16][17] The preference for axial versus equatorial substitution of fluorine can be counterintuitive and is governed by a combination of steric and electrostatic interactions, including nonclassical C-F···H-C hydrogen bonds.[16][18] In some cases, an axial orientation of fluorine is unexpectedly favored, which can have profound implications for how the molecule presents itself to its biological target.[16] This conformational biasing can be a powerful tool for optimizing ligand-receptor interactions.[19]
Pharmacokinetic Profile: Impact on Metabolic Stability
A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability.[20][21] Fluorine substitution can block metabolically labile C-H bonds, preventing oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4][20]
By replacing a hydrogen atom with a fluorine atom at a site prone to metabolic attack, the half-life of a compound can be significantly extended, leading to improved oral bioavailability and therapeutic efficacy.[20] This strategy has been successfully employed in numerous marketed drugs.[22] For cyclohexanecarboxylates, fluorination at positions susceptible to hydroxylation can effectively shield the molecule from rapid degradation.[3]
Table 2: Illustrative Metabolic Stability Data
| Compound Type | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-fluorinated Analog | 15 | 46.2 |
| Fluorinated Analog | 60 | 11.6 |
Note: This data is hypothetical and serves to illustrate the typical trend observed upon fluorination. Actual values are compound-specific.
Experimental Protocols
To provide a practical framework for the comparative assessment of these compounds, the following are detailed protocols for key in vitro assays.
Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method remains the gold standard for experimental LogP determination.[23][24]
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[25][26]
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and place it on a mechanical shaker. Shake for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.[25]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[26]
-
The LogP is the logarithm (base 10) of the partition coefficient.[26]
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This is crucial to prevent volume changes during the experiment that would affect the concentration measurements.
-
Centrifugation: Ensures a clean separation of the two phases, which is critical for accurate sampling.[23]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[27][28]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of liver microsomes.[29]
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)[29]
-
NADPH regenerating system (cofactor for CYP enzymes)[25]
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)[25]
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS for quantification[25]
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
In a microcentrifuge tube, pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the cold quenching solution to stop the reaction.[30]
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[25]
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.[30]
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that considers the incubation volume and protein concentration.[30]
Causality Behind Experimental Choices:
-
Liver microsomes: These are a subcellular fraction containing a high concentration of CYP enzymes, providing a relevant in vitro model for Phase I metabolism.[27][29]
-
NADPH regenerating system: This ensures a continuous supply of the necessary cofactor for CYP enzyme activity throughout the incubation period.[25]
-
Quenching with cold acetonitrile: This effectively stops the enzymatic reaction and precipitates the proteins, allowing for clean analysis of the remaining compound.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Metabolic pathway of a non-fluorinated analog.
Caption: Impact of fluorination on metabolic stability.
Caption: Workflow for LogP determination.
Conclusion: A Strategic Imperative for Drug Discovery
The comparative assessment of fluorinated and non-fluorinated cyclohexanecarboxylates underscores the profound and multifaceted impact of this single-atom substitution. From altering fundamental physicochemical properties like lipophilicity and acidity to dramatically enhancing metabolic stability, fluorination offers a versatile toolkit for the medicinal chemist. The strategic placement of fluorine on the cyclohexanecarboxylate scaffold can be a decisive factor in advancing a compound through the drug discovery pipeline. By leveraging the principles and experimental approaches outlined in this guide, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Vertex AI Search.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogen
- LogP—Making Sense of the Value - ACD/Labs. Vertex AI Search.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). Vertex AI Search.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Vertex AI Search.
- Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - ACS Public
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
- Some examples of experimentally reported fluorinated cyclohexanes. The...
- Bio-active fluorinated cyclohexenones.
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Vertex AI Search.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchG
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9). Vertex AI Search.
- Case studies of fluorine in drug discovery | Request PDF - ResearchG
- The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery - Benchchem. Vertex AI Search.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022, April 1). Vertex AI Search.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchG
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. Vertex AI Search.
- Metabolic Stability Assay Services - BioIVT. Vertex AI Search.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Vertex AI Search.
- Case studies of fluorine in drug discovery - OUCI. Vertex AI Search.
- Chemistry A European J - 2021 - Mondal - Fluorinated Rings Conformation and Applic
- A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. Vertex AI Search.
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. Vertex AI Search.
- Fluorinated Rings: Conformation and Application - ResearchG
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchG
- LogP values for fluorinated phenylcyclohexanes (relative configurations...
- Ultra-fluorinated cyclohexane shows off two faces | Research - Chemistry World. (2020, September 9). Vertex AI Search.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022, November 4). Vertex AI Search.
-
pKa values for carboxylic acids 17 a–c (22 °C) and 26[13] (25 °C). - ResearchGate. Vertex AI Search.
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024, August 12). Vertex AI Search.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). Vertex AI Search.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed. (2021, July 22). Vertex AI Search.
- (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines...
- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - NIH. (2017, April 19). Vertex AI Search.
- The influence of aliphatic fluorination on lipophilicity - ePrints Soton. Vertex AI Search.
- Lipophilicity modulations by aliphatic fluorination: an exploration - Morressier. (2020, August 20). Vertex AI Search.
- Optimized biologically active fluorinated cycloalkane derivatives...
- Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed. Vertex AI Search.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. (2026, January 8). Vertex AI Search.
- Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. Vertex AI Search.
- Fluorinated and non-fluorinated phenylcycloalkylamines.
- 1-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11094762 - PubChem. Vertex AI Search.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 10. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11094762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. acdlabs.com [acdlabs.com]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. bioivt.com [bioivt.com]
- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these materials are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS No. 80912-51-2) is a solid organic compound whose primary hazards necessitate careful handling.
GHS Hazard Identification: Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile indicates that the compound is a hazardous substance and, consequently, must be disposed of as hazardous waste . Under no circumstances should it be discarded down the drain or in regular solid waste receptacles.[1]
Chemical Classification for Disposal: Due to the presence of a fluorine atom on the phenyl ring, this compound is classified as a halogenated organic compound .[2][3] This is a critical designation, as many institutional and commercial waste disposal protocols require the strict segregation of halogenated and non-halogenated organic waste streams due to differences in disposal methods, such as incineration.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of the compound, robust personal protective equipment is mandatory during any manipulation, including preparation for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if splashing is possible. | Protects against accidental contact with the eyes, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Consult the glove manufacturer’s compatibility chart. Double-gloving is recommended for added protection. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling of the solid or solutions should be performed inside a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. A respirator may be required if engineering controls are insufficient.[4] |
Step-by-Step Disposal Protocol
The disposal of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate must follow a systematic process compliant with institutional policies and national regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Caption: Decision workflow for proper disposal of the target compound.
Step 1: Waste Collection and Container Selection
-
Primary Container: Collect all waste containing Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate in a dedicated, leak-proof container with a secure, screw-top lid.[5]
-
Material Compatibility: The container must be chemically compatible with the waste. For organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid using metal containers for any waste stream that may have acidic residues.
-
Segregation is Key: This waste must be collected in a container designated for "Halogenated Organic Waste." [2][6] Do NOT mix with non-halogenated solvents, strong acids, bases, or oxidizers.[1] Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Proper Labeling
Accurate labeling is a critical safety and compliance measure. Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, but they must include the following information at a minimum:[7]
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate"
-
If in a solution, list all components and their approximate percentages (e.g., "50% Methylene Chloride, 50% Waste Product").
-
The specific hazard characteristics (e.g., "Irritant," "Harmful").
-
The date when waste was first added to the container (accumulation start date).
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
The SAA should be clearly marked with a sign.
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Ensure incompatible waste streams (e.g., acids and halogenated organics) are physically segregated within the SAA.
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or within the time limits specified by your institution (often 90 to 180 days depending on generator status), arrange for a pickup.[7]
-
Contact your institution's EH&S office or the designated chemical safety officer to schedule a waste collection.
-
Do not move hazardous waste from one SAA to another. The final pickup will be conducted by trained professionals or a licensed hazardous waste contractor.[7]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared and swift response is crucial to mitigating harm.
Small Spill Cleanup (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment: If the compound is a solid, carefully sweep it up, avoiding the creation of dust. If it is a liquid solution, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[8][10]
-
Absorption: Apply absorbent material, working from the outside of the spill inward.[8]
-
Collection: Collect all contaminated absorbent materials and disposable PPE into a heavy-duty plastic bag or a dedicated waste container.
-
Label and Dispose: Seal the container/bag, label it as "Hazardous Waste" with the contents clearly identified, and dispose of it through the same halogenated organic waste stream.
-
Decontaminate: Clean the spill area with soap and water.
Large Spill or Uncontrolled Release:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., by calling 911 from a campus phone or the specific emergency number).[9]
-
Isolate: If safe to do so, close the doors to the laboratory to contain vapors.
-
Assist: Meet the emergency responders and provide them with the Safety Data Sheet (SDS) and any other relevant information about the spilled chemical.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes in a safety shower, removing any contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the medical team with the chemical's identity.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibility that accompanies scientific research.
References
- Hazardous Waste Segreg
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Chemical Spill Procedures. University of Texas at Dallas Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Procedures to be Followed in the Event of Minor or Major Spill. SUNY College of Optometry. Available at: [Link]
-
Chemical Spills. Florida State University Emergency Management. Available at: [Link]
-
Emergency and Spill Response Procedures. Auburn University Risk Management and Safety. Available at: [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate | C8H11FO3 | CID 89734506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 80912-51-2|Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. safety.charlotte.edu [safety.charlotte.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
This guide provides an in-depth operational plan for the safe handling of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate (CAS No. 80912-51-2). As a substituted cyclohexanone and an aromatic ester, this compound requires a multi-faceted approach to personal protection. The protocols herein are designed to be self-validating, ensuring that each step contributes to a holistic safety framework. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety and procedural excellence for researchers, scientists, and drug development professionals.
Hazard Analysis: The "Why" Behind the "What"
Understanding the specific risks associated with Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is the foundation of any effective PPE strategy. Based on its classification, this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a comprehensive PPE ensemble that provides robust barriers for all primary routes of exposure: dermal (skin), ocular (eye), and inhalation (respiratory). The precautionary statements associated with this compound, particularly P280: Wear protective gloves/protective clothing/eye protection/face protection , form the basis of our core recommendations.[1]
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE must be deliberate and informed by the chemical's properties. The following sections detail the minimum required equipment for handling this compound.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound, even during transfers of small quantities.[2]
Causality: The H319 classification ("Causes serious eye irritation") indicates a significant risk of eye damage upon contact.[1] Standard safety glasses do not provide an adequate seal against splashes or vapors and are therefore insufficient.
Enhanced Protection: For procedures with a heightened risk of splashing (e.g., transfers of larger volumes, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[2][3] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: A Critical Choice
The compound's structure, incorporating both a ketone and an ester functional group, makes glove selection a critical decision point. Standard nitrile gloves, while common in laboratories, offer poor resistance to many ketones and esters and are not recommended for prolonged use or direct immersion.[4][5]
Primary Recommendation: Butyl rubber gloves are the preferred choice for handling Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate. Butyl rubber provides excellent resistance to a wide range of ketones and esters.[6][7]
Secondary Recommendation (for incidental contact only): For short-duration tasks with minimal risk of direct contact, thicker nitrile gloves (≥8 mil) may be used. However, they must be replaced immediately upon any sign of contamination.[5] Double-gloving is a prudent practice to enhance protection.[2]
Glove Material Compatibility Summary
| Glove Material | Performance vs. Ketones & Esters | Recommended Use Case |
| Butyl Rubber | Excellent [6][7] | All handling procedures, including extended use and immersion. |
| Viton™ | Excellent [8] | High-risk applications; often used for chlorinated and aromatic solvents. |
| Neoprene | Fair to Good[8] | Limited use; better for acids, bases, and alcohols. |
| Nitrile | Poor [4][5] | Incidental contact only; must be changed immediately if contaminated. |
| Natural Rubber (Latex) | Poor [8] | Not recommended for use with this compound. |
This table is a summary based on general chemical resistance. Always consult the specific glove manufacturer's compatibility data for permeation and degradation information.
Body Protection
A flame-resistant lab coat is the minimum standard for body protection.[2] For tasks involving larger quantities (>100 mL) or a significant splash risk, a chemical-resistant apron worn over the lab coat is required. All protective clothing should have tight-fitting cuffs and close fully in the front.[3]
Respiratory Protection
The H335 classification ("May cause respiratory irritation") dictates that all handling of this compound that may generate aerosols, vapors, or dust must be conducted within a certified chemical fume hood.[1][9] This engineering control is the primary method for preventing respiratory exposure. In the event of a large spill or a failure of the primary ventilation system where exposure to vapors is likely, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[10] All personnel who may need to use a respirator must be properly trained and fit-tested.[11]
Operational Plans: From Preparation to Disposal
Safe handling is a process. The following step-by-step protocols ensure safety throughout the entire workflow.
Protocol for Donning PPE
A systematic approach to putting on PPE prevents contamination and ensures all barriers are correctly in place.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat or coverall, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Hand Protection: Don the inner gloves (if double-gloving), followed by the outer, chemical-resistant gloves (e.g., Butyl rubber). Ensure the glove cuffs are pulled over the sleeves of the lab coat.
Protocol for Doffing PPE (to prevent self-contamination)
-
Outer Gloves: Remove the outer, most contaminated layer of gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Body Protection: Unfasten the lab coat or apron, touching only the "clean" interior surfaces, and roll it away from the body.
-
Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.
-
Respiratory Protection: Remove the respirator, if worn.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Emergency Response and Disposal
Preparedness is paramount. A clear plan for managing spills and exposures is non-negotiable.
Spill Response Protocol
In the event of a spill, the following procedure should be initiated immediately:
-
ALERT: Immediately alert all personnel in the area.[11]
-
EVACUATE: If the spill is large or produces significant vapors, evacuate the immediate area.[13]
-
CONTAIN: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or cat litter, working from the outside in.[14][15]
-
EQUIP: Don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
ABSORB & CLEAN: Once contained, apply absorbent material over the spill.[15] Collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[14]
-
DECONTAMINATE: Clean the spill area with a suitable solvent, followed by soap and water.
-
DISPOSE: Label the waste container clearly and dispose of it according to institutional and local hazardous waste regulations.[14][16]
Sources
- 1. 80912-51-2 | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safetyware.com [safetyware.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. cdc.gov [cdc.gov]
- 13. umanitoba.ca [umanitoba.ca]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. acs.org [acs.org]
- 16. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
